molecular formula C7H14O B147175 1-Methylcyclohexanol CAS No. 590-67-0

1-Methylcyclohexanol

Cat. No.: B147175
CAS No.: 590-67-0
M. Wt: 114.19 g/mol
InChI Key: VTBOTOBFGSVRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylcyclohexanol belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. This compound exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in urine.
This compound is a tertiary alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(8)5-3-2-4-6-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBOTOBFGSVRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Record name 1-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207739
Record name 1-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, WHITE SOLID OR CLEAR COLOURLESS LIQUID.
Record name 1-Methylcyclohexanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059693
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

155 °C
Record name 1-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

67 °C
Record name 1-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 0.92
Record name 1-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

590-67-0
Record name 1-Methylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcyclohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-METHYLCYCLOHEXANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

25 °C
Record name 1-METHYLCYCLOHEXANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0293
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylcyclohexanol: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural information, and key synthetic and reactive protocols for 1-methylcyclohexanol. All quantitative data is presented in easily scannable tables, and detailed experimental methodologies are provided. Visualizations of reaction pathways are included to facilitate a deeper understanding of the chemical transformations.

Chemical Identity and Structure

This compound is a tertiary alcohol characterized by a hydroxyl group and a methyl group attached to the same carbon atom of a cyclohexane ring.[1] This structure imparts specific chemical and physical properties that are valuable in various synthetic applications.

Identifier Value
IUPAC Name 1-methylcyclohexan-1-ol[2]
CAS Number 590-67-0[1]
Molecular Formula C₇H₁₄O[3]
SMILES String CC1(O)CCCCC1[1]
InChI Key VTBOTOBFGSVRMA-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless to light yellow liquid or a white solid at room temperature, with a characteristic aromatic and menthol-like odor.[3][4] It is soluble in organic solvents like ethanol, benzene, and chloroform, but insoluble in water.[3]

Property Value
Molecular Weight 114.19 g/mol [2]
Appearance Clear colorless to light yellow liquid or white solid[2][4]
Melting Point 24-26 °C[4]
Boiling Point 168 °C at 752 mmHg[4]
Density 0.919 g/mL at 25 °C[4]
Flash Point 67 °C (152.6 °F)[3][5]
Refractive Index (n20/D) 1.4585[4]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and efficient method for the synthesis of this compound is the Grignard reaction between cyclohexanone and methylmagnesium bromide.[6][7] The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone, followed by an acidic workup to yield the tertiary alcohol.

Experimental Workflow: Grignard Synthesis of this compound

G reagents Cyclohexanone + Methylmagnesium Bromide reaction Grignard Reaction (Anhydrous Ether) reagents->reaction intermediate Magnesium Alkoxide Intermediate reaction->intermediate workup Acidic Workup (e.g., aq. NH4Cl) intermediate->workup product This compound workup->product

Caption: Logical workflow for the synthesis of this compound.

Detailed Protocol:

  • Preparation of Grignard Reagent (Methylmagnesium Bromide): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling in an ice bath. Once the reaction is complete, the Grignard reagent is ready for use.

  • Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of cyclohexanone in anhydrous diethyl ether from the dropping funnel with continuous stirring. After the addition is complete, stir the reaction mixture at room temperature for an appropriate time to ensure the completion of the reaction.

  • Workup: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

  • Extraction and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation. The crude this compound can be purified by distillation.

Dehydration of this compound to 1-Methylcyclohexene

This compound can be dehydrated in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, to yield 1-methylcyclohexene as the major product.[1][4] This elimination reaction proceeds via an E1 mechanism.

Signaling Pathway: Acid-Catalyzed Dehydration of this compound

G A This compound B Protonation of -OH group by H+ A->B + H+ C Protonated Alcohol (Good Leaving Group) B->C D Loss of H2O C->D - H2O E Tertiary Carbocation D->E F Deprotonation E->F - H+ G 1-Methylcyclohexene F->G

Caption: Mechanism of the acid-catalyzed dehydration of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, place this compound and a few boiling chips.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid to the alcohol with swirling.

  • Distillation: Assemble a simple distillation apparatus and heat the mixture. The product, 1-methylcyclohexene, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with brine.

  • Drying and Purification: Separate the organic layer and dry it over anhydrous calcium chloride. Purify the 1-methylcyclohexene by a final simple distillation, collecting the fraction boiling at the appropriate temperature (approximately 110-111 °C).

Safety and Handling

This compound is a flammable solid and liquid.[8][9] It is harmful if swallowed or in contact with skin and may cause skin and eye irritation.[10] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9]

Hazard Classification GHS Pictograms Hazard Statements
Flammable SolidFlameH228: Flammable solid[2]
Acute Toxicity, OralExclamation MarkH302: Harmful if swallowed[2]
Acute Toxicity, DermalExclamation MarkH312: Harmful in contact with skin[2]
Skin IrritationExclamation MarkH315: Causes skin irritation[10]
Eye IrritationExclamation MarkH319: Causes serious eye irritation[10]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[5]

  • In case of skin contact: Wash off with soap and plenty of water.[5]

  • If inhaled: Move the person into fresh air.[9]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[9]

In all cases of exposure, seek medical attention.[5][9]

This guide is intended for informational purposes for qualified professionals and does not supersede any safety data sheets or established laboratory safety protocols.

References

Synthesis of 1-Methylcyclohexanol from Cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-methylcyclohexanol from cyclohexanone, a fundamental and widely utilized transformation in organic chemistry. The primary focus of this document is the nucleophilic addition of a methyl group to the carbonyl carbon of cyclohexanone, predominantly achieved through the use of organometallic reagents. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It offers a detailed examination of the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis. Spectroscopic data for both the reactant and the product are presented to aid in characterization. Furthermore, this guide includes visual representations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding of the process.

Introduction

The synthesis of tertiary alcohols is a cornerstone of organic synthesis, with broad applications in the preparation of pharmaceuticals, fragrances, and other fine chemicals. The conversion of cyclohexanone to this compound serves as a classic example of a nucleophilic addition to a ketone, resulting in the formation of a new carbon-carbon bond and a tertiary alcohol functional group. The most common and efficient method for this transformation is the Grignard reaction, employing methylmagnesium halides.[1][2] An alternative, highly effective method involves the use of organolithium reagents, such as methyllithium.[3][4]

This guide will delve into the specifics of these synthetic routes, providing detailed experimental procedures and a comparative analysis of their efficacy. Quantitative data, including reaction yields and spectroscopic information, are systematically presented.

Reaction Mechanisms

The core of the synthesis lies in the nucleophilic attack of a carbanionic methyl group on the electrophilic carbonyl carbon of cyclohexanone.[5][6]

Grignard Reaction Mechanism

The Grignard reaction proceeds in two key steps:

  • Nucleophilic Addition: The highly polarized carbon-magnesium bond in the Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) results in a nucleophilic methyl group. This nucleophile attacks the electrophilic carbonyl carbon of cyclohexanone. The π-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.[5][7]

  • Acidic Workup: The subsequent addition of a protic acid (e.g., dilute hydrochloric acid or aqueous ammonium chloride) protonates the alkoxide intermediate to yield the final product, this compound, and a magnesium salt.[5][6]

Grignard_Mechanism cyclohexanone Cyclohexanone r1 + grignard CH₃MgBr r2 h3o H₃O⁺ r4 intermediate Magnesium Alkoxide Intermediate r3 + product This compound mg_salt MgBr(OH) r2->intermediate Nucleophilic Addition r4->product Protonation Workflow prep Preparation of Organometallic Reagent (e.g., Grignard) reaction Reaction with Cyclohexanone prep->reaction quench Quenching and Aqueous Workup reaction->quench extraction Extraction with Organic Solvent quench->extraction drying Drying of Organic Layer extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Distillation) solvent_removal->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product

References

Primary Synthetic Pathway: A Three-Step Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 1-Methylcyclohexanol from Cyclohexene

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound starting from cyclohexene. Due to the structural differences between the starting material and the final product, a direct, single-step conversion is not feasible. This document details the necessary multi-step synthetic routes, including in-depth experimental protocols, quantitative data, and mechanistic diagrams to facilitate laboratory application.

The most direct and common method to synthesize this compound from cyclohexene involves a three-step sequence:

  • Hydration of cyclohexene to produce cyclohexanol.

  • Oxidation of cyclohexanol to yield cyclohexanone.

  • Grignard Reaction of cyclohexanone with a methylating agent to form the final product, this compound.[1][2]

This pathway is a foundational example of how to strategically build molecular complexity by sequentially introducing functional groups.

G Cyclohexene Cyclohexene Step1 Step 1: Acid-Catalyzed Hydration Cyclohexene->Step1 H₂O, H₂SO₄ (cat.) Cyclohexanol Cyclohexanol Step1->Cyclohexanol Step2 Step 2: Oxidation (e.g., PCC) Cyclohexanol->Step2 Cyclohexanone Cyclohexanone Step2->Cyclohexanone Step3 Step 3: Grignard Reaction (CH₃MgBr) Cyclohexanone->Step3 1) CH₃MgBr, Et₂O 2) H₃O⁺ workup FinalProduct This compound Step3->FinalProduct

Caption: Overall workflow for the three-step synthesis of this compound from cyclohexene.

Alternative Synthetic Pathway via 1-Methylcyclohexene Intermediate

An alternative approach involves the conversion of cyclohexene to an intermediate, 1-methylcyclohexene, which can then be hydrated to form the target molecule. This route is often employed when 1-methylcyclohexene is readily available or is a desired intermediate for other syntheses. The direct conversion of cyclohexene to 1-methylcyclohexene is not straightforward; however, the hydration of 1-methylcyclohexene to this compound is a key reaction. The two primary methods for this hydration are acid-catalyzed hydration and oxymercuration-demercuration.

Acid-Catalyzed Hydration of 1-Methylcyclohexene

This reaction proceeds via a classic electrophilic addition mechanism, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[3][4][5] The reaction is initiated by the protonation of the alkene to form a stable tertiary carbocation, which is then attacked by water.[6][7][8]

G cluster_mech Mechanism Steps Protonation 1. Protonation of Alkene Carbocation 2. Formation of Tertiary Carbocation Protonation->Carbocation Forms most stable carbocation Attack 3. Nucleophilic Attack by Water Carbocation->Attack H₂O attacks electrophilic carbon Deprotonation 4. Deprotonation Attack->Deprotonation Forms oxonium ion End This compound + H₃O⁺ Deprotonation->End Start 1-Methylcyclohexene + H₃O⁺ Start->Protonation

Caption: Mechanism of the acid-catalyzed hydration of 1-methylcyclohexene.

Oxymercuration-Demercuration of 1-Methylcyclohexene

This two-step procedure also results in the Markovnikov addition of water across the double bond to yield this compound.[9][10][11] A key advantage of this method is that it proceeds without the formation of a free carbocation intermediate, thus preventing potential rearrangements.[12] The reaction involves the formation of a mercurinium ion intermediate.[10]

G Alkene 1-Methylcyclohexene Step1 Step 1: Oxymercuration Alkene->Step1 Hg(OAc)₂, H₂O Intermediate Organomercury Intermediate Step1->Intermediate Step2 Step 2: Demercuration Intermediate->Step2 NaBH₄ Product This compound Step2->Product

Caption: Experimental workflow for the oxymercuration-demercuration of 1-methylcyclohexene.

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Protocol 1: Acid-Catalyzed Hydration of Cyclohexene to Cyclohexanol
  • Materials: Cyclohexene, concentrated sulfuric acid (H₂SO₄), water, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a stir bar and reflux condenser, add 10 mL of water and cool in an ice bath.

    • Slowly add 10 mL of concentrated H₂SO₄ to the water with constant stirring.

    • Once the acid solution has cooled, add 10 g of cyclohexene dropwise.

    • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 25 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.

    • Purify the crude cyclohexanol by distillation.

Protocol 2: Oxidation of Cyclohexanol to Cyclohexanone
  • Materials: Cyclohexanol, pyridinium chlorochromate (PCC), dichloromethane (DCM), silica gel, diethyl ether.

  • Procedure:

    • Suspend 1.5 equivalents of PCC in dichloromethane in a round-bottom flask.

    • Add a solution of 1 equivalent of cyclohexanol in dichloromethane dropwise to the PCC suspension.

    • Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

    • Dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

    • Wash the silica gel with additional diethyl ether.

    • Combine the filtrates and remove the solvent under reduced pressure to yield crude cyclohexanone.

    • Purify by distillation.

Protocol 3: Grignard Synthesis of this compound from Cyclohexanone[13]
  • Materials: Magnesium turnings, methyl iodide (or methyl bromide), anhydrous diethyl ether, cyclohexanone, saturated ammonium chloride solution, hydrochloric acid (10%).

  • Procedure:

    • Prepare the Grignard reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and condenser, add 1.2 equivalents of magnesium turnings.

    • Add a solution of 1.2 equivalents of methyl iodide in anhydrous diethyl ether dropwise to initiate the reaction.

    • Once the Grignard reagent has formed, cool the flask in an ice bath.

    • Add a solution of 1 equivalent of cyclohexanone in anhydrous diethyl ether dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with 10% HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

    • Purify by distillation or recrystallization.

Quantitative Data Summary

The following tables summarize key quantitative data for the described synthetic methods.

Table 1: Comparison of Synthetic Pathways

Parameter3-Step (Hydration-Oxidation-Grignard)Acid-Catalyzed Hydration (of 1-Methylcyclohexene)Oxymercuration-Demercuration (of 1-Methylcyclohexene)
Starting Material Cyclohexene1-Methylcyclohexene1-Methylcyclohexene
Key Reagents H₂SO₄, PCC, CH₃MgBrH₂SO₄/H₂OHg(OAc)₂, NaBH₄
Overall Yield Moderate (typically 50-70%)Good (typically 75-90%)[13]Excellent (typically >90%)
Regioselectivity N/A (alkene is symmetrical)MarkovnikovMarkovnikov[11][14]
Rearrangements Possible in hydration stepYes, carbocation intermediate[5]No
Advantages Utilizes simple starting materialSimple, inexpensive reagentsHigh yield, avoids rearrangements
Disadvantages Multiple steps, moderate yieldRisk of rearrangements, side productsUse of toxic mercury reagents

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValue
Molecular Formula C₇H₁₄O[15]
Molecular Weight 114.19 g/mol [15][16]
CAS Number 590-67-0[16]
Appearance White solid or clear colorless liquid[15]
Boiling Point 155-168 °C[15][16]
Melting Point 24-26 °C[16]
Density 0.919 g/mL at 25 °C[16]
Refractive Index (n20/D) 1.4585[16]
¹H NMR Spectral data available in public databases.[17]
IR Spectrum Key peaks include a broad O-H stretch (~3400 cm⁻¹) and C-H stretches (~2900 cm⁻¹).[15][18]

Conclusion

The synthesis of this compound from cyclohexene is most practically achieved through a three-step process involving hydration, oxidation, and a Grignard reaction. This method provides a reliable route using standard laboratory techniques. For syntheses starting from the 1-methylcyclohexene intermediate, oxymercuration-demercuration offers superior yields and avoids the carbocation rearrangements inherent to acid-catalyzed hydration, though it requires the handling of toxic mercury compounds. The choice of synthetic route will depend on the available starting materials, required purity, and tolerance for specific reagents and reaction conditions.

References

An In-depth Technical Guide to the Formation of 1-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 1-methylcyclohexanol, a key intermediate in the synthesis of fragrances and pharmaceuticals.[1][2] The following sections detail the core mechanisms, present quantitative data from key experiments, and provide detailed experimental protocols.

Core Synthetic Methodologies

The formation of this compound can be achieved through several distinct chemical pathways. The most prominent and widely utilized methods include the Grignard reaction with cyclohexanone, and the hydration of 1-methylcyclohexene via acid catalysis or oxymercuration-demercuration.

Grignard Reaction of Cyclohexanone

The reaction of cyclohexanone with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride, is a classic and efficient method for the synthesis of this compound.[3][4][5][6] This nucleophilic addition reaction involves the attack of the highly nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.[6]

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_workup Workup cluster_product Final Product Cyclohexanone Cyclohexanone Grignard_Addition Nucleophilic Addition (Anhydrous Ether/THF) Cyclohexanone->Grignard_Addition Methyl_Grignard Methylmagnesium Halide (CH3MgX) Methyl_Grignard->Grignard_Addition Alkoxide Magnesium Alkoxide Intermediate Grignard_Addition->Alkoxide Acid_Workup Aqueous Acidic Workup (e.g., H3O+) Alkoxide->Acid_Workup Product This compound Acid_Workup->Product

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Mechanism of Grignard Reaction:

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Cyclohexanone Cyclohexanone Intermediate1 Alkoxide Intermediate Cyclohexanone->Intermediate1 + CH3MgBr Grignard CH3MgBr Intermediate1_2 Alkoxide Intermediate Product This compound Intermediate1_2->Product + H3O+ H3O H3O+

Caption: Mechanism of this compound formation via Grignard reaction.

Acid-Catalyzed Hydration of 1-Methylcyclohexene

The acid-catalyzed hydration of 1-methylcyclohexene is a well-established method that follows Markovnikov's rule to produce this compound.[7][8] The reaction is initiated by the protonation of the alkene's double bond by a hydronium ion (H₃O⁺), which is generated from a strong acid like sulfuric acid (H₂SO₄) in water.[7][9][10] This protonation preferentially occurs at the less substituted carbon of the double bond to form a more stable tertiary carbocation.[7][9][10] A water molecule then acts as a nucleophile, attacking the carbocation. The final step involves the deprotonation of the resulting oxonium ion by another water molecule to yield this compound and regenerate the acid catalyst.[7][9]

Mechanism of Acid-Catalyzed Hydration:

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Deprotonation Alkene 1-Methylcyclohexene Carbocation Tertiary Carbocation Alkene->Carbocation + H3O+ H3O H3O+ Carbocation_2 Tertiary Carbocation Oxonium Oxonium Ion Carbocation_2->Oxonium + H2O H2O H2O Oxonium_2 Oxonium Ion Product This compound Oxonium_2->Product + H2O H2O_2 H2O

Caption: Mechanism of acid-catalyzed hydration of 1-methylcyclohexene.

Oxymercuration-Demercuration of 1-Methylcyclohexene

Oxymercuration-demercuration is another method for the Markovnikov hydration of an alkene, which advantageously proceeds without carbocation rearrangement.[11] The reaction involves the electrophilic addition of mercuric acetate (Hg(OAc)₂) to 1-methylcyclohexene in the presence of water, forming a cyclic mercurinium ion intermediate.[11][12] Water then attacks the more substituted carbon of this intermediate, followed by demercuration with a reducing agent, typically sodium borohydride (NaBH₄), to yield this compound.[12][13]

Mechanism of Oxymercuration-Demercuration:

G cluster_step1 Step 1: Oxymercuration cluster_step2 Step 2: Demercuration Alkene 1-Methylcyclohexene Intermediate Organomercury Intermediate Alkene->Intermediate + Hg(OAc)2, H2O Reagents1 1. Hg(OAc)2, H2O Intermediate_2 Organomercury Intermediate Product This compound Intermediate_2->Product + NaBH4 Reagents2 2. NaBH4

Caption: Oxymercuration-demercuration of 1-methylcyclohexene.

Hydroboration-Oxidation of 1-Methylcyclohexene

The hydroboration-oxidation of 1-methylcyclohexene is a two-step process that results in the anti-Markovnikov addition of water across the double bond.[14][15] This reaction is stereospecific, proceeding via a syn-addition.[15] In the first step, borane (BH₃) adds to the double bond, with the boron atom attaching to the less substituted carbon and a hydrogen atom to the more substituted carbon.[16] The intermediate organoborane is then oxidized in the second step, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH), to replace the boron atom with a hydroxyl group.[15][16] For 1-methylcyclohexene, this sequence of reactions yields trans-2-methylcyclohexanol as the major product, not this compound.[14][17]

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of this compound and its precursor, 1-methylcyclohexene.

Synthesis MethodStarting Material(s)Reagents/CatalystTemperature (°C)Yield (%)Purity (%)Reference(s)
Grignard Reaction & Dehydration (for precursor)Cyclohexanone, Methylmagnesium chloridep-Toluenesulfonic acid-10 to 0, then reflux92Not Specified[18]
Acid-Catalyzed Dehydration (of this compound)This compoundConcentrated H₂SO₄9084>98[19]
Oxymercuration-Demercuration1-MethylcyclohexeneHg(OAc)₂, H₂O, NaBH₄Room Temperature70.5–75.4Not Specified[20]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from established laboratory procedures for the reaction of a ketone with a Grignard reagent.[18][21]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl iodide or methyl bromide

  • Cyclohexanone

  • Aqueous ammonium chloride (NH₄Cl) solution (saturated) or dilute HCl

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl halide in anhydrous ether or THF to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclohexanone in anhydrous ether or THF dropwise with vigorous stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Workup: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution or dilute HCl to quench the reaction and dissolve the magnesium salts.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation.

Protocol 2: Synthesis of this compound via Acid-Catalyzed Hydration of 1-Methylcyclohexene

This protocol is based on the acid-catalyzed hydration of alkenes.[7]

Materials:

  • 1-Methylcyclohexene

  • 50% aqueous sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-methylcyclohexene and 50% aqueous sulfuric acid. Stir the mixture vigorously at room temperature for 1-2 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound. Further purification can be achieved through distillation.

Protocol 3: Synthesis of this compound via Oxymercuration-Demercuration of 1-Methylcyclohexene

This protocol is adapted from the procedure described by Brown and Geoghegan.[20]

Materials:

  • Mercuric acetate (Hg(OAc)₂)

  • Water

  • Diethyl ether

  • 1-Methylcyclohexene

  • 6 N Sodium hydroxide (NaOH) solution

  • 0.5 M Sodium borohydride (NaBH₄) in 3 N NaOH

Procedure:

  • Oxymercuration: In a three-necked flask, dissolve mercuric acetate in water and then add diethyl ether. While stirring vigorously, add 1-methylcyclohexene and continue stirring for 30 minutes at room temperature.

  • Demercuration: Add 6 N NaOH solution, followed by the dropwise addition of 0.5 M NaBH₄ in 3 N NaOH.

  • Isolation: After the reduction is complete (indicated by the precipitation of mercury metal), separate the ether layer. Wash the ether layer with water and dry over anhydrous potassium carbonate.

  • Purification: Remove the ether by distillation. The resulting residue is this compound, which can be further purified by distillation under reduced pressure.

References

An In-depth Technical Guide to the Physical Properties of 1-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexanol (CAS No: 590-67-0) is a tertiary alcohol that presents as a white solid or a clear, colorless to light yellow liquid at room temperature.[1][2][3] It possesses a mild, camphor-like or woody odor.[3] This compound is a valuable intermediate in organic synthesis and finds applications in the fragrance industry.[4] A thorough understanding of its physical properties is essential for its effective use in research, development, and manufacturing processes. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below, providing a consolidated reference for key quantitative data.

PropertyValueUnitsReferences
Molecular Formula C₇H₁₄O-[1][4]
Molecular Weight 114.19 g/mol [1][5]
Melting Point 24 - 26°C[5][6][7][8]
Boiling Point 155 - 168°C[1][5][7][9]
98 - 99°C @ 50 mmHg[6]
Density 0.919 - 0.925g/mL at 25 °C[5][6][10]
Refractive Index (n20/D) 1.4585 - 1.4610-[5][9][11]
Flash Point 67 - 68°C[1][5][6]
Vapor Pressure 1.011 - 1.13mmHg @ 25 °C[6][9]
Solubility in Water Slightly soluble / 5582mg/L @ 25 °C (est.)[3][6][12]
Appearance White solid or clear colorless to pale yellow liquid-[1][2][3]

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of a compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature, while impurities tend to lower and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is dry and in a powdered form. If necessary, gently grind the solid using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of about 3 mm.[6]

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[6]

  • Place the capillary tube into the heating block of the melting point apparatus.[6]

  • If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

  • For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block heater or water bath)

  • Clamps and stand

Procedure:

  • Place a few drops of liquid this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.[12]

  • Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly in a heating bath (water or oil, depending on the boiling point).

  • Heat the bath gently and observe the capillary tube.[13]

  • A slow stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

  • When a continuous and rapid stream of bubbles is observed, note the temperature. This is an approximation of the boiling point.[13]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops, and the liquid begins to be drawn up into the capillary tube.[13] Record this temperature.

Density Determination

Density is the mass of a substance per unit volume. For a solid like this compound below its melting point, its density can be determined by displacement. Above its melting point, it is treated as a liquid.

Apparatus:

  • Graduated cylinder

  • Electronic balance

  • Beaker

Procedure for Liquid this compound (above 26°C):

  • Weigh a clean, dry graduated cylinder on an electronic balance and record its mass.

  • Carefully add a known volume (e.g., 10 mL) of liquid this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.

  • Weigh the graduated cylinder with the liquid and record the new mass.

  • The mass of the liquid is the difference between the two weighings.

  • Calculate the density using the formula: Density = Mass / Volume.

Procedure for Solid this compound (below 24°C):

  • Weigh a sample of solid this compound and record its mass.[14]

  • Partially fill a graduated cylinder with a liquid in which this compound is insoluble (e.g., water, given its slight solubility for this purpose might introduce minor error) and record the initial volume.[14]

  • Carefully place the solid sample into the graduated cylinder, ensuring it is fully submerged and no liquid splashes out.

  • Record the new volume. The difference between the final and initial volumes is the volume of the solid.[14]

  • Calculate the density using the formula: Density = Mass / Volume.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature-dependent.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Soft tissue paper and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry.[15]

  • Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.[9]

  • Place a few drops of liquid this compound onto the surface of the measuring prism.[15]

  • Close the prisms gently to spread the liquid into a thin film.

  • Allow the sample to equilibrate to the desired temperature (typically 20°C) by circulating water from the constant temperature bath through the instrument.

  • Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus.[9]

  • If necessary, adjust the compensator to eliminate any color fringes from the boundary line.

  • Align the boundary line with the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Graduated pipettes or cylinders

  • Vortex mixer or stirring rods

  • Spatula

Procedure (Qualitative):

  • Place a small, measured amount (e.g., 25 mg) of this compound into a test tube.[7]

  • Add a small volume (e.g., 0.75 mL) of the solvent (e.g., water) in portions.[7]

  • After each addition, vigorously shake or stir the mixture for a set period (e.g., 60 seconds).[8]

  • Observe whether the solid dissolves completely.

  • Record the substance as soluble, partially soluble, or insoluble based on the visual observation.

Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a chemical compound like this compound.

G General Workflow for Physical Property Characterization cluster_0 Initial Assessment cluster_1 Primary Physical Constants cluster_2 Solubility & Other Properties cluster_3 Data Analysis & Reporting A Obtain Pure Sample B Visual Inspection (Color, Form) A->B C Odor Assessment B->C D Melting Point Determination C->D E Boiling Point Determination F Density Measurement G Refractive Index Measurement H Solubility Testing (Water, Organic Solvents) D->H E->H F->H G->H J Compile Data H->J I Flash Point Determination I->J K Compare with Literature Values J->K L Generate Technical Report K->L

Caption: A logical workflow for the physical characterization of a chemical compound.

References

Spectroscopic Analysis of 1-Methylcyclohexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylcyclohexanol, a tertiary alcohol with the chemical formula C₇H₁₄O. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy reference and comparison. Furthermore, it outlines detailed experimental protocols for acquiring these spectra, offering a practical resource for laboratory work. Visual diagrams generated using Graphviz are included to illustrate the spectroscopic analysis workflow and the fragmentation pathways of the molecule.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.60Singlet (broad)1H-OH
1.40 - 1.65Multiplet10HCyclohexyl protons (-CH₂-)
1.15Singlet3H-CH₃

Note: The chemical shift of the hydroxyl proton is variable and can be influenced by solvent, concentration, and temperature. In some spectra, this peak may be broad and less distinct[1].

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon Atom
~70.1C-OH (quaternary)
~38.0-CH₂- (adjacent to C-OH)
~25.5-CH₂-
~22.0-CH₂-
~29.5-CH₃
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)IntensityFunctional Group Assignment
~3400 (broad)StrongO-H stretch (alcohol)
2930StrongC-H stretch (alkane)
2860StrongC-H stretch (alkane)
1450MediumC-H bend (alkane)
1150StrongC-O stretch (tertiary alcohol)
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Data

m/zRelative IntensityProposed Fragment
114Low[M]⁺ (Molecular Ion)
99Moderate[M - CH₃]⁺
96Moderate[M - H₂O]⁺
81High[C₆H₉]⁺
71High[C₅H₁₁]⁺
58High[C₃H₆O]⁺
43Base Peak[C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a single drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Acquire the spectrum of the sample.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrument: A mass spectrometer equipped with an electron ionization source.

  • Ionization Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Mass Analysis:

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan from m/z 30 to 200.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a representative spectrum.

Visualization of Spectroscopic Analysis and Fragmentation

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the fragmentation pattern of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Pattern MS->MS_Data Structure Molecular Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

Fragmentation_Pathway Key Fragmentation Pathways of this compound (EI-MS) M [C₇H₁₄O]⁺˙ m/z = 114 (Molecular Ion) M_minus_CH3 [C₆H₁₁O]⁺ m/z = 99 (-CH₃) M->M_minus_CH3 - •CH₃ M_minus_H2O [C₇H₁₂]⁺˙ m/z = 96 (-H₂O) M->M_minus_H2O - H₂O m58 [C₃H₆O]⁺˙ m/z = 58 M->m58 α-cleavage m71 [C₅H₁₁]⁺ m/z = 71 M_minus_CH3->m71 - CO m81 [C₆H₉]⁺ m/z = 81 M_minus_H2O->m81 - •CH₃ m43 [C₃H₇]⁺ m/z = 43 (Base Peak) m71->m43 - C₂H₄

Mass spectrometry fragmentation of this compound.

References

An In-depth Technical Guide to the Acid-Catalyzed Dehydration of 1-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed dehydration of 1-methylcyclohexanol, a classic example of an E1 elimination reaction. This reaction is of significant interest in organic synthesis for the preparation of substituted alkenes, which are valuable intermediates in the production of fine chemicals and pharmaceuticals. This document details the underlying mechanism, experimental protocols, and product distribution of this reaction.

Core Mechanism: An E1 Elimination Pathway

The acid-catalyzed dehydration of this compound proceeds via a three-step E1 (unimolecular elimination) mechanism. This pathway is characteristic of tertiary and secondary alcohols in the presence of a strong, non-nucleophilic acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2]

The reaction begins with the protonation of the hydroxyl group of this compound by the acid catalyst. This initial acid-base reaction converts the poor leaving group, a hydroxyl group (-OH), into a good leaving group, a water molecule (-OH₂⁺).[1][2]

The second step is the rate-determining step of the reaction, involving the unimolecular dissociation of the protonated alcohol to form a stable tertiary carbocation and a molecule of water.[2] The formation of this relatively stable carbocation intermediate is a key feature of the E1 mechanism.

Finally, a weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This deprotonation step results in the formation of a double bond and regenerates the acid catalyst, allowing it to participate in further reactions.

The deprotonation can occur from two different positions, leading to the formation of two possible alkene products: 1-methylcyclohexene and methylenecyclohexane.

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-determining) cluster_step3 Step 3: Deprotonation This compound H+ H⁺ Protonated_Alcohol Protonated Alcohol Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O (slow) 1-Methylcyclohexene Carbocation->1-Methylcyclohexene - H⁺ (Zaitsev) Methylenecyclohexane Carbocation->Methylenecyclohexane - H⁺ (Hofmann) Workflow cluster_reaction Reaction Setup cluster_distillation Product Isolation cluster_workup Purification cluster_analysis Analysis A Add this compound and boiling chips to a round-bottom flask. B Slowly add concentrated H₂SO₄ or H₃PO₄ with cooling and swirling. A->B C Assemble a simple distillation apparatus. B->C D Heat the mixture to distill the alkene products and water. C->D E Collect the distillate in an ice-cooled receiving flask. D->E F Transfer the distillate to a separatory funnel. E->F G Wash with saturated NaHCO₃ solution to neutralize residual acid. F->G H Separate the organic layer. G->H I Dry the organic layer over anhydrous Na₂SO₄. H->I J Decant or filter to remove the drying agent. I->J K Analyze the product by gas chromatography (GC). J->K L Determine the product ratio from the GC peak areas. K->L

References

The Multifaceted Reactivity of 1-Methylcyclohexanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexanol, a tertiary alcohol, serves as a versatile substrate in organic synthesis, undergoing a variety of transformations that are fundamental to the construction of complex molecular architectures. Its unique structural features—a hydroxyl group attached to a tertiary carbon within a cyclohexane ring—dictate its reactivity, primarily favoring reactions that proceed through a stable tertiary carbocation intermediate. This guide provides an in-depth exploration of the principal reactions of this compound, including dehydration, substitution, and oxidation, with a focus on reaction mechanisms, experimental protocols, and quantitative data to support synthetic planning and execution.

Core Reactions of this compound

The reactivity of this compound is dominated by pathways that leverage the stability of the 1-methylcyclohexyl carbocation. The primary transformations include:

  • Dehydration (E1 Elimination): The acid-catalyzed elimination of water to form alkenes.

  • Substitution (SN1 Nucleophilic Substitution): The replacement of the hydroxyl group with a nucleophile, typically a halide.

  • Oxidation: The conversion of the alcohol to a ketone, though limited by its tertiary nature.

Dehydration of this compound: An E1 Pathway

The acid-catalyzed dehydration of this compound is a classic example of an E1 elimination reaction, proceeding through a three-step mechanism to yield primarily the more substituted and thermodynamically stable alkene, 1-methylcyclohexene, in accordance with Zaitsev's rule.[1][2] A minor product, methylenecyclohexane, may also be formed.[1]

The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group, water.[1][3][4] The subsequent loss of water generates a stable tertiary carbocation.[1][3][4] Finally, a weak base, such as water or the conjugate base of the acid, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.[1][3][4] The formation of the carbocation is the slowest and therefore the rate-determining step of the reaction.[3]

Quantitative Data for Dehydration Reactions
ReactantCatalystTemperature (°C)Major ProductYield (%)Purity (%)Reference
This compoundH₂SO₄901-Methylcyclohexene84>98[5]
This compoundH₂SO₄ or H₃PO₄80–1001-Methylcyclohexene75–90-[5]
Experimental Protocol: Acid-Catalyzed Dehydration of this compound

Objective: To synthesize 1-methylcyclohexene from this compound via acid-catalyzed dehydration.

Materials:

  • This compound (20 g)

  • Concentrated Sulfuric Acid (5 mL)

  • 250 mL Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Gas chromatograph (for analysis)

Procedure:

  • To a 250 mL round-bottom flask, add 20 g of this compound.

  • While stirring, slowly add 5 mL of concentrated sulfuric acid dropwise. The addition is exothermic.

  • Heat the mixture at 90°C for 3 hours using a heating mantle.

  • After cooling, set up a fractional distillation apparatus and distill the product.[1]

  • Collect the distillate that boils in the range of 90-115°C. The boiling point of 1-methylcyclohexene is approximately 110-111°C.[1]

  • Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer sequentially with 10 mL of water, 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid, and 10 mL of saturated sodium chloride solution.[6]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the final product for purity and yield using gas chromatography. A typical yield is 84% with a purity of >98%.[5]

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and handle it in a fume hood.

Reaction Mechanism: Dehydration of this compound

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation This compound This compound Protonated_Alcohol Protonated Alcohol This compound->Protonated_Alcohol + H+ Protonated_Alcohol2 Protonated Alcohol H+ H+ Carbocation Tertiary Carbocation Protonated_Alcohol2->Carbocation - H₂O Carbocation2 Tertiary Carbocation H2O H₂O 1-Methylcyclohexene 1-Methylcyclohexene (Major) Carbocation2->1-Methylcyclohexene - H+ Methylenecyclohexane Methylenecyclohexane (Minor) Carbocation2->Methylenecyclohexane - H+ H2O_base H₂O (base)

Caption: E1 dehydration mechanism of this compound.

Substitution Reactions of this compound: An SN1 Pathway

This compound readily undergoes nucleophilic substitution reactions with hydrohalic acids, such as hydrobromic acid (HBr) and hydrochloric acid (HCl), via an SN1 mechanism.[7][8] This pathway is favored due to the ability of this compound to form a stable tertiary carbocation intermediate.

The reaction mechanism is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[8][9] The departure of the water molecule results in the formation of the 1-methylcyclohexyl carbocation.[8][9] Finally, the halide nucleophile (Br⁻ or Cl⁻) attacks the carbocation to form the corresponding 1-halo-1-methylcyclohexane.[8][9]

Quantitative Data for Substitution Reactions
ReactantReagentProductMechanismReference
This compoundHBr1-Bromo-1-methylcyclohexaneSN1[7][9][10][11]
This compoundHCl1-Chloro-1-methylcyclohexaneSN1[8][12]
Experimental Protocol: Synthesis of 1-Bromo-1-methylcyclohexane

Objective: To synthesize 1-bromo-1-methylcyclohexane from this compound via an SN1 reaction.

Materials:

  • This compound

  • Concentrated Hydrobromic Acid (48%)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stir bar, place this compound.

  • Slowly add an excess of concentrated hydrobromic acid.

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling, transfer the mixture to a separatory funnel.

  • Separate the lower aqueous layer from the upper organic layer.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the organic layer with anhydrous calcium chloride.

  • Purify the crude 1-bromo-1-methylcyclohexane by distillation.

Safety Precautions: Concentrated hydrobromic acid is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

Reaction Mechanism: SN1 Substitution of this compound with HBr

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Nucleophilic Attack Alcohol This compound Protonated Protonated Alcohol Alcohol->Protonated + HBr Protonated2 Protonated Alcohol HBr H-Br Carbocation Tertiary Carbocation Protonated2->Carbocation - H₂O Carbocation2 Tertiary Carbocation H2O H₂O Product 1-Bromo-1-methylcyclohexane Carbocation2->Product + Br⁻ Br- Br⁻

Caption: SN1 substitution mechanism of this compound.

Oxidation of this compound

As a tertiary alcohol, this compound is resistant to oxidation under typical conditions because it lacks a hydrogen atom on the carbon bearing the hydroxyl group.[13] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will not oxidize tertiary alcohols.[13][14]

However, milder oxidizing agents such as Pyridinium chlorochromate (PCC) can oxidize this compound to 1-methylcyclohexanone, although the reaction is generally less efficient than the oxidation of primary or secondary alcohols.[14][15]

Quantitative Data for Oxidation Reactions
ReactantReagentProductNotesReference
This compoundPCC1-MethylcyclohexanoneMild oxidation[15]
This compoundCrO₃No reactionTertiary alcohol resistance[13]
Experimental Protocol: Oxidation with PCC

Objective: To synthesize 1-methylcyclohexanone from this compound.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Round-bottom flask

  • Stirring apparatus

  • Silica gel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend PCC in anhydrous dichloromethane.

  • Add a solution of this compound in anhydrous dichloromethane dropwise to the stirred suspension.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-methylcyclohexanone.

  • Purify the product by distillation or column chromatography.

Safety Precautions: PCC is a toxic and potentially carcinogenic chromium (VI) compound. Handle with extreme care in a fume hood, wearing appropriate PPE. Dichloromethane is a volatile and potentially harmful solvent.

Logical Flow: Oxidation of Alcohols

Oxidation_Flow Alcohol_Type Type of Alcohol Primary_Alcohol Primary Alcohol Alcohol_Type->Primary_Alcohol Secondary_Alcohol Secondary Alcohol Alcohol_Type->Secondary_Alcohol Tertiary_Alcohol Tertiary Alcohol (this compound) Alcohol_Type->Tertiary_Alcohol Aldehyde Aldehyde Primary_Alcohol->Aldehyde PCC Carboxylic_Acid Carboxylic Acid Primary_Alcohol->Carboxylic_Acid Strong Oxidant Ketone Ketone (1-Methylcyclohexanone) Secondary_Alcohol->Ketone PCC or Strong Oxidant Tertiary_Alcohol->Ketone PCC (limited) No_Reaction No Reaction (Typically) Tertiary_Alcohol->No_Reaction Strong Oxidant PCC PCC Strong_Oxidant Strong Oxidant (e.g., KMnO₄, CrO₃)

Caption: Oxidation pathways for different classes of alcohols.

Conclusion

This compound is a valuable model substrate for studying fundamental reaction mechanisms in organic chemistry, particularly those involving carbocation intermediates. Its predictable reactivity in dehydration and substitution reactions makes it a useful starting material for the synthesis of substituted cyclohexanes and cyclohexenes. While its tertiary nature limits its utility in oxidation reactions, understanding these limitations is crucial for synthetic design. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of 1-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-methylcyclohexanol in various solvents. This compound, a tertiary alcohol, exhibits a range of solubilities critical to its application in chemical synthesis, fragrance formulation, and as a potential solvent. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical framework for understanding the factors governing its solubility.

Introduction

This compound (C₇H₁₄O) is a cyclic tertiary alcohol characterized by a hydroxyl group and a methyl group attached to the same carbon atom of a cyclohexane ring. Its molecular structure imparts a moderate polarity, influencing its miscibility with a variety of solvents. A thorough understanding of its solubility is paramount for its effective use in research and industrial applications, including as a reactant, intermediate, and solvent in chemical processes.

Solubility of this compound

The solubility of this compound is governed by the principle of "like dissolves like." The polar hydroxyl group allows for hydrogen bonding with polar solvents, while the nonpolar cyclohexane ring and methyl group contribute to its solubility in nonpolar organic solvents.

Aqueous Solubility

This compound is generally described as having limited or slight solubility in water.[1][2] This is due to the competing effects of the hydrophilic hydroxyl group and the larger hydrophobic hydrocarbon structure. The hydroxyl group can participate in hydrogen bonding with water molecules, but the nonpolar bulk of the molecule disrupts the hydrogen-bonding network of water, making extensive dissolution unfavorable.

Solubility in Organic Solvents

This compound is readily soluble in a wide range of common organic solvents.[1] This includes polar protic solvents like ethanol, polar aprotic solvents like acetone, and nonpolar solvents such as ether.[1] The miscibility in these solvents is attributed to the favorable intermolecular interactions, such as dipole-dipole interactions and London dispersion forces, between the solute and the solvent molecules.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide array of organic solvents remains limited in publicly accessible literature. The following table summarizes the available quantitative and qualitative data.

SolventTemperature (°C)SolubilityData TypeReference
Water255582 mg/LEstimated[3]
WaterNot Specified8.6 g/LPredicted[4]
Water203-4 g/100 mL*Experimental (for mixed isomers)
EthanolNot SpecifiedReadily SolubleQualitative[1]
EtherNot SpecifiedReadily SolubleQualitative[1]
AcetoneNot SpecifiedReadily SolubleQualitative[1]

Note: This value is for a mixture of methylcyclohexanol isomers.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, established experimental protocols can be employed. The choice of method often depends on the expected solubility range, the nature of the solute and solvent, and the available analytical instrumentation.

General Experimental Workflow

The fundamental principle behind determining the solubility of a compound is to prepare a saturated solution at a specific temperature, separate the undissolved solute, and then quantify the concentration of the solute in the saturated solution.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification of Solute A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Separate undissolved solute (e.g., filtration, centrifugation) B->C D Analyze the concentration of the saturated solution C->D E Calculate solubility D->E

General workflow for experimental solubility determination.
Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of non-volatile solutes like this compound.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solute should be visible.

  • Phase Separation: Allow the mixture to settle. Carefully separate the saturated solution from the undissolved solute. This can be achieved by filtration through a syringe filter (ensure the filter material is compatible with the solvent) or by centrifugation followed by careful decantation of the supernatant.

  • Quantification: Accurately weigh a known volume or mass of the clear, saturated solution into a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a drying oven set to a temperature below the boiling point of this compound but sufficient to evaporate the solvent).

  • Final Weighing: Once the solvent is completely removed, weigh the container with the remaining this compound residue.

  • Calculation: The solubility can then be calculated and expressed in various units, such as g/100 g of solvent, g/L of solvent, or molarity.

Spectroscopic Methods

Spectroscopic techniques, such as UV-Vis or IR spectroscopy, can be employed for solubility determination if this compound exhibits a distinct absorbance at a wavelength where the solvent is transparent.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations. Measure the absorbance of each standard at a specific wavelength to construct a calibration curve (absorbance vs. concentration).

  • Saturated Solution Preparation and Separation: Prepare a saturated solution and separate the undissolved solute as described in the gravimetric method.

  • Analysis: Dilute an accurately measured aliquot of the saturated solution with the solvent to bring its concentration within the range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted solution at the same wavelength used for the calibration curve.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Logical Relationships in Solubility

The solubility of this compound is a function of several interrelated factors, primarily the nature of the solute and solvent, and the temperature of the system.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions System Conditions SolutePolarity Moderate Polarity (OH group vs. Hydrocarbon body) Interactions Intermolecular Forces (Solute-Solvent) SolutePolarity->Interactions Hbond Hydrogen Bonding Capability Hbond->Interactions SolventPolarity Solvent Polarity SolventPolarity->Interactions SolventHbond Solvent H-Bonding SolventHbond->Interactions Temp Temperature Temp->Interactions Affects strength & kinetics Solubility Solubility Interactions->Solubility

Factors influencing the solubility of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While qualitative data indicates good solubility in common organic solvents and limited solubility in water, there is a clear need for more extensive, experimentally determined quantitative data across a broader range of solvents and temperatures. The provided experimental protocols offer a robust framework for researchers to determine these values in their own laboratories, enabling more precise control and optimization of processes involving this versatile compound. For professionals in drug development, understanding the solubility characteristics is a critical first step in formulation and delivery system design.

References

The Industrial Versatility of 1-Methylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Methylcyclohexanol, a tertiary alcohol with the chemical formula C₇H₁₄O, is a versatile chemical intermediate with a growing range of industrial applications. This technical guide provides an in-depth overview of its chemical properties, synthesis methodologies, and its pivotal role in various sectors, including the fragrance, pharmaceutical, and agrochemical industries. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a comprehensive summary of its physicochemical properties. This document aims to be a core resource for professionals engaged in chemical synthesis and material science.

Introduction

This compound is a cyclic alcohol that presents as a colorless to pale yellow liquid or a white solid, depending on the ambient temperature, and possesses a characteristic mild, camphor-like odor.[1] Its unique structural features, including a tertiary hydroxyl group on a cyclohexane ring, make it a valuable precursor in a multitude of organic syntheses. While not naturally abundant, its synthetic accessibility has led to its utilization as a solvent and, more significantly, as a key building block for more complex molecules.[1][2] This guide will explore the synthesis, properties, and major industrial applications of this important chemical compound.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in industrial processes. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular FormulaC₇H₁₄O[1][3]
Molecular Weight114.19 g/mol
CAS Number590-67-0[1]
AppearanceColorless to light yellow liquid/solid[1][3]
OdorMild, camphor-like, weak coconut[1]
Melting Point24-26 °C[4]
Boiling Point168 °C at 752 mmHg[4]
Density0.919 g/mL at 25 °C
Flash Point68 °C (154.4 °F) - closed cup
Refractive Index (n20/D)1.4585[4]
SolubilitySlightly soluble in water; soluble in ethanol, ether, acetone, benzene, chloroform[1][3]
Vapor Pressure1.011 mmHg at 25°C[2]

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main synthetic routes: the Grignard reaction and the hydration of methylcyclohexene.

Grignard Reaction from Cyclohexanone

This is a widely used laboratory and industrial method for preparing this compound.[1] It involves the reaction of cyclohexanone with a methylmagnesium halide (a Grignard reagent), followed by an acidic workup.

Materials:

  • Cyclohexanone (1.0 mol)

  • Methylmagnesium chloride (3M solution in THF, 1.2 mol)

  • Anhydrous tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Nitrogen gas atmosphere

Procedure: [5]

  • In a round-bottom flask under a nitrogen atmosphere, prepare a solution of cyclohexanone (0.1 mol) in anhydrous tetrahydrofuran (35 mL).

  • Cool the solution to -10°C.

  • Slowly add methylmagnesium chloride (3M solution in THF) dropwise, maintaining the temperature below 0°C.

  • After the addition is complete, allow the reaction to proceed for 30 minutes.

  • Quench the reaction by adding 2M hydrochloric acid until the pH is between 3 and 4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Isolate the this compound intermediate.

A yield of up to 92% can be achieved with this method.[5]

G cyclohexanone Cyclohexanone intermediate Magnesium alkoxide intermediate cyclohexanone->intermediate + grignard CH3MgCl (in THF) grignard->intermediate + product This compound intermediate->product + hcl 2M HCl (workup) hcl->product

Synthesis of this compound via Grignard Reaction.
Hydration of 1-Methylcyclohexene

Another common synthesis method involves the acid-catalyzed hydration of 1-methylcyclohexene. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.

Key Industrial Reactions and Applications

This compound serves as a crucial starting material for the synthesis of various commercially important compounds.

Dehydration to 1-Methylcyclohexene

The most significant industrial reaction of this compound is its acid-catalyzed dehydration to form 1-methylcyclohexene.[6] 1-Methylcyclohexene is a valuable intermediate in the synthesis of fragrances and pharmaceuticals.[6][7]

Materials:

  • This compound (20 g)

  • Concentrated sulfuric acid (H₂SO₄) (5 mL)

  • Heating mantle

  • Distillation apparatus

Procedure: [6]

  • To a 250 mL round-bottom flask, add 20 g of this compound.

  • Under stirring, slowly add 5 mL of concentrated sulfuric acid dropwise.

  • Heat the mixture at 90°C for 3 hours.

  • After cooling, distill the product.

  • Analyze the product using Gas Chromatography (GC).

A typical yield for this reaction is around 84%, with a purity of over 98%.[6]

G start This compound product 1-Methylcyclohexene start->product + reagent H₂SO₄ (conc.) Heat (90°C) reagent->product water H₂O product->water +

Dehydration of this compound to 1-Methylcyclohexene.
Fragrance Industry

While this compound itself is not directly used as a fragrance, its derivatives are key components in many perfumes.[8] Through chemical modifications of the 1-methylcyclohexene derived from it, a variety of alcohols, ketones, and esters with desirable floral, fruity, and woody notes are synthesized.[8] For example, it is a precursor in the synthesis of compounds structurally related to Mayol®, a fragrance ingredient with a floral scent.[8]

Pharmaceutical and Agrochemical Synthesis

This compound is a recognized high-purity chemical intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1][9] Its stable structure allows for its incorporation into more complex molecules. For instance, its derivative, 1-methylcyclohexene, is a building block in the development of drugs such as the antidepressant paroxetine.[6] The reactivity of the double bond in 1-methylcyclohexene allows for various transformations to create chiral centers and introduce functional groups necessary for biological activity.[7]

G cluster_synthesis Synthesis cluster_application Industrial Applications cyclohexanone Cyclohexanone mch This compound cyclohexanone->mch Grignard Reaction fragrance Fragrance Precursors mch->fragrance Dehydration & further synthesis pharma Pharmaceutical Intermediates (e.g., for Paroxetine synthesis) mch->pharma Dehydration & further synthesis agro Agrochemical Intermediates mch->agro Further synthesis

Industrial workflow from synthesis to application of this compound.
Solvent Applications

Due to its chemical stability and ability to dissolve a range of organic compounds, this compound can be used as a solvent in various industrial processes.

Safety and Handling

This compound is considered harmful if swallowed or in contact with skin, and it can cause skin and eye irritation. It is a flammable solid and should be kept away from heat, sparks, and open flames. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn when handling this chemical.

Conclusion

This compound is a chemical of significant industrial importance, primarily serving as a versatile intermediate in the synthesis of a wide array of commercially valuable products. Its straightforward synthesis and the reactivity of its derivatives make it a cornerstone in the fragrance and pharmaceutical industries. As research continues to uncover new synthetic routes and applications, the industrial relevance of this compound is poised to expand further. This guide provides the foundational technical knowledge for scientists and researchers to effectively utilize this compound in their work.

References

Methodological & Application

Application Notes: Synthesis of 1-Methylcyclohexanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1-methylcyclohexanol serves as a classic and practical example of a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This reaction is widely utilized in both academic and industrial settings for the preparation of tertiary alcohols. The Grignard reagent, in this case, methylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.[1] This pathway is highly efficient for creating a new carbon-carbon single bond and transforming a ketone into a tertiary alcohol.[2][3]

This compound itself is a valuable intermediate in the synthesis of various organic compounds, including fragrances, polymers, and pharmaceuticals.[4] The protocol described herein provides a detailed methodology for its preparation, suitable for researchers in organic synthesis and drug development. The procedure involves two primary stages: the formation of the methylmagnesium bromide Grignard reagent and its subsequent reaction with cyclohexanone, followed by an aqueous work-up to yield the final product.[3][5]

Reaction Mechanism

The Grignard reaction proceeds through a nucleophilic addition mechanism. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the methyl group nucleophilic and carbanionic in character.[6] This nucleophilic methyl group attacks the electrophilic carbonyl carbon of cyclohexanone. The pi-bond of the carbonyl group breaks, and the electrons are transferred to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[1][7] Subsequent hydrolysis or work-up with a mild acid protonates the alkoxide to yield the final product, this compound.[1][2]

Reaction_Mechanism Cyclohexanone Cyclohexanone Intermediate Tetrahedral Alkoxide Intermediate Cyclohexanone->Intermediate Nucleophilic Attack Grignard CH₃MgBr Grignard->Intermediate Nucleophilic Attack Reactants_Plus + Product This compound Intermediate->Product Protonation Byproduct Mg(OH)Br Workup H₃O⁺ (Work-up) Product_Plus +

Caption: Reaction mechanism of this compound synthesis.

Experimental Protocols

This protocol is divided into three main stages: preparation of the Grignard reagent, reaction with cyclohexanone, and product isolation and purification. Anhydrous conditions are critical for the success of this reaction, as Grignard reagents react readily with water.[8][9] All glassware should be flame-dried or oven-dried before use and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

Protocol 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place a magnetic stir bar in the flask. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Preparation: Place magnesium turnings into the flask. Add a small crystal of iodine to help initiate the reaction by activating the magnesium surface.[8][10]

  • Initiation: Add a few milliliters of a solution of methyl bromide (or methyl iodide) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings.[1][11] An exothermic reaction should begin within a few minutes, indicated by bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction is initiated, add the remaining methyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[12]

  • Completion: After the addition is complete, continue to stir the gray-to-black mixture and reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[12][13] The resulting solution is the Grignard reagent, which should be used promptly.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

  • Addition of Ketone: Prepare a solution of freshly distilled cyclohexanone in anhydrous diethyl ether or THF.[12] Add this solution dropwise to the stirred Grignard reagent via the dropping funnel, maintaining the reaction temperature between 0 and 10°C.[4][13]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion.[12][13] The reaction mixture will likely become a thick, grayish precipitate.

Protocol 3: Work-up and Purification
  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[12][13] This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer, containing the product, should be separated. Extract the aqueous layer two to three times with diethyl ether to recover any dissolved product.[12]

  • Washing: Combine all the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and then with saturated brine (NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[13] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by distillation. Collect the fraction that boils at the literature value for this compound (approx. 155-157 °C).[13]

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Moles (mol)Amount
Magnesium Turnings24.31-~1.1 eqVariable
Methyl Bromide94.941.73~1.0 eqVariable
Cyclohexanone98.140.948~1.0 eqVariable
Anhydrous Diethyl Ether74.120.713-Solvent
Saturated NH₄Cl (aq)---For work-up
Anhydrous Na₂SO₄142.04--Drying agent

Note: The exact amounts should be calculated based on the desired scale of the reaction. The Grignard reagent is typically used in a slight excess (1.1-1.2 equivalents) relative to the ketone.

Table 2: Reaction Parameters and Expected Outcome
ParameterValueReference
Grignard Formation
TemperatureReflux (~35°C for Et₂O)[12][13]
Duration1-2 hours[13]
Reaction with Cyclohexanone
Temperature0 - 10°C[4][13]
Duration1.5 hours[13]
Product Information
Product NameThis compound[1]
CAS Number590-67-0[13]
Molecular FormulaC₇H₁₄O[13]
Molecular Weight114.19 g/mol [13]
AppearanceColorless liquid/solid[13]
Expected Yield>80%[4][13]

Mandatory Visualizations

Experimental_Workflow A 1. Apparatus Setup (Flame-dried glassware, N₂ atmosphere) B 2. Grignard Reagent Preparation (Mg + CH₃Br in Ether/THF) A->B Add Reagents C 3. Reaction with Cyclohexanone (Add cyclohexanone at 0-10°C) B->C Cool to 0°C D 4. Reaction Quench (Add sat. aq. NH₄Cl) C->D After 1.5h E 5. Extraction (Separate organic layer, extract aqueous layer) D->E F 6. Washing & Drying (Wash with brine, dry over Na₂SO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Distillation) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Acid-Catalyzed Dehydration of 1-Methylcyclohexanol for the Synthesis of 1-Methylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acid-catalyzed dehydration of 1-methylcyclohexanol is a classic and efficient method for the synthesis of 1-methylcyclohexene, a valuable intermediate in the production of fragrances and pharmaceuticals.[1] This transformation proceeds via an E1 (unimolecular elimination) mechanism, providing a practical example of carbocation-mediated reactions and the application of Zaitsev's rule in organic synthesis.[1][2] This application note provides a comprehensive experimental protocol for this reaction, including purification and characterization of the final product.

Reaction Mechanism

The dehydration of this compound is a three-step E1 reaction.[1][3] The process is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), which transforms the hydroxyl into a good leaving group (water).[1] Subsequently, the loss of a water molecule leads to the formation of a stable tertiary carbocation.[1] Finally, a weak base, such as water or the bisulfate ion, abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond.[1] According to Zaitsev's rule, the more substituted and thermodynamically stable alkene, 1-methylcyclohexene, is the major product over the less substituted isomer, methylenecyclohexane.[1]

Signaling Pathway Diagram

E1_Mechanism cluster_start Step 1: Protonation cluster_carbocation Step 2: Formation of Carbocation cluster_products Step 3: Deprotonation This compound This compound H+ H+ This compound->H+ Protonated_Alcohol Protonated Alcohol (Alkyloxonium Ion) H+->Protonated_Alcohol Fast Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation Slow, Rate-determining H2O H2O Carbocation->H2O 1-Methylcyclohexene 1-Methylcyclohexene (Major Product) Carbocation->1-Methylcyclohexene Zaitsev's Product Methylenecyclohexane Methylenecyclohexane (Minor Product) Carbocation->Methylenecyclohexane Hofmann Product H3O+ H3O+ 1-Methylcyclohexene->H3O+ Methylenecyclohexane->H3O+

Caption: E1 mechanism for the dehydration of this compound.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedure for the synthesis of 1-methylcyclohexene.

Materials and Reagents:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Round-bottom flask (250 mL)

  • Distillation apparatus (heating mantle, condenser, receiving flask)

  • Separatory funnel (125 mL)

  • Erlenmeyer flask (50 mL)

  • Boiling chips

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 20 g of this compound and a few boiling chips.[4]

  • Catalyst Addition: While stirring, carefully and slowly add 5 mL of concentrated sulfuric acid or 5 mL of 85% phosphoric acid to the flask.[1] Caution: This addition is exothermic and should be performed in a fume hood.

  • Distillation: Assemble a fractional distillation apparatus and gently heat the mixture using a heating mantle. The lower-boiling products, 1-methylcyclohexene and water, will co-distill.[1] Collect the distillate that boils in the range of 90-115 °C.[1] The boiling point of 1-methylcyclohexene is approximately 110-111 °C.[1]

  • Work-up:

    • Transfer the collected distillate to a 125 mL separatory funnel.

    • Wash the organic layer with 15 mL of water to remove the majority of any co-distilled acid.[1]

    • Carefully wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release CO₂ gas pressure.[1]

    • Wash the organic layer again with 15 mL of water.[1]

  • Drying: Separate the organic layer and transfer it to a clean, dry 50 mL Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate to dry the crude product. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.[1]

  • Final Purification: Decant or filter the dried liquid into a 50 mL round-bottom flask. Perform a final simple distillation, collecting the fraction that boils at 110-111 °C.[1]

  • Analysis: Weigh the purified product to determine the yield. The product can be further analyzed by gas chromatography (GC) to determine its purity and the ratio of alkene isomers.[4]

Experimental Workflow Diagram

experimental_workflow start Start: Reagents reagents This compound + Acid Catalyst (H₂SO₄ or H₃PO₄) start->reagents reaction Heat Reaction Mixture (90 °C for 3 hours) reagents->reaction distillation Fractional Distillation (Collect 90-115 °C fraction) reaction->distillation workup Work-up distillation->workup washing Wash with H₂O and NaHCO₃ solution workup->washing drying Dry organic layer with MgSO₄ washing->drying purification Final Simple Distillation (Collect 110-111 °C fraction) drying->purification analysis Analysis (Yield, GC-MS) purification->analysis end End: Purified 1-Methylcyclohexene analysis->end

References

Purification of 1-Methylcyclohexanol by Distillation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the purification of 1-methylcyclohexanol via fractional distillation. This guide is intended for researchers, scientists, and professionals in the drug development field who require high-purity this compound for their work. The protocols outlined herein cover the necessary equipment, procedures, safety precautions, and methods for analyzing the purity of the final product.

Introduction

This compound is a tertiary alcohol used as a reagent and intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Commercial grades of this compound or material synthesized in the laboratory may contain impurities that can interfere with subsequent reactions or compromise the integrity of the final product. Common impurities include isomers such as 1-methylcyclohexene and 3-methylcyclohexene, which may arise from side reactions during synthesis, as well as unreacted starting materials.[1][2]

Fractional distillation is a highly effective method for purifying this compound, taking advantage of the differences in boiling points between the desired compound and its contaminants.[3]

Data Presentation

The efficiency of the purification process is typically evaluated by comparing the purity of the this compound before and after distillation. Gas chromatography (GC) is a standard analytical technique for this purpose.[2][3]

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
This compound C₇H₁₄O114.19155 - 168[4][5]
1-MethylcyclohexeneC₇H₁₂96.17110 - 111[5][6][7][8][9]
3-MethylcyclohexeneC₇H₁₂96.17104[10][11][12]
MethylenecyclohexaneC₇H₁₂96.17102 - 103[4][13][14][15][16]
WaterH₂O18.02100

Table 2: Representative Gas Chromatography (GC) Purity Analysis

SampleThis compound (%)1-Methylcyclohexene (%)3-Methylcyclohexene (%)Other Impurities (%)
Crude this compound92.54.22.11.2
Purified this compound>99.5<0.2<0.1<0.2

Experimental Protocols

Safety Precautions
  • This compound is a flammable solid and can be harmful if swallowed or in contact with skin.[4][7]

  • Always work in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Keep away from open flames, sparks, and other sources of ignition.[10]

  • In case of contact with skin, wash thoroughly with soap and water.[17]

  • In case of inhalation, move to fresh air.[11]

Protocol 1: Fractional Distillation of this compound

This protocol details the purification of crude this compound using fractional distillation.

Materials:

  • Crude this compound

  • Boiling chips or a magnetic stir bar

  • Heating mantle with a stirrer

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Glass wool or aluminum foil for insulation

  • Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)

Procedure:

  • Drying the Crude Product: If the crude this compound is suspected to contain water, it should be dried prior to distillation. Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether) and add an anhydrous drying agent. Swirl the mixture and allow it to stand for at least 15-20 minutes. Filter or decant the dried solution to remove the drying agent. Remove the solvent under reduced pressure.

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[18]

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • Insulate the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[19]

    • Observe the condensation ring slowly rise through the column. A slow and steady ascent is crucial for efficient separation.[3]

    • Collect the initial fraction (forerun), which will contain any low-boiling impurities.

    • When the temperature at the distillation head stabilizes near the boiling point of this compound (approximately 155-168 °C at atmospheric pressure), change the receiving flask to collect the main fraction.[4][5]

    • Maintain a slow and steady distillation rate of approximately 1-2 drops per second.[19]

    • Continue collecting the main fraction as long as the temperature remains stable.

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.[19]

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) as described in Protocol 2.

Protocol 2: Gas Chromatography (GC) Analysis

This protocol provides a general method for the analysis of this compound purity.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the crude and purified this compound samples in a suitable solvent (e.g., dichloromethane or hexane).

  • Injection: Inject the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and any impurities based on their retention times.

    • Integrate the area under each peak.

    • Calculate the relative percentage of each component by dividing the area of the individual peak by the total area of all peaks and multiplying by 100.

Visualization of Experimental Workflow

Purification_Workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis crude Crude this compound drying Drying (if necessary) with Anhydrous Salt crude->drying setup Apparatus Setup drying->setup heating Gentle Heating setup->heating forerun Collect Forerun (Low-boiling impurities) heating->forerun residue Residue (High-boiling impurities) main_fraction Collect Main Fraction (Purified this compound) forerun->main_fraction gc_analysis GC Analysis main_fraction->gc_analysis purity_check Purity Verification (>99.5%) gc_analysis->purity_check

Caption: Workflow for the purification of this compound.

Logical Relationship of Distillation

Distillation_Logic cluster_mixture Initial Mixture in Distilling Flask cluster_separation Separation in Fractionating Column cluster_fractions Collected Fractions A This compound (b.p. ~155-168°C) Vapor Vapor Phase A->Vapor Heating B 1-Methylcyclohexene (b.p. ~110-111°C) B->Vapor Heating C 3-Methylcyclohexene (b.p. ~104°C) C->Vapor Heating Liquid Liquid Phase Vapor->Liquid Condensation Forerun Forerun (Enriched in lower-boiling impurities) Vapor->Forerun Distills First Main Main Fraction (Pure This compound) Vapor->Main Distills Later Liquid->Vapor Re-vaporization

Caption: Separation principle in fractional distillation.

References

Application Notes and Protocols: 1-Methylcyclohexanol as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and potential applications of 1-methylcyclohexanol as a solvent in organic synthesis. Detailed, illustrative protocols are provided to guide researchers in utilizing this versatile solvent for various reaction types.

Introduction to this compound as a Solvent

This compound is a tertiary alcohol that exists as a clear, colorless liquid or a white solid at room temperature.[1] Its molecular structure, featuring a hydroxyl group attached to a substituted cyclohexane ring, imparts a moderate polarity, making it a useful polar protic solvent for a range of organic reactions.[2] Its physical and chemical properties are summarized in Table 1. The use of this compound as a solvent can offer advantages in terms of reaction rate and selectivity, particularly in reactions favoring polar, protic environments that can stabilize charged intermediates. It is soluble in common organic solvents like ethanol, ether, and acetone, but only slightly soluble in water.[2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a solvent.

PropertyValueReference
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
Appearance White solid or clear colorless liquid[1]
Boiling Point 155 °C[1]
Melting Point 25 °C[1]
Density 0.92 g/mL (relative to water)[1]
Flash Point 67 °C[1]
Solubility Slightly soluble in water; soluble in ethanol, ether, acetone[2]

Table 1: Physical and Chemical Properties of this compound

Applications in Organic Synthesis

As a polar protic solvent, this compound is particularly well-suited for reactions that proceed through charged intermediates, such as carbocations. Its ability to solvate both cations and anions through hydrogen bonding and dipole-dipole interactions can significantly influence reaction pathways and rates.

Nucleophilic Substitution Reactions (S\textsubscript{N}1)

Tertiary alcohols like this compound are excellent solvents for promoting unimolecular nucleophilic substitution (S\textsubscript{N}1) reactions. The polar protic nature of the solvent stabilizes the carbocation intermediate formed in the rate-determining step, thereby accelerating the reaction.

Illustrative Protocol 1: S\textsubscript{N}1 Reaction of tert-Butyl Chloride with Water in this compound

This protocol describes a representative S\textsubscript{N}1 reaction where this compound is used as the solvent.

Objective: To demonstrate the use of this compound as a solvent for an S\textsubscript{N}1 reaction and to determine the effect on reaction rate and yield.

Materials:

  • This compound (solvent)

  • tert-Butyl chloride

  • Deionized water

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 100 mL of this compound.

  • Add 5.0 g of tert-butyl chloride to the flask.

  • Add 2.0 mL of deionized water to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the this compound solvent under reduced pressure to obtain the crude tert-butanol product.

  • Purify the product by distillation if necessary.

Expected Results:

ParameterIllustrative Value
Reaction Time 2-4 hours
Yield of tert-Butanol 85-95%
Purity (by GC) >98%

Table 2: Expected Quantitative Data for S\textsubscript{N}1 Reaction in this compound

Elimination Reactions (E1)

Similar to S\textsubscript{N}1 reactions, unimolecular elimination (E1) reactions are also favored by polar protic solvents. This compound can facilitate the formation of the carbocation intermediate, leading to the formation of an alkene.

Illustrative Protocol 2: E1 Dehydration of 2-Methyl-2-butanol in this compound

This protocol provides an example of an E1 reaction using this compound as the solvent.

Objective: To illustrate the application of this compound as a solvent in an acid-catalyzed E1 dehydration reaction.

Materials:

  • This compound (solvent)

  • 2-Methyl-2-butanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with distillation head

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL round-bottom flask, combine 50 mL of this compound and 10.0 g of 2-methyl-2-butanol.

  • Carefully add 2 mL of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture gently to distill the alkene products (2-methyl-1-butene and 2-methyl-2-butene).

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Analyze the product distribution by gas chromatography.

Expected Results:

ParameterIllustrative Value
Reaction Temperature 80-100 °C
Total Alkene Yield 70-85%
Product Ratio (2-methyl-2-butene:2-methyl-1-butene) ~3:1 (Zaitsev's rule)

Table 3: Expected Quantitative Data for E1 Dehydration in this compound

Synthesis and Dehydration of this compound

Understanding the synthesis and common reactions of this compound itself provides context for its stability and potential interactions as a solvent.

Synthesis via Grignard Reaction

This compound is commonly synthesized via the Grignard reaction between cyclohexanone and a methyl magnesium halide (e.g., CH₃MgBr).

G Cyclohexanone Cyclohexanone Intermediate Magnesium Alkoxide Intermediate Cyclohexanone->Intermediate Nucleophilic Addition Grignard CH₃MgBr in THF Grignard->Intermediate Product This compound Intermediate->Product Protonation Workup Aqueous Workup (H₃O⁺) Workup->Product

Synthesis of this compound via Grignard Reaction.
Dehydration to 1-Methylcyclohexene

A common reaction of this compound is acid-catalyzed dehydration to form 1-methylcyclohexene, an E1 elimination reaction.[3]

G Reactant This compound Protonated_Alcohol Protonated Alcohol Reactant->Protonated_Alcohol Protonation Acid Acid Catalyst (e.g., H₂SO₄) Acid->Protonated_Alcohol Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation Loss of H₂O Product 1-Methylcyclohexene Carbocation->Product Deprotonation Water H₂O

Acid-catalyzed dehydration of this compound.

Logical Workflow for Solvent Selection and Use

The decision to use this compound as a solvent should be based on the specific requirements of the reaction.

G Start Reaction Planning Check_Polarity Is a polar protic solvent required? Start->Check_Polarity Check_Carbocation Does the reaction proceed via a carbocation intermediate? Check_Polarity->Check_Carbocation Yes Select_Solvent Consider this compound Check_Polarity->Select_Solvent No (Consider other solvents) Check_Carbocation->Select_Solvent Yes Check_Carbocation->Select_Solvent No (Evaluate other factors) Check_Compatibility Are reactants and reagents soluble and stable in this compound? Select_Solvent->Check_Compatibility Check_Compatibility->Select_Solvent No (Re-evaluate solvent choice) Run_Reaction Perform Reaction Check_Compatibility->Run_Reaction Yes Workup Product Isolation and Purification Run_Reaction->Workup End Reaction Complete Workup->End

References

The Role of 1-Methylcyclohexanol as a Precursor in Fragrance Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Methylcyclohexanol, a tertiary alcohol with a mild, camphor-like odor, is not directly employed as a fragrance ingredient in the perfumery industry.[1] However, its true value lies in its role as a versatile and cost-effective precursor for the synthesis of a variety of valuable aroma chemicals. The primary application of this compound is its conversion to 1-methylcyclohexene, a key cyclic olefin intermediate.[2] This intermediate provides a scaffold that can be further functionalized to produce a range of fragrance compounds exhibiting desirable floral, fruity, and woody notes.[2]

The synthetic pathway from this compound to valuable fragrance ingredients typically involves a two-stage process:

  • Dehydration to 1-Methylcyclohexene: this compound readily undergoes acid-catalyzed dehydration to yield 1-methylcyclohexene.[2][3] This elimination reaction is efficient and provides a reactive platform for subsequent modifications.

  • Functionalization of 1-Methylcyclohexene: The double bond in 1-methylcyclohexene allows for a variety of chemical transformations to introduce functional groups crucial for olfactory properties. Key industrial reactions include:

    • Hydration: The hydroboration-oxidation of 1-methylcyclohexene provides access to trans-2-methylcyclohexanol, an important alcohol intermediate.[2][4]

    • Oxidation: Subsequent oxidation of 2-methylcyclohexanol yields 2-methylcyclohexanone, a ketone with potential applications in fragrance compositions.[5][6]

    • Esterification: Alcohols derived from 1-methylcyclohexene, such as 2-methylcyclohexanol, can be esterified to produce a wide array of esters with characteristic fruity and floral scents.[2] For instance, 2-methylcyclohexyl acetate is known for its refreshing fruity and lightly floral aroma.[2]

    • Prins Reaction: The acid-catalyzed reaction of 1-methylcyclohexene with aldehydes (e.g., formaldehyde) can lead to the formation of diols, allylic alcohols, or dioxanes, which can be valuable fragrance ingredients or intermediates.[1][7]

    • Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond of 1-methylcyclohexene can produce aldehydes that serve as building blocks for other fragrance molecules.[8]

The structural diversity achievable from this single precursor makes this compound a significant starting material in the fragrance industry's quest for novel and captivating scents.

Key Synthetic Pathways

The following diagram illustrates the central role of this compound as a precursor in the synthesis of various fragrance-related compounds.

Fragrance_Synthesis_from_1_Methylcyclohexanol cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Fragrance & Precursor Molecules MCH This compound MCHe 1-Methylcyclohexene MCH->MCHe Acid-Catalyzed Dehydration TMCHol trans-2-Methylcyclohexanol MCHe->TMCHol Hydroboration- Oxidation Prins Prins Reaction Products (Diols, Allylic Alcohols, etc.) MCHe->Prins Prins Reaction (e.g., + HCHO, H+) Hydro Hydroformylation Products (Aldehydes) MCHe->Hydro Hydroformylation (CO, H2, Catalyst) TMCHone 2-Methylcyclohexanone TMCHol->TMCHone Oxidation TMCHA 2-Methylcyclohexyl Acetate TMCHol->TMCHA Esterification

Caption: Synthetic routes from this compound to fragrance compounds.

Quantitative Data Summary

The following table summarizes the quantitative data found for the key synthetic transformations starting from this compound and its derivatives.

ReactionStarting MaterialProductCatalyst/ReagentsTemperature (°C)Yield (%)Purity (%)Reference(s)
Acid-Catalyzed DehydrationThis compound1-MethylcyclohexeneH₂SO₄ or H₃PO₄80–10075–90>98[3]
Hydroboration-Oxidation1-Methylcyclohexenetrans-2-Methylcyclohexanol1. BH₃•THF 2. H₂O₂, NaOHRT90–98-[4]
Esterification2-Methylcyclohexanol2-Methylcyclohexyl AcetateNaHSO₄ / Acetic Acid-93.73-[9]

Experimental Protocols

Protocol 1: Synthesis of 1-Methylcyclohexene via Acid-Catalyzed Dehydration of this compound

This protocol describes the preparation of the key intermediate, 1-methylcyclohexene, from this compound.

Dehydration_Workflow start Start: this compound react Add concentrated H₂SO₄ or H₃PO₄ start->react heat Heat the mixture (80-100 °C) react->heat distill Distill the product heat->distill wash Wash the distillate with NaHCO₃ solution distill->wash dry Dry the organic layer with a drying agent wash->dry purify Final purification by distillation dry->purify end End: 1-Methylcyclohexene purify->end

Caption: Workflow for the dehydration of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Place 20 g of this compound into a 250 mL round-bottom flask.

  • Slowly add 5 mL of concentrated sulfuric acid or 85% phosphoric acid to the flask with gentle swirling.

  • Assemble a simple distillation apparatus and heat the mixture gently using a heating mantle.

  • Collect the distillate, which will consist of 1-methylcyclohexene and water.

  • Transfer the distillate to a separatory funnel and wash it with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Perform a final distillation to obtain pure 1-methylcyclohexene.

Expected Outcome: The typical yield for this reaction is between 75-90%, with a purity of over 98%.[3]

Protocol 2: Synthesis of trans-2-Methylcyclohexanol via Hydroboration-Oxidation of 1-Methylcyclohexene

This protocol details the anti-Markovnikov hydration of 1-methylcyclohexene to produce trans-2-methylcyclohexanol.[4]

Materials:

  • 1-Methylcyclohexene

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1M in THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 1-methylcyclohexene (1.0 equivalent) in anhydrous THF.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add the 1M BH₃•THF solution (1.1 equivalents) dropwise to the stirred solution of the alkene.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.

  • Remove the ice bath and stir the mixture at room temperature for another hour.

  • The reaction mixture can then be worked up by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing the organic layer with water and brine, drying over a drying agent, and removal of the solvent under reduced pressure.

Expected Outcome: This reaction typically proceeds with high yield, in the range of 90-98%.[4]

Protocol 3: Synthesis of 2-Methylcyclohexyl Acetate via Esterification of 2-Methylcyclohexanol

This protocol describes the formation of a fragrant ester from 2-methylcyclohexanol.

Materials:

  • 2-Methylcyclohexanol

  • Acetic acid

  • Sodium bisulfate (NaHSO₄) as a catalyst

  • Cyclohexane (as a solvent and for azeotropic removal of water)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-methylcyclohexanol (0.1 mol), acetic acid (0.3 mol), cyclohexane (3 g), and sodium bisulfate (0.8 g).[9]

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture and wash it with water and then with a saturated sodium bicarbonate solution to remove unreacted acetic acid and the catalyst.

  • Dry the organic layer over a suitable drying agent.

  • Purify the 2-methylcyclohexyl acetate by distillation.

Expected Outcome: A yield of up to 93.73% can be achieved under these conditions.[9] The product, 2-methylcyclohexyl acetate, has a characteristic fresh, fruity, and lightly floral aroma.[2]

References

Application Note: GC-MS Analysis of 1-Methylcyclohexanol Dehydration Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis, often utilized to produce alkenes which are valuable precursors for a wide range of chemical products. The dehydration of 1-methylcyclohexanol is a classic example of an E1 elimination reaction, which typically yields a mixture of isomeric alkenes. According to Zaitsev's rule, the major product is the most substituted and therefore most stable alkene, 1-methylcyclohexene.[1][2] However, minor products such as the less substituted 3-methylcyclohexene and the exocyclic alkene, methylenecyclohexane, can also be formed. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of the volatile products of this reaction. This application note provides a detailed protocol for the dehydration of this compound and the subsequent analysis of the product mixture by GC-MS.

Reaction Mechanism

The dehydration of this compound proceeds via a three-step E1 mechanism. The first step involves the protonation of the hydroxyl group by an acid catalyst, such as sulfuric or phosphoric acid, to form a good leaving group (water).[2] The second step is the rate-determining step, where the water molecule departs, forming a stable tertiary carbocation. Finally, a weak base (like water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.

Dehydration_Mechanism reactant This compound protonation Protonation of -OH reactant->protonation + H+ intermediate1 Oxonium Ion protonation->intermediate1 loss_of_water Loss of H2O (rate-determining) intermediate1->loss_of_water carbocation Tertiary Carbocation loss_of_water->carbocation - H2O deprotonation1 Deprotonation (Major Pathway) carbocation->deprotonation1 deprotonation2 Deprotonation (Minor Pathway) carbocation->deprotonation2 product1 1-Methylcyclohexene (Major Product) deprotonation1->product1 - H+ product2 Methylenecyclohexane (Minor Product) deprotonation2->product2 - H+

Caption: Dehydration mechanism of this compound.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (98%) or phosphoric acid (85%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Distillation apparatus

  • Separatory funnel (125 mL)

  • Erlenmeyer flask (50 mL)

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add 10 mL of this compound and a few boiling chips.

  • While swirling the flask, slowly and carefully add 2.5 mL of concentrated sulfuric acid or 5 mL of 85% phosphoric acid.

  • Assemble a simple distillation apparatus and gently heat the mixture using a heating mantle.

  • Collect the distillate, which will be a two-phase mixture of alkenes and water, in a receiving flask cooled in an ice bath. The distillation temperature should be kept below 100°C.

  • Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution (vent frequently to release CO2 pressure), and finally with 15 mL of water.

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the product mixture with a small amount of anhydrous magnesium sulfate until the liquid is clear.

  • Carefully decant the dried liquid into a clean, pre-weighed vial.

  • For higher purity, a final fractional distillation can be performed, collecting the fraction boiling between 100-111°C.

Protocol 2: GC-MS Analysis of Dehydration Products

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

GC-MS Parameters:

ParameterValue
GC Column Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a (5%-phenyl)-methylpolysiloxane stationary phase)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature of 50°C, hold for 2 minutes, then ramp to 150°C at 10°C/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-200
Solvent Delay 2 minutes

Sample Preparation:

  • Dilute the dried product mixture in a volatile solvent like hexane (e.g., 1:100 v/v) in a GC vial.

Data Analysis:

  • Inject the prepared sample into the GC-MS system.

  • Identify the peaks corresponding to the different isomers based on their retention times and mass spectra.

  • The expected elution order is typically methylenecyclohexane, followed by 3-methylcyclohexene, and then 1-methylcyclohexene, due to their boiling points.

  • Confirm the identity of each peak by comparing the obtained mass spectrum with a library database (e.g., NIST).

  • Integrate the area under each product peak in the total ion chromatogram (TIC).

  • Calculate the relative percentage of each isomer by dividing the individual peak area by the total area of all product peaks and multiplying by 100.

Data Presentation

Table 1: Expected Dehydration Products and Their Properties

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
1-MethylcyclohexeneC7H1296.17~110-111
3-MethylcyclohexeneC7H1296.17~104
MethylenecyclohexaneC7H1296.17~102

Table 2: Illustrative Product Distribution from Dehydration of a Methylcyclohexanol

Note: The following data is from the dehydration of 2-methylcyclohexanol and is provided as an example of the type of quantitative results that can be obtained. The product distribution for this compound is expected to be more selective towards 1-methylcyclohexene.

ProductRetention Time (min)Peak Area (%)
3-Methylcyclohexene~5.233.65%
1-Methylcyclohexene~5.866.35%

Table 3: Key Mass Spectral Fragments for Product Identification

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
1-Methylcyclohexene9681, 68, 67, 55, 41
3-Methylcyclohexene9681, 68, 67, 55, 41
Methylenecyclohexane9681, 67, 54, 41, 39

Note: While 1- and 3-methylcyclohexene have very similar mass spectra, they can be distinguished by their different retention times in the gas chromatogram.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis and Workup cluster_analysis GC-MS Analysis cluster_data Data Interpretation s1 React this compound with Acid Catalyst s2 Distill Product Mixture s1->s2 s3 Wash with Water and Sodium Bicarbonate s2->s3 s4 Dry with Anhydrous Magnesium Sulfate s3->s4 a1 Prepare Diluted Sample in Hexane s4->a1 Dried Product a2 Inject Sample into GC-MS a1->a2 a3 Separate Isomers in GC Column a2->a3 a4 Detect and Fragment Isomers in MS a3->a4 d1 Identify Peaks by Retention Time and Mass Spectra a4->d1 Chromatogram and Spectra d2 Integrate Peak Areas d1->d2 d3 Calculate Relative Percentages of Products d2->d3

Caption: Workflow for GC-MS analysis of dehydration products.

References

Troubleshooting & Optimization

Technical Support Center: Dehydration of 1-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the acid-catalyzed dehydration of 1-methylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the dehydration of this compound?

The acid-catalyzed dehydration of this compound, an E1 elimination reaction, primarily yields a mixture of three alkene isomers: 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane.[1][2][3]

Q2: Which is the major product and why?

Typically, 1-methylcyclohexene is the major product.[4] This is in accordance with Zaitsev's rule, which predicts that the more substituted, and therefore more thermodynamically stable, alkene will be favored.[3][5]

Q3: What is the mechanism of this reaction?

The reaction proceeds via an E1 (unimolecular elimination) mechanism.[4][6] This involves three key steps:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).[4][6]

  • Formation of a carbocation: The loss of a water molecule results in the formation of a stable tertiary carbocation.[4][6]

  • Deprotonation: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.[4][6]

Q4: How do different acid catalysts affect the product distribution?

Both sulfuric acid and phosphoric acid are commonly used catalysts. Concentrated sulfuric acid is a stronger dehydrating agent but can cause more charring and side reactions due to its strong oxidizing nature.[7] Phosphoric acid is generally considered a milder and more selective catalyst for this reaction.[8] While direct comparative studies under identical conditions are not extensively detailed in the provided literature, experimental results suggest that both acids favor the formation of 1-methylcyclohexene as the major product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete reaction.1. Ensure the reaction is heated to the appropriate temperature for a sufficient duration. For phosphoric acid, gentle heating is required to initiate distillation.[6] For sulfuric acid, a specific temperature range should be maintained.[9]
2. Loss of product during workup.2. Be cautious during the extraction and washing steps to avoid losing the organic layer. Ensure the drying agent is thoroughly removed before the final distillation.
3. Insufficient acid catalyst.3. Verify the concentration and amount of the acid catalyst used.
Dark brown or black residue in the reaction flask 1. Charring of the alcohol.1. This is more common with concentrated sulfuric acid.[7] Use a lower temperature or consider using 85% phosphoric acid as a milder catalyst.
2. Reaction temperature is too high.2. Carefully monitor and control the heating of the reaction mixture.
Unexpected product distribution (e.g., high percentage of minor products) 1. Reaction conditions favoring less stable products.1. The product ratio can be influenced by reaction time and temperature. Analyze product distribution at different time points if possible.
2. Carbocation rearrangement.2. While the initial carbocation is tertiary and stable, rearrangements are a possibility in carbocation-mediated reactions. The formation of minor products like 3-methylcyclohexene and methylenecyclohexane is a result of deprotonation from different adjacent carbons.
Water observed in the final product IR spectrum 1. Incomplete drying of the organic layer.1. Ensure a sufficient amount of anhydrous drying agent (e.g., magnesium sulfate, calcium chloride) is used and that the mixture is allowed to stand for an adequate amount of time (e.g., 10-15 minutes) until the liquid is clear.[6]
2. Co-distillation of water with the product.2. After the initial distillation, a thorough workup including washing and drying is crucial to remove water. A final simple distillation of the dried organic layer should yield a pure product.[6]

Data Presentation

Product Distribution in the Dehydration of Methylcyclohexanols

Starting MaterialAcid Catalyst1-Methylcyclohexene (%)3-Methylcyclohexene (%)Other Products (%)Reference
2-Methylcyclohexanol9M Sulfuric Acid66.3533.65-[10]
2-Methylcyclohexanol85% Phosphoric Acid~75~25-[11]
2-Methylcyclohexanol60% Sulfuric AcidMajor ProductMinor Product4-methylcyclohexene, 1-ethylcyclopentene[1][2]
2-Methylcyclohexanol & 4-Methylcyclohexanol85% Phosphoric AcidVariable with reaction timeVariable with reaction time4-methylcyclohexene[12]

Note: The data presented is derived from experiments with 2-methylcyclohexanol, which proceeds through a similar carbocation intermediate as this compound and thus provides a reasonable approximation of the expected product distribution.

Experimental Protocols

Dehydration of this compound using 85% Phosphoric Acid
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[6][13]

  • Reagents: In the round-bottom flask, combine this compound and a catalytic amount of 85% phosphoric acid. Add boiling chips or a magnetic stir bar.[5][14]

  • Distillation: Gently heat the mixture to initiate the reaction and distill the products. The lower-boiling alkenes and water will co-distill.[6] Collect the distillate that boils below 115°C.[6]

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and then again with water.[6]

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).[6]

  • Final Purification: Decant or filter the dried liquid into a clean round-bottom flask and perform a final simple distillation, collecting the fraction that boils at the literature boiling point of the expected major product (1-methylcyclohexene: ~110-111°C).[6]

  • Analysis: Analyze the product distribution using gas chromatography (GC) or GC-MS.[5][13]

Dehydration of this compound using Concentrated Sulfuric Acid
  • Apparatus Setup: The apparatus is the same as for the phosphoric acid-catalyzed reaction.

  • Reagents: To a round-bottom flask containing this compound, slowly and carefully add concentrated sulfuric acid while stirring. The addition is exothermic.[6]

  • Reaction and Distillation: Heat the mixture to the appropriate temperature (e.g., for 2-methylcyclohexanol, distillation is maintained between 95°C and 100°C).[9] Collect the distillate.

  • Work-up and Purification: The work-up and purification steps are identical to those described for the phosphoric acid protocol.

  • Analysis: Analyze the product distribution using GC or GC-MS.

Mandatory Visualization

Dehydration_Mechanism Start This compound Protonated_Alcohol Protonated Alcohol Start->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O Product1 1-Methylcyclohexene (Major Product) Carbocation->Product1 - H+ (Zaitsev) Product2 3-Methylcyclohexene (Side Product) Carbocation->Product2 - H+ Product3 Methylenecyclohexane (Side Product) Carbocation->Product3 - H+ (Hofmann)

Caption: Reaction mechanism for the dehydration of this compound.

Troubleshooting_Workflow Start Experiment Start Check_Yield Low/No Yield? Start->Check_Yield Check_Color Dark Residue? Check_Yield->Check_Color No Increase_Temp_Time Increase Temp/Time Verify Catalyst Check_Yield->Increase_Temp_Time Yes Check_Products Unexpected Product Ratio? Check_Color->Check_Products No Lower_Temp_Acid Lower Temperature Use Milder Acid (H3PO4) Check_Color->Lower_Temp_Acid Yes End Successful Reaction Check_Products->End No Analyze_Conditions Analyze Temp/Time Consider Kinetic vs. Thermodynamic Control Check_Products->Analyze_Conditions Yes Increase_Temp_Time->Check_Color Lower_Temp_Acid->Check_Products Analyze_Conditions->End

Caption: Troubleshooting workflow for the dehydration of this compound.

References

How to increase the yield of 1-methylcyclohexene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methylcyclohexene and increasing its yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-methylcyclohexene?

A1: The most prevalent methods for synthesizing 1-methylcyclohexene include:

  • Acid-Catalyzed Dehydration: This is a classic E1 elimination reaction involving the dehydration of 1-methylcyclohexanol or 2-methylcyclohexanol using a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2][3]

  • Base-Induced Elimination: This E2 mechanism involves the elimination of a leaving group from a 1-methylcyclohexyl halide (e.g., 1-methylcyclohexyl bromide) using a strong base like sodium ethoxide.[1][4]

  • Grignard Reaction followed by Dehydration: This two-step process begins with the reaction of cyclohexanone with a methylmagnesium halide (a Grignard reagent) to form this compound, which is then dehydrated.[4][5]

  • Wittig Reaction: This method offers high regioselectivity and involves the reaction of cyclohexanone with a phosphorus ylide, such as ethylidenetriphenylphosphorane.[4]

Q2: I am getting a low yield of 1-methylcyclohexene from the dehydration of this compound. What are the possible causes and solutions?

A2: Low yields in this reaction are common and can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure you are heating for a sufficient duration, typically around 3 hours at 90°C.[6] Monitoring the reaction's progress via Gas Chromatography (GC) can be beneficial.

  • Side Reactions: Elevated temperatures can promote side reactions, such as hydride shifts, which lead to the formation of undesired alkene isomers.[6]

  • Product Loss During Workup: 1-methylcyclohexene is volatile. To minimize loss, ensure all distillation and extraction equipment is properly sealed and cooled.

  • Polymerization: The acidic conditions and heat can cause the alkene product to polymerize, appearing as a dark, tarry residue.[7] This can be mitigated by using a milder acid or by promptly distilling the product as it forms.

Q3: My final product is a mixture of 1-methylcyclohexene and 3-methylcyclohexene. How can I increase the selectivity for 1-methylcyclohexene?

A3: The formation of isomeric byproducts is a common challenge, particularly when starting from 2-methylcyclohexanol. According to Zaitsev's rule, the more substituted and thermodynamically stable alkene, 1-methylcyclohexene, is generally the major product.[3][8][9] To favor its formation:

  • Thermodynamic Control: Employing a strong acid catalyst like sulfuric acid at a sufficiently high temperature (around 90-100°C) allows the reaction to reach equilibrium, favoring the more stable 1-methylcyclohexene.[6]

  • Choice of Starting Material: Starting with this compound instead of 2-methylcyclohexanol will exclusively yield 1-methylcyclohexene and its exocyclic isomer, methylenecyclohexane, avoiding the 3- and 4-methylcyclohexene isomers.

  • Milder Acid Catalyst: While seemingly counterintuitive, a milder acid like phosphoric acid can sometimes offer better selectivity by reducing the likelihood of carbocation rearrangements that can lead to other isomers.[7]

Q4: What is the best method for purifying the crude 1-methylcyclohexene product?

A4: The most effective methods for purifying 1-methylcyclohexene are fractional distillation and flash column chromatography.[10] The choice between them depends on the impurities present. Fractional distillation is particularly useful for separating the desired product from its isomers due to their close boiling points.[11] A high-efficiency distillation column is recommended for optimal separation.[11]

Troubleshooting Guides

Issue 1: Low Product Yield

Possible Cause Troubleshooting Steps
Incomplete Reaction- Ensure the reaction is heated at the recommended temperature for the specified duration (e.g., 90°C for 3 hours for acid-catalyzed dehydration).[6] - Monitor the reaction progress using GC or TLC.
Product Loss During Workup- Ensure all glassware joints in the distillation apparatus are properly sealed. - Use an ice bath to cool the receiving flask during distillation to minimize the loss of the volatile product.[12]
Polymerization of Product- Avoid excessive heating during the reaction and distillation.[7] - Consider using a milder acid catalyst, such as phosphoric acid.[7] - Distill the product from the reaction mixture as it is formed.
Side Reactions (e.g., Isomerization)- Maintain strict temperature control.[7] - Use this compound as the starting material to avoid the formation of 3- and 4-methylcyclohexene.

Issue 2: Product Contamination with Isomeric Byproducts

Possible Cause Troubleshooting Steps
Carbocation Rearrangement- Maintain strict temperature control to disfavor rearrangement.[7] - Using phosphoric acid instead of sulfuric acid may reduce the extent of rearrangement.[7]
Isomerization of the Product- Prolonged heating in the presence of acid can lead to an equilibrium mixture of isomers. Minimize reaction time once the starting material is consumed.
Inefficient Purification- Use a high-efficiency fractional distillation column with a high number of theoretical plates.[11] - For flash chromatography, optimize the solvent system to achieve better separation of the isomers.

Comparative Analysis of Synthesis Protocols

Synthesis Method Starting Material(s) Reagents/Catalyst Temperature (°C) Yield (%) Purity (%)
Acid-Catalyzed Dehydration (E1)2-MethylcyclohexanolH₃PO₄ (85%)120~77>95 (major product)[4]
Acid-Catalyzed Dehydration (E1)This compoundH₂SO₄ (conc.)9084>98[4]
Base-Induced Elimination (E2)1-Methylcyclohexyl bromideSodium ethoxide78 (reflux)82Not Specified[4]
Grignard Reaction & DehydrationCyclohexanone, Methylmagnesium chlorideToluene-4-sulfonic acid-10 to 0, then reflux92Not Specified[4][5]
Catalytic Dehydrogenation1-Methylcyclohexane5% Pd/C35068Not Specified[1]

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound

Materials:

  • This compound (20 g)

  • Concentrated Sulfuric Acid (5 mL)

  • 250 mL Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask, add 20 g of this compound.

  • While stirring, slowly add 5 mL of concentrated sulfuric acid dropwise. The addition is exothermic.

  • Heat the mixture to 90°C and maintain this temperature for 3 hours.[2]

  • After cooling the reaction mixture to room temperature, set up for simple or fractional distillation.

  • Collect the distillate, which will be a mixture of 1-methylcyclohexene and water. The boiling point of 1-methylcyclohexene is approximately 110-111°C.[3]

  • Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer with 15 mL of water, followed by 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash again with 15 mL of water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.[3]

  • Decant the dried product. Further purification can be achieved by a final fractional distillation.

Protocol 2: Base-Induced Elimination from 1-Methylcyclohexyl Bromide

Materials:

  • 1-Methylcyclohexyl bromide (15 g)

  • Sodium ethoxide (2.5 g)

  • Dry ethanol (100 mL)

  • Reflux apparatus

  • Filtration apparatus

  • Vacuum distillation apparatus

Procedure:

  • Dissolve 15 g of 1-methylcyclohexyl bromide in 100 mL of dry ethanol in a round-bottom flask.

  • Add 2.5 g of sodium ethoxide to the solution.

  • Heat the mixture to reflux and maintain for 2 hours.[2]

  • After cooling, filter the solution to remove any precipitated sodium salts.

  • Purify the product by vacuum distillation.[2]

Visualized Workflows

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Select Starting Material (e.g., this compound) reaction Perform Chemical Reaction (e.g., Acid-Catalyzed Dehydration) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Fractional Distillation) workup->purification gc Gas Chromatography (GC) (Purity & Isomer Distribution) purification->gc nmr NMR Spectroscopy (Structural Confirmation) gc->nmr ftir FTIR Spectroscopy (Functional Group Analysis) nmr->ftir

Caption: General workflow for the synthesis and analysis of 1-methylcyclohexene.

Troubleshooting_Yield cluster_causes Possible Causes cluster_solutions Solutions start Low Yield of 1-Methylcyclohexene cause1 Incomplete Reaction start->cause1 cause2 Product Loss During Workup start->cause2 cause3 Polymerization start->cause3 sol1 Increase Reaction Time/ Monitor with GC cause1->sol1 sol2 Ensure Airtight Apparatus/ Cool Receiving Flask cause2->sol2 sol3 Avoid Overheating/ Use Milder Acid cause3->sol3

Caption: Troubleshooting guide for low yield in 1-methylcyclohexene synthesis.

References

Technical Support Center: Preventing Polymerization During 1-Methylcyclohexanol Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of methylcyclohexenes via the dehydration of 1-methylcyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common organic transformation, with a specific focus on preventing the undesired side reaction of polymerization.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the acid-catalyzed dehydration of this compound.

Question: I am observing a dark, viscous, or tar-like residue in my reaction flask. What is causing this?

Answer: The formation of a dark, viscous residue is a strong indicator of polymerization.[1] This occurs when the desired alkene products, 1-methylcyclohexene and methylenecyclohexane, react with each other under the acidic conditions to form long-chain polymers. This process is initiated by the carbocation intermediate formed during the dehydration reaction.

Question: My yield of the desired methylcyclohexene is low, and I suspect polymerization. How can I minimize this side reaction?

Answer: Minimizing polymerization requires careful control over reaction conditions. Here are key strategies:

  • Choice of Acid Catalyst: Strong, non-nucleophilic acids are required to catalyze the dehydration. However, stronger acids can also more readily promote polymerization.

    • Sulfuric Acid (H₂SO₄): While a common and effective catalyst, concentrated sulfuric acid is a strong oxidizing agent and can lead to charring and a higher degree of polymerization.[2]

    • Phosphoric Acid (H₃PO₄): Phosphoric acid is a weaker, non-oxidizing acid and is generally preferred for this dehydration as it results in less charring and fewer side reactions, including polymerization.[3][4]

  • Reaction Temperature: Higher temperatures accelerate the rate of dehydration but also significantly increase the rate of polymerization. It is crucial to maintain the lowest effective temperature that allows for the distillation of the alkene products as they are formed. For the dehydration of tertiary alcohols like this compound, temperatures are typically kept in the range of 25-80°C.[5]

  • Prompt Distillation: The most effective method to prevent polymerization is to remove the alkene products from the acidic reaction mixture as soon as they are formed.[1] This is achieved by setting up the reaction as a distillation. The lower boiling points of the alkene products (1-methylcyclohexene: ~110-111°C) compared to the starting alcohol (this compound: ~155-157°C) allow for their continuous removal, shifting the equilibrium towards the products and minimizing their exposure to the acidic conditions that promote polymerization.

Question: Can I use an inhibitor to prevent polymerization during the reaction?

Answer: While radical inhibitors like hydroquinone or tert-butylcatechol are commonly added to alkenes for long-term storage to prevent free-radical polymerization, their use during acid-catalyzed dehydration is less common and not well-documented in standard laboratory procedures. The primary mechanism of polymerization in this context is cationic, initiated by the acid catalyst, rather than radical. Therefore, controlling the reaction conditions (catalyst choice, temperature, and immediate product removal) is the most effective strategy.

Question: How can I confirm that the residue I'm seeing is a polymer?

Answer: Visual inspection (dark, viscous, or solid material) is a strong first indicator. For a more definitive identification, you can use analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture may show the presence of higher molecular weight species (dimers, trimers, etc.) with longer retention times than the desired alkene products.[6]

  • Pyrolysis GC/MS: This technique can be used to analyze the non-volatile residue directly. The polymer is heated to a high temperature, causing it to break down into smaller, characteristic fragments that can be identified by GC-MS, confirming the original polymeric nature of the sample.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of polymerization during the dehydration of this compound?

A1: The polymerization is a cationic polymerization. The tertiary carbocation intermediate, formed after the protonation of the alcohol and loss of water, can be attacked by the double bond of an already formed alkene molecule. This creates a new, larger carbocation, which can then be attacked by another alkene molecule, leading to a chain reaction and the formation of a polymer.

Q2: Which acid catalyst should I choose: sulfuric acid or phosphoric acid?

A2: For the dehydration of this compound, 85% phosphoric acid is generally the recommended catalyst. It is less oxidizing and less prone to causing side reactions like charring and polymerization compared to concentrated sulfuric acid.[3][4]

Q3: What are the expected products of the dehydration of this compound?

A3: The major product is the more substituted and thermodynamically stable alkene, 1-methylcyclohexene , formed according to Zaitsev's rule. A minor product, methylenecyclohexane , is also typically formed.

Q4: How can I purify the methylcyclohexene product from any formed polymer?

A4: Since the polymer is non-volatile, simple or fractional distillation is an effective method for purification. The methylcyclohexene isomers will distill, leaving the polymeric residue behind in the distillation flask.[1]

Data Presentation

ParameterSulfuric Acid (H₂SO₄)Phosphoric Acid (H₃PO₄)Rationale & Citation
Typical Conditions Concentrated, often with heating85% solution, with heating[8]
Reaction Vigor More vigorous, potential for charringLess vigorous, cleaner reaction[2][4]
Polymerization Higher tendency for polymerizationLower tendency for polymerization[3]
Product Purity May contain more byproducts due to oxidationGenerally leads to a purer product[2]

Experimental Protocols

Protocol 1: Dehydration of this compound with Minimized Polymerization

This protocol is designed to maximize the yield of methylcyclohexenes while minimizing the formation of polymeric byproducts.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Boiling chips

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Simple distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Reaction Setup: Assemble a simple distillation apparatus. In a round-bottom flask, place the desired amount of this compound and a few boiling chips.

  • Catalyst Addition: Slowly add 85% phosphoric acid to the this compound in the distillation flask. A typical ratio is approximately 1 part acid to 4 parts alcohol by volume.

  • Dehydration and Distillation: Gently heat the mixture in the distillation flask. The alkene products and water will co-distill. Collect the distillate in a receiving flask cooled in an ice bath. Maintain a slow and steady distillation rate. The temperature at the distillation head should be monitored; the desired products will distill below the boiling point of the starting alcohol.

  • Work-up: Transfer the collected distillate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water to remove the bulk of the phosphoric acid.

    • Saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any CO₂ gas that may form.

    • Water to remove any remaining bicarbonate solution.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and swirl. Allow the mixture to stand until the liquid is clear.

  • Final Purification (Optional): If a higher purity is required, the dried product can be further purified by a final simple or fractional distillation, collecting the fraction boiling at approximately 110-111°C.

Mandatory Visualizations

Dehydration_and_Polymerization cluster_reaction Dehydration of this compound cluster_polymerization Polymerization Side Reaction This compound This compound Protonation Protonation This compound->Protonation + H+ Carbocation Carbocation Protonation->Carbocation - H2O Deprotonation Deprotonation Carbocation->Deprotonation - H+ Carbocation_Polymer Carbocation Carbocation->Carbocation_Polymer Initiates Polymerization Methylcyclohexenes Methylcyclohexenes Deprotonation->Methylcyclohexenes Dimer_Cation Dimeric Carbocation Carbocation_Polymer->Dimer_Cation + Alkene Monomer Alkene_Monomer Methylcyclohexene Alkene_Monomer->Dimer_Cation Polymer Polymer Dimer_Cation->Polymer + n Alkenes

Caption: Reaction pathway for this compound dehydration and the competing polymerization side reaction.

Troubleshooting_Polymerization start Experiment Start: Dehydration of this compound observe Observe Reaction Flask start->observe dark_residue Dark, Viscous Residue Present? observe->dark_residue polymerization_likely Polymerization is Likely Occurring dark_residue->polymerization_likely Yes no_polymerization Proceed with Work-up dark_residue->no_polymerization No troubleshoot 1. Lower Reaction Temperature 2. Use Phosphoric Acid instead of Sulfuric Acid 3. Ensure Prompt Distillation of Product polymerization_likely->troubleshoot end Successful Synthesis no_polymerization->end troubleshoot->start Restart with Optimized Conditions

Caption: Troubleshooting workflow for identifying and mitigating polymerization during the experiment.

References

Technical Support Center: Grignard Synthesis of 1-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 1-methylcyclohexanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Question: My Grignard reaction fails to initiate. What are the common causes and how can I start it?

Answer:

Failure to initiate is a frequent challenge, primarily due to the passivating layer of magnesium oxide (MgO) on the magnesium turnings and the presence of moisture.

Potential Causes:

  • Magnesium Oxide Layer: A dull, gray layer of MgO on the magnesium surface prevents it from reacting with the methyl halide.

  • Wet Glassware or Solvents: Grignard reagents are highly reactive with water.[1] Even trace amounts of moisture in the reaction flask or solvents will quench the reaction.[1]

  • Impure Reagents: The methyl halide or the solvent may contain impurities that inhibit the reaction.

Solutions:

  • Activate the Magnesium:

    • Mechanical Activation: Before adding the solvent, vigorously stir the dry magnesium turnings under an inert atmosphere (e.g., nitrogen or argon) to break up the oxide layer.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. The disappearance of the iodine's purple color or the observation of ethene bubbling indicates that the magnesium surface is activated.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (overnight at >100°C) or by flame-drying under a vacuum while assembling the apparatus.

    • Use anhydrous solvents, such as dry diethyl ether or tetrahydrofuran (THF). Ethereal solvents are crucial as they stabilize the Grignard reagent.

  • Initiate with Heat: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. However, be prepared to cool the reaction, as the formation of the Grignard reagent is exothermic.

Question: The yield of this compound is very low. What are the likely side reactions and how can I minimize them?

Answer:

Low yields are often the result of side reactions that consume the Grignard reagent or the cyclohexanone starting material.

Potential Causes & Side Reactions:

  • Enolization of Cyclohexanone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclohexanone, forming an enolate.[1] This is more common with sterically hindered Grignard reagents.[1] Upon acidic workup, this enolate reverts to the starting ketone, reducing the yield of the desired alcohol.[2]

  • Wurtz Coupling: The methylmagnesium halide can react with unreacted methyl halide to form ethane (R-R), consuming the Grignard reagent.[1] This is more likely if the concentration of the methyl halide is too high locally.[1]

  • Reduction of Cyclohexanone: If the Grignard reagent has a beta-hydrogen, it can reduce the cyclohexanone to cyclohexanol.[1]

Solutions:

  • Control Reaction Temperature: The addition of cyclohexanone to the Grignard reagent is exothermic. Maintain a low temperature (e.g., 0 °C) during the addition to minimize side reactions.[3]

  • Slow Reagent Addition: Add the cyclohexanone solution dropwise to the Grignard reagent with efficient stirring. This maintains a low concentration of the ketone and helps to control the reaction's exothermicity.

  • Optimize Reagent Ratio: Using a slight excess of the Grignard reagent can help to ensure that all of the cyclohexanone reacts. However, a large excess can lead to more side products and a more vigorous quench.

Question: The reaction mixture turned dark brown or black. Is this normal?

Answer:

A color change to grayish or brownish is typical for the formation of a Grignard reagent. However, a very dark or black color may indicate decomposition or significant side reactions, possibly due to overheating or the presence of impurities. If the reaction becomes excessively dark and the yield is low, consider purifying your reagents and ensuring strict temperature control in future experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Grignard synthesis of this compound?

A1: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.[1] They stabilize the Grignard reagent through coordination.[1] The choice between them can depend on the specific reaction conditions, but both are commonly and successfully used.

Q2: How can I be certain my Grignard reagent has formed?

A2: Several visual cues indicate the formation of the Grignard reagent. These include the disappearance of the magnesium metal, a change in the reaction mixture's color to cloudy gray or brown, and gentle refluxing of the solvent due to the exothermic nature of the reaction.

Q3: What is the purpose of the acidic workup step?

A3: The initial product of the reaction between the Grignard reagent and cyclohexanone is a magnesium alkoxide salt. The acidic workup (typically with aqueous ammonium chloride or dilute hydrochloric acid) is necessary to protonate this alkoxide to form the final this compound product and to dissolve the magnesium salts, facilitating purification.[1][4]

Q4: Can I use other methylating agents besides methylmagnesium halides?

A4: While Grignard reagents are common, other organometallic reagents like methyllithium can also be used. However, Grignard reagents are often preferred due to their relative ease of preparation and handling in a standard laboratory setting.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of this compound.

ParameterValue/ConditionNotes
Reagents Cyclohexanone, Methylmagnesium Halide (Cl, Br, or I), Mg
Solvent Anhydrous Diethyl Ether or THFEssential for reagent stability.
Reagent Ratio ~1.5 : 1 (Cyclohexanone : Grignard Reagent)A slight excess of the Grignard reagent is common.
Temperature 0 - 10 °C for cyclohexanone additionHelps to control the exotherm and minimize side reactions.[3]
Reaction Time 1 - 1.5 hours after additionReaction is typically rapid once initiated.[3]
Workup Aqueous NH₄Cl or dilute HClProtonates the alkoxide to form the alcohol.
Typical Yield >80%Yields can be high with proper technique and anhydrous conditions.[3]

Experimental Protocol

This protocol outlines the synthesis of this compound from cyclohexanone and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Methyl bromide or methyl iodide

  • Cyclohexanone (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (as initiator)

  • Three-necked round-bottom flask, reflux condenser, and pressure-equalizing dropping funnel

Procedure:

  • Apparatus Setup: Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask with a small crystal of iodine.

    • Add a small portion of anhydrous diethyl ether or THF, just enough to cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl bromide or iodide in the anhydrous solvent.

    • Add a small amount of the methyl halide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling.

    • Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of cyclohexanone in the anhydrous solvent in the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[3]

    • After the addition is complete, allow the mixture to stir at room temperature for 1 to 1.5 hours.[3]

  • Workup and Isolation:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification: The product can be further purified by distillation if necessary.

Visualizations

Troubleshooting_Grignard_Synthesis start Start: Low Yield of this compound check_initiation Did the reaction initiate properly? (e.g., bubbling, color change) start->check_initiation no_initiation Problem: Reaction Initiation Failure check_initiation->no_initiation No check_conditions Were reaction conditions optimal? (e.g., temp, addition rate) check_initiation->check_conditions Yes solution_initiation Solutions: - Activate Mg (Iodine, crushing) - Ensure anhydrous conditions - Gentle heating no_initiation->solution_initiation end Improved Yield solution_initiation->end bad_conditions Problem: Suboptimal Conditions check_conditions->bad_conditions No check_side_reactions Evidence of side reactions? (e.g., gas evolution, starting material recovery) check_conditions->check_side_reactions Yes solution_conditions Solutions: - Cool during ketone addition (0°C) - Add ketone solution slowly - Ensure efficient stirring bad_conditions->solution_conditions solution_conditions->end side_reactions Problem: Competing Side Reactions check_side_reactions->side_reactions Yes check_side_reactions->end No solution_side_reactions Solutions: - Check for enolization (use less hindered base if possible) - Minimize Wurtz coupling (slow halide addition) side_reactions->solution_side_reactions solution_side_reactions->end

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Grignard_Reaction_Pathway cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup Cyclohexanone Cyclohexanone Alkoxide Magnesium Alkoxide Intermediate Cyclohexanone->Alkoxide Grignard CH₃MgBr (Methylmagnesium Bromide) Grignard->Alkoxide Alkoxide_ref Magnesium Alkoxide Intermediate Workup H₃O⁺ (e.g., aq. NH₄Cl) Product This compound Workup->Product Byproduct Mg(OH)Br Workup->Byproduct Alkoxide_ref->Product Alkoxide_ref->Byproduct

References

Optimizing reaction conditions for 1-Methylcyclohexanol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the acid-catalyzed dehydration of 1-methylcyclohexanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-methylcyclohexene from this compound.

Issue Possible Causes Recommended Solutions
Low or No Product Yield Incomplete reaction.Ensure the reaction is heated at the appropriate temperature (e.g., 90°C) for a sufficient duration (e.g., 3 hours).[1] Monitor reaction progress using Gas Chromatography (GC) if possible.
Loss of product during distillation.Use an ice bath to cool the receiving flask to minimize evaporation.[1] Ensure all distillation apparatus joints are properly sealed.[1]
Insufficient acid catalyst.Verify the correct volume and concentration of the acid catalyst (e.g., concentrated sulfuric acid or 85% phosphoric acid) were used.[2]
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or temperature moderately. Be cautious as higher temperatures can promote side reactions.[1]
Inefficient distillation.Ensure proper distillation technique. For fractional distillation, a packed column is necessary to separate the product from the higher-boiling starting material. The boiling point of 1-methylcyclohexene is approximately 110-111°C.[2]
Presence of Multiple Alkene Isomers High reaction temperature.Elevated temperatures can lead to carbocation rearrangements and the formation of undesired alkene isomers.[1][3] Maintain the recommended reaction temperature.
Choice of acid catalyst.Sulfuric acid is a stronger acid and can sometimes lead to more side products compared to phosphoric acid.[1][2] Consider using phosphoric acid for a milder reaction.
Dark Brown or Black Residue in Reaction Flask Polymerization of the alkene product.This can be caused by excessive heat or prolonged reaction times. Avoid overheating the reaction mixture.
Acid-catalyzed side reactions.Strong acids at high temperatures can cause charring of organic material. Ensure controlled heating.
Aqueous Layer is Cloudy After Washing Incomplete separation of the organic layer.Allow the separatory funnel to stand for a longer period to ensure complete separation of the layers.
Emulsion formation.Add a small amount of saturated sodium chloride solution (brine) to help break up the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the acid-catalyzed dehydration of this compound?

A1: The reaction proceeds through an E1 (unimolecular elimination) mechanism.[2][4] It involves three main steps:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).[4]

  • Formation of a carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation.[4]

  • Deprotonation: A weak base, such as water or the conjugate base of the acid, removes a proton from a carbon adjacent to the carbocation, forming a double bond and yielding the alkene product.[4]

Q2: Which alkene is the major product and why?

A2: The major product is 1-methylcyclohexene.[5][6] This is in accordance with Zaitsev's rule, which states that in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product.[2][5]

Q3: What are the common acid catalysts used for this reaction?

A3: Concentrated sulfuric acid (H₂SO₄) and 85% phosphoric acid (H₃PO₄) are the most commonly used catalysts for this dehydration.[2][7]

Q4: How can I monitor the progress of the reaction?

A4: Gas Chromatography (GC) is an effective method to monitor the reaction's progress by analyzing the disappearance of the starting material and the appearance of the product peaks.[8][9] Infrared (IR) spectroscopy can also be used; the disappearance of the broad O-H stretch of the alcohol and the appearance of a C=C stretch in the product indicate the reaction is proceeding.[10]

Q5: What are the key safety precautions for this experiment?

A5: Concentrated sulfuric and phosphoric acids are highly corrosive and can cause severe burns.[11] Always handle them with appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood. The reaction is also exothermic, especially during the addition of acid.[2]

Experimental Protocols

Protocol 1: Dehydration using Sulfuric Acid
  • To a 250 mL round-bottom flask, add 20 g of this compound.[1]

  • While stirring, slowly add 5 mL of concentrated sulfuric acid dropwise.[1]

  • Heat the mixture at 90°C for 3 hours.[1]

  • Allow the mixture to cool to room temperature.

  • Set up a simple distillation apparatus and distill the product. Collect the fraction boiling between 110-111°C.[2]

  • Wash the distillate with 15 mL of water, followed by 15 mL of saturated sodium bicarbonate solution, and finally with 15 mL of water.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, and then decant or filter to obtain the purified product.[2]

Protocol 2: Dehydration using Phosphoric Acid
  • In a 100 mL three-necked flask, place 10 mL of 85% phosphoric acid.[11]

  • Heat the phosphoric acid to boiling.[11]

  • Slowly add 0.25 mol of this compound from a dropping funnel at a rate that maintains a steady distillation of the product.[11]

  • Continue heating until no more organic distillate is collected.[11]

  • Transfer the biphasic distillate to a separatory funnel and remove the aqueous layer.[11]

  • Dry the organic layer over anhydrous magnesium sulfate and then filter to obtain the product.[11]

Visualizations

experimental_workflow start Start reagents Combine this compound and Acid Catalyst start->reagents heating Heat Reaction Mixture (e.g., 90°C for 3h) reagents->heating distillation Distill Crude Product heating->distillation washing Wash with H₂O and NaHCO₃ distillation->washing drying Dry with Anhydrous MgSO₄ washing->drying purification Final Purification (Simple Distillation) drying->purification analysis Analyze Product (GC, IR) purification->analysis end End analysis->end

Caption: Experimental workflow for the dehydration of this compound.

e1_mechanism start_material This compound protonation Protonation of -OH (Fast) start_material->protonation + H⁺ protonated_alcohol Protonated Alcohol protonation->protonated_alcohol carbocation_formation Loss of H₂O (Slow, Rate-Determining) protonated_alcohol->carbocation_formation carbocation Tertiary Carbocation carbocation_formation->carbocation - H₂O deprotonation Deprotonation (Fast) carbocation->deprotonation product 1-Methylcyclohexene deprotonation->product - H⁺

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

References

Technical Support Center: Purification of 1-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted cyclohexanone from 1-methylcyclohexanol, a common purification challenge in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted cyclohexanone from my this compound product?

A1: Unreacted cyclohexanone is an impurity that can affect the purity and subsequent reactions of this compound. For applications in research, particularly in drug development, high purity of the final product is crucial to ensure accurate experimental results and to meet regulatory standards.

Q2: What are the primary methods for separating cyclohexanone from this compound?

A2: The most common and effective methods for this separation are fractional distillation and flash column chromatography. The choice between these methods often depends on the scale of the purification and the available equipment.

Q3: What are the key physical property differences between cyclohexanone and this compound that allow for their separation?

A3: The separation is primarily based on the difference in their boiling points. Cyclohexanone has a boiling point of approximately 155-156 °C, while this compound has a slightly higher boiling point of around 168 °C. This difference, although not large, is sufficient for separation by fractional distillation. Their polarity difference also allows for separation by column chromatography.

Q4: How can I confirm the presence of cyclohexanone in my this compound product?

A4: A simple and rapid chemical test using 2,4-dinitrophenylhydrazine (2,4-DNP) can be used. Cyclohexanone, being a ketone, will react with the 2,4-DNP reagent to form a yellow to reddish-orange precipitate, while this compound, a tertiary alcohol, will not react.[1][2] For quantitative analysis, gas chromatography (GC) is the preferred method.[3][4]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of cyclohexanone and this compound (distillate is not pure).

  • Possible Cause: The distillation rate is too fast.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation, allowing for proper equilibrium between the liquid and vapor phases in the fractionating column. A distillation rate of 1-2 drops per second is recommended.[5]

  • Possible Cause: Inefficient fractionating column.

    • Solution: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation of components with close boiling points. Packing the column with glass beads or using a Vigreux column can improve efficiency.[6]

  • Possible Cause: Incorrect thermometer placement.

    • Solution: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[6]

Problem: The temperature fluctuates during distillation.

  • Possible Cause: Uneven heating.

    • Solution: Use a heating mantle with a stirrer to ensure smooth and uniform boiling of the mixture.

  • Possible Cause: The distillation is proceeding too quickly.

    • Solution: As mentioned above, reduce the heating rate to maintain a stable distillation temperature.

Flash Column Chromatography

Problem: Cyclohexanone and this compound are not separating on the column.

  • Possible Cause: Incorrect eluent system.

    • Solution: The polarity of the eluent is critical. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between the two compounds before running the column.

  • Possible Cause: The column was not packed properly.

    • Solution: Ensure the silica gel is packed uniformly in the column to avoid channeling, which leads to poor separation. The column should be packed as a slurry and should not have any air bubbles or cracks.

Problem: The desired product (this compound) is eluting too slowly or not at all.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system to increase the speed at which your product moves down the column.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound from unreacted cyclohexanone using different methods.

Purification MethodPrinciple of SeparationTypical Purity of this compoundExpected Yield
Fractional Distillation Difference in boiling points>98%[5]60-80%[7]
Flash Column Chromatography Difference in polarity>99%70-90%

Note: Yields are highly dependent on the initial purity of the crude product and the careful execution of the experimental protocol.

Experimental Protocols

Fractional Distillation

Objective: To separate unreacted cyclohexanone from this compound based on their boiling point difference.

Materials:

  • Crude this compound containing cyclohexanone

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with glass beads)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips

  • Clamps and stands

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Add the crude this compound mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Assemble the fractionating column, distillation head with the thermometer, and condenser. Ensure all joints are secure. The thermometer bulb should be positioned just below the opening to the condenser.

  • Begin circulating cold water through the condenser.

  • Gently heat the mixture using the heating mantle.

  • Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lower-boiling component, cyclohexanone (approx. 155-156 °C).

  • Collect the first fraction, which will be enriched in cyclohexanone.

  • Once most of the cyclohexanone has distilled, the temperature will begin to rise.

  • Change the receiving flask to collect the intermediate fraction.

  • The temperature will then stabilize at the boiling point of this compound (approx. 168 °C). Collect this fraction as your purified product.

  • Stop the distillation before the distilling flask runs dry.

  • Analyze the purity of the collected fractions using Gas Chromatography (GC) or the 2,4-DNP test.

Flash Column Chromatography

Objective: To separate unreacted cyclohexanone from this compound based on their polarity difference.

Materials:

  • Crude this compound containing cyclohexanone

  • Silica gel (230-400 mesh)

  • Glass column with a stopcock

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes or flasks

  • Sand

  • Cotton or glass wool

  • Compressed air or nitrogen source (optional)

Procedure:

  • Select the Eluent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1). The ideal system will show good separation between the spots for cyclohexanone and this compound.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel.

  • Elute the Column:

    • Carefully add the eluent to the column.

    • Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Monitor the Separation: Monitor the fractions by TLC to identify which fractions contain the purified this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Qualitative Test for Cyclohexanone (2,4-DNP Test)

Objective: To quickly detect the presence of cyclohexanone in a sample.

Materials:

  • Sample to be tested

  • 2,4-Dinitrophenylhydrazine (2,4-DNP) reagent

  • Test tube

  • Ethanol

Procedure:

  • Dissolve a small amount of the sample in a few drops of ethanol in a test tube.

  • Add a few drops of the 2,4-DNP reagent to the test tube.

  • Shake the mixture and observe.

  • Positive Result: The formation of a yellow, orange, or reddish-orange precipitate indicates the presence of cyclohexanone.[1][8][9]

  • Negative Result: If the solution remains clear or only slightly colored with no precipitate, cyclohexanone is likely absent.

Visualizations

Experimental_Workflow_Fractional_Distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis Setup Assemble Fractional Distillation Apparatus Charge Charge Flask with Crude Product & Boiling Chips Setup->Charge Heat Gently Heat the Mixture Charge->Heat Collect_Cyc Collect Cyclohexanone Fraction (~155-156°C) Heat->Collect_Cyc Collect_Int Collect Intermediate Fraction Collect_Cyc->Collect_Int Collect_MeCyc Collect this compound Fraction (~168°C) Collect_Int->Collect_MeCyc Analyze Analyze Purity of Fractions (GC or 2,4-DNP) Collect_MeCyc->Analyze

Caption: Workflow for the purification of this compound by fractional distillation.

Experimental_Workflow_Flash_Chromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Product Isolation TLC Determine Eluent System via TLC Pack Pack Silica Gel Column TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Concentrate Concentrate via Rotary Evaporation Combine->Concentrate Analyze Analyze Purity (GC) Concentrate->Analyze

Caption: Workflow for the purification of this compound by flash column chromatography.

References

Technical Support Center: Separation of 1-Methylcyclohexene and Methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the separation and purification of 1-methylcyclohexene and its exocyclic isomer, methylenecyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1-methylcyclohexene and methylenecyclohexane challenging?

A1: The primary difficulty lies in their very similar physical properties, particularly their boiling points.[1] Both are structural isomers with the same molecular weight (96.17 g/mol ), leading to minimal differences in intermolecular forces.[2][3] This makes conventional separation techniques like simple distillation ineffective, necessitating more specialized methods.

Q2: What are the most effective methods for separating these two isomers?

A2: High-efficiency fractional distillation is the most common and effective method for separating 1-methylcyclohexene from its isomers on a preparative scale.[1][4] For analytical purposes or for assessing the purity of fractions, Gas Chromatography (GC) is a powerful technique that can resolve these closely related compounds.[5][6]

Q3: My fractional distillation is not providing good separation. What are the common causes and solutions?

A3: Inefficient separation during fractional distillation can be due to several factors:

  • Insufficient Column Efficiency: Your fractionating column may not have enough theoretical plates. Using a longer column or one with more efficient packing (like Vigreux indentations or Raschig rings) can improve separation.[1][7]

  • Heating Rate is Too High: Rapid heating can prevent the establishment of a proper temperature gradient within the column, leading to co-distillation. A slow and steady distillation rate of 1-2 drops per second is recommended.[4][7]

  • Poor Insulation: Heat loss from the column can disrupt the liquid-vapor equilibrium. Insulating the column with glass wool or aluminum foil is crucial for maintaining a consistent temperature gradient.[7]

Q4: How can I confirm the identity and purity of my separated fractions?

A4: Spectroscopic methods are essential for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. 1-methylcyclohexene shows a characteristic vinylic proton signal around 5.0-5.5 ppm, while methylenecyclohexane displays two vinylic protons as a singlet around 4.7 ppm. The methyl group in 1-methylcyclohexene appears as a singlet around 1.6 ppm.[5][8]

  • Infrared (IR) Spectroscopy: The key difference is in the C=C stretching region. 1-methylcyclohexene, a trisubstituted alkene, has a C=C stretch around 1640-1680 cm⁻¹.[9] Methylenecyclohexane, a disubstituted exocyclic alkene, will also show a C=C stretch in a similar region but can be distinguished by a prominent =C-H out-of-plane bending vibration.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the isomers and provides their mass spectra. While the molecular ion peak will be the same (m/z = 96), their fragmentation patterns may show subtle differences.[5]

Q5: Can these isomers interconvert during the experiment?

A5: Yes, under acidic conditions, methylenecyclohexane can isomerize to the more thermodynamically stable 1-methylcyclohexene.[10] This is an important consideration, especially if the initial mixture was synthesized via acid-catalyzed dehydration, as the purification conditions must be carefully controlled to prevent unwanted isomerization.[1][11]

Data Presentation

The following table summarizes key quantitative data for 1-methylcyclohexene and methylenecyclohexane.

Property1-MethylcyclohexeneMethylenecyclohexane
Molecular Formula C₇H₁₂C₇H₁₂
Molar Mass ( g/mol ) 96.173[2]96.17[3]
Boiling Point (°C) 110-111[2][12]~102-104 (extrapolated, often co-distills)
Density (g/mL at 20°C) 0.811[2][13]~0.80 (estimated)
Refractive Index (n²⁰/D) 1.449 - 1.452[2]N/A
Key ¹H NMR Signals (ppm) ~1.6 (s, 3H, CH₃), ~5.4 (t, 1H, vinylic H)[5][14]~4.7 (s, 2H, vinylic H₂), ~2.2 (m, 4H, allylic H)[15][16]
Key IR Bands (cm⁻¹) ~1675 (C=C stretch, trisubstituted), ~801 (=C-H bend)[5]~1650 (C=C stretch), ~888 (=C-H bend, exocyclic)

Experimental Protocols

Protocol 1: Separation by High-Efficiency Fractional Distillation

Objective: To separate 1-methylcyclohexene from methylenecyclohexane on a preparative scale.

Materials:

  • Crude isomer mixture

  • Round-bottom flask

  • Heating mantle with stirrer

  • Fractionating column (Vigreux or packed, ≥10 theoretical plates)[4]

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

  • Insulation material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb must be positioned just below the side arm leading to the condenser.[7][11]

  • Charging the Flask: Add the crude isomer mixture and a few boiling chips to the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently.

    • Insulate the fractionating column and distillation head to minimize heat loss.[7]

    • Observe the condensation ring slowly ascend the column. A slow ascent is critical for good separation.[4]

    • Collect the initial fraction (forerun), which will be enriched in the lower-boiling methylenecyclohexane. Expect this to distill at a lower temperature.

    • Monitor the head temperature closely. When the temperature stabilizes at the boiling point of 1-methylcyclohexene (approx. 110-111 °C), change the receiving flask to collect the purified product.[4]

    • Maintain a slow, steady distillation rate of 1-2 drops per second.[7]

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or NMR spectroscopy to determine their composition and purity.[4]

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the relative composition of 1-methylcyclohexene and methylenecyclohexane in a sample.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., non-polar OV-1 or similar)[17]

  • Sample vials

  • Syringe for injection

Procedure:

  • Sample Preparation: Dilute a small amount of the sample (e.g., a single drop from a distillation fraction) in a volatile solvent like hexane or dichloromethane.

  • GC Instrument Setup: Set the GC parameters. Typical conditions might include:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 150 °C) at a rate of 10 °C/min. (Note: The exact program should be optimized for your specific column and instrument).

    • Carrier Gas: Helium or Nitrogen.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to each isomer based on their retention times. Due to its slightly lower boiling point, methylenecyclohexane is expected to have a shorter retention time than 1-methylcyclohexene.

    • Integrate the area under each peak. The relative percentage of each isomer can be calculated from the peak areas (assuming similar detector response factors).

Visualizations

Separation_Method_Selection start Start: Mixture of 1-Methylcyclohexene & Methylenecyclohexane goal What is the goal? start->goal analytical Analytical Assessment (Purity Check) goal->analytical Analysis preparative Preparative Separation (Bulk Purification) goal->preparative Separation gc Use Gas Chromatography (GC) or GC-MS analytical->gc distill Use High-Efficiency Fractional Distillation preparative->distill end_gc Obtain Chromatogram (Relative Purity) gc->end_gc end_distill Collect Fractions distill->end_distill

Caption: Workflow for selecting a separation or analysis method.

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis setup Setup Fractional Distillation Apparatus Ensure high-efficiency column and proper thermometer placement charge Charge Flask Add isomer mixture and boiling chips setup->charge insulate Insulate Column Use glass wool or aluminum foil to prevent heat loss charge->insulate heat Apply Gentle Heat Establish a slow, steady rate (1-2 drops/sec) insulate->heat collect_forerun Collect Forerun Enriched in lower-boiling methylenecyclohexane heat->collect_forerun monitor Monitor Temperature Watch for stabilization at ~110°C collect_forerun->monitor collect_main Collect Main Fraction Pure 1-methylcyclohexene monitor->collect_main analyze Analyze Fractions Use GC or NMR to confirm purity and identity collect_main->analyze

Caption: Experimental workflow for fractional distillation and analysis.

Troubleshooting_Distillation problem Problem: Poor Separation cause1 Is the distillation rate too fast (>2 drops/sec)? problem->cause1 cause2 Is the column insulated? cause1->cause2 No solution1 Solution: Reduce heating rate cause1->solution1 Yes cause3 Is the column efficient enough (e.g., Vigreux)? cause2->cause3 Yes solution2 Solution: Insulate column and head with glass wool/foil cause2->solution2 No solution3 Solution: Use a longer column or one with better packing cause3->solution3 No end Re-run Distillation cause3->end Yes solution1->end solution2->end solution3->end

Caption: Troubleshooting guide for poor distillation separation.

References

Technical Support Center: Catalyst Selection for Efficient 1-Methylcyclohexanol Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the dehydration of 1-methylcyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during this important chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the acid-catalyzed dehydration of this compound?

The acid-catalyzed dehydration of this compound proceeds through an E1 (unimolecular elimination) mechanism.[1][2] The reaction involves three main steps:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl (-OH) group, converting it into a good leaving group (water).[1][2]

  • Formation of a carbocation: The protonated alcohol loses a water molecule to form a stable tertiary carbocation.[1][2] This is the slowest and rate-determining step of the reaction.[3]

  • Deprotonation: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst.[1][2]

Q2: What are the major and minor products of this reaction, and what governs their formation?

The dehydration of this compound typically yields two main products: 1-methylcyclohexene (the major product) and methylenecyclohexane (the minor product). The formation of the more substituted and thermodynamically more stable alkene, 1-methylcyclohexene, is favored according to Zaitsev's rule.[1][4]

Q3: Which catalysts are most commonly used for this dehydration?

Concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are the most common and effective catalysts for the dehydration of this compound.[1] While both are effective, phosphoric acid is often preferred as it is less prone to causing charring and other side reactions compared to the more aggressive sulfuric acid.[5]

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by observing the distillation of the alkene products as they are formed. For more precise monitoring, techniques like gas chromatography (GC) can be used to analyze aliquots of the reaction mixture over time. Infrared (IR) spectroscopy can also be used to monitor the disappearance of the broad O-H stretch of the alcohol starting material (around 3300 cm⁻¹) and the appearance of the C=C stretch of the alkene product (around 1650 cm⁻¹).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete reaction.[6]2. Loss of volatile product during distillation.[6]3. Insufficient heating.1. Ensure the reaction is heated for the recommended duration (e.g., 3 hours at 90°C for H₂SO₄ catalysis).[6] Consider monitoring with GC to confirm completion.2. Use an ice bath to cool the receiving flask during distillation to minimize evaporation.[6] Ensure all distillation apparatus joints are securely sealed.3. Maintain the appropriate reaction temperature. For acid-catalyzed dehydration, temperatures are typically kept below 100°C.[7]
Presence of Multiple Alkene Isomers 1. Carbocation rearrangements leading to undesired isomers.[8]2. High reaction temperatures promoting side reactions.[6]1. While less of an issue with tertiary alcohols like this compound, using a milder catalyst such as phosphoric acid can sometimes minimize rearrangements.[6]2. Carefully control the reaction temperature. Do not exceed the recommended temperature for the chosen catalyst.[6]
Dark-colored Reaction Mixture or Product 1. Charring of the organic material by a strong acid catalyst, particularly concentrated sulfuric acid.[5]2. Polymerization of the alkene product.1. Use a less aggressive catalyst like 85% phosphoric acid.[5]2. Avoid excessively high temperatures and prolonged reaction times. Ensure the product is distilled out of the reaction mixture as it is formed.
Product is Contaminated with Starting Material 1. Incomplete reaction.2. Co-distillation of the alcohol with the alkene product.1. Increase the reaction time or ensure the reaction temperature is adequate.2. Perform a careful fractional distillation of the crude product to separate the alkene from the higher-boiling alcohol.
Aqueous and Organic Layers Do Not Separate Well During Workup 1. Formation of an emulsion.1. Add a small amount of a saturated brine solution (NaCl) to help break the emulsion by increasing the ionic strength of the aqueous layer.

Data Presentation

Table 1: Comparison of Common Catalysts for Alkene Synthesis from Methylcyclohexanols

Catalyst SystemStarting MaterialCatalystTemperature (°C)Reaction TimeYield of 1-MethylcyclohexeneOther ProductsReference
Acid-Catalyzed DehydrationThis compoundConcentrated H₂SO₄903 hours84%Not specified[7]
Acid-Catalyzed Dehydration2-Methylcyclohexanol85% H₃PO₄DistillationNot specified66.08%3-Methylcyclohexene (17.61%)
Acid-Catalyzed Dehydration2-Methylcyclohexanol4:1 H₃PO₄:H₂SO₄< 100Not specifiedMajor product (part of 18.65% total alkene yield)3-Methylcyclohexene[7]

Experimental Protocols

Protocol 1: Dehydration of this compound using Sulfuric Acid

Materials:

  • This compound (20 g)

  • Concentrated sulfuric acid (5 mL)

  • 250 mL round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Simple distillation apparatus

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • To a 250 mL round-bottom flask, add 20 g of this compound.

  • While stirring, slowly and carefully add 5 mL of concentrated sulfuric acid dropwise. The addition is exothermic.

  • Heat the mixture at 90°C for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Set up a simple distillation apparatus and distill the product. Collect the distillate that boils in the range of 110-111°C.[1]

  • Transfer the collected distillate to a separatory funnel and wash with 15 mL of water, followed by 15 mL of saturated sodium bicarbonate solution to neutralize any residual acid.[1]

  • Wash again with 15 mL of water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]

  • Decant or filter the dried liquid to obtain the purified 1-methylcyclohexene.

  • Analyze the product using GC or NMR to determine purity and yield.

Protocol 2: Dehydration of 2-Methylcyclohexanol using Phosphoric Acid

Note: This protocol uses 2-methylcyclohexanol but the procedure is analogous for this compound.

Materials:

  • 2-methylcyclohexanol (150 mmol)

  • 85% Phosphoric acid (5.0 mL)

  • 50 mL round-bottom flask

  • Stir bar or boiling chips

  • Simple distillation apparatus

  • 10 mL graduated cylinder

  • Saturated sodium bicarbonate solution

Procedure:

  • Accurately weigh 150 mmol of 2-methylcyclohexanol into a 50 mL round-bottom flask.

  • Add 5.0 mL of 85% phosphoric acid and a stir bar or boiling chips.

  • Assemble a simple distillation apparatus, using a 10 mL graduated cylinder as the receiver, cooled in an ice bath.

  • Heat the mixture to a gentle boil and distill the products as they are formed.

  • Continue distillation until the desired amount of product is collected or no more distillate is observed.

  • Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any co-distilled acid.

  • Separate the organic layer and dry it over a suitable drying agent.

  • Analyze the product by GC-MS to determine the product distribution and yield.

Visualizations

Dehydration_Mechanism Start This compound Protonation Protonated Alcohol (Good Leaving Group) Start->Protonation + H⁺ Carbocation Tertiary Carbocation Protonation->Carbocation - H₂O Product1 1-Methylcyclohexene (Major Product) Carbocation->Product1 - H⁺ (from ring) Product2 Methylenecyclohexane (Minor Product) Carbocation->Product2 - H⁺ (from methyl group) Experimental_Workflow Reactants This compound + Acid Catalyst Reaction Heating and Distillation Reactants->Reaction Workup Workup (Washing and Drying) Reaction->Workup Crude Product Purification Final Purification (Fractional Distillation) Workup->Purification Analysis Product Analysis (GC, NMR, IR) Purification->Analysis Purified Product

References

Managing exothermic reactions in 1-Methylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing the highly exothermic synthesis of 1-methylcyclohexanol, a common procedure for researchers and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of this compound an exothermic reaction?

The primary synthesis route involves the Grignard reaction, where a methyl Grignard reagent (e.g., methylmagnesium bromide) is added to cyclohexanone.[1][2][3] This nucleophilic addition to the carbonyl group is highly favorable and releases a significant amount of energy as heat.[4][5] The formation of the new carbon-carbon bond and the magnesium alkoxide intermediate is thermodynamically downhill, resulting in the exotherm.

Q2: What are the primary risks associated with the exotherm?

The main risks are thermal runaway and reduced product yield. A rapid increase in temperature can cause the solvent, typically a flammable ether like THF or diethyl ether, to boil violently, leading to a dangerous increase in pressure and potential for fire or explosion.[4][6] Furthermore, excessive heat can promote side reactions, such as enolization of the cyclohexanone or dehydration of the final product, which reduces the overall yield and purity of the this compound.[7]

Q3: How can I effectively control the reaction temperature?

Effective temperature control is critical. Key strategies include:

  • Slow, Dropwise Addition: The Grignard reagent should be added to the cyclohexanone solution very slowly using a dropping funnel.[8] This allows the heat generated to dissipate gradually.

  • Cooling Bath: Conduct the reaction in a cooling bath (e.g., an ice-water or ice-salt bath) to absorb the heat produced.[4][8] The reaction flask should be well-immersed.

  • Vigorous Stirring: Efficient stirring ensures even heat distribution throughout the reaction mixture, preventing the formation of localized hot spots.

  • Dilution: Performing the reaction in a sufficient volume of an appropriate anhydrous solvent helps to moderate temperature changes.[9]

Q4: My Grignard reaction won't start. What should I do?

Initiation can sometimes be sluggish. If the reaction does not begin (indicated by a lack of warming or bubbling), you can try the following:

  • Add an Initiator: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the surface of the magnesium turnings.[8][10]

  • Gentle Warming: Briefly and carefully warm a small portion of the reaction mixture with a heat gun. Once the reaction starts, it should sustain itself.

  • Ensure Anhydrous Conditions: Grignard reagents react with water.[11] Ensure all glassware is oven-dried and solvents are anhydrous, as moisture will prevent the reaction from starting.

Q5: What is the correct procedure for quenching the reaction?

Quenching is also an exothermic process and must be done carefully.[4]

  • Cool the reaction mixture down in an ice bath.[12]

  • Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][10] This protonates the alkoxide intermediate to form the alcohol and precipitates magnesium salts, which are easier to remove than magnesium hydroxide that forms with a water quench.

  • Add the quenching agent dropwise while stirring vigorously to control the exotherm and any potential gas evolution.[12]

Q6: I have a low yield of this compound. What are the possible causes?

Low yields can result from several issues:

  • Incomplete Grignard Formation: The Grignard reagent may not have formed completely. You can test for its presence by quenching a small aliquot with iodine; the disappearance of the iodine color indicates a successful formation.[4]

  • Reaction with Water or CO₂: The Grignard reagent is a strong base and will react with any moisture or carbon dioxide present, reducing the amount available to react with the cyclohexanone.

  • Side Reactions: As mentioned, high temperatures can lead to side reactions.[7] Maintaining a low reaction temperature is crucial for maximizing the yield of the desired tertiary alcohol.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Reaction is too vigorous / Thermal runaway Addition of Grignard reagent is too fast.Immediately stop the addition of the Grignard reagent. Increase the efficiency of the cooling bath (add more ice/salt). Ensure vigorous stirring.[13]
Insufficient cooling.Lower the reaction flask further into the cooling bath. If necessary, use a more potent cooling mixture like a dry ice/acetone bath, but monitor to prevent freezing.
Reaction concentration is too high.The reaction should be planned with adequate solvent. If the reaction is already underway, focus on cooling and slowing the addition rate.
Product is contaminated with a byproduct (1-methylcyclohexene) Reaction temperature was too high during synthesis or workup.Maintain strict temperature control (0-10°C) during the Grignard addition.[10] Avoid using strong acids for quenching, as this can promote dehydration of the alcohol product.[14][15]
A white precipitate forms and the mixture is difficult to stir Magnesium salts are precipitating.This is normal during the reaction and especially during the quench. Ensure your stirring apparatus is robust. Adding more anhydrous solvent (like THF) can sometimes improve stirrability.
Reaction mixture turned dark or black This is often a normal observation during the formation of the Grignard reagent and the subsequent reaction.[10]Continue the reaction as planned, monitoring the temperature closely. The color should change or lighten during the quenching process.

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound from cyclohexanone and methylmagnesium chloride, adapted from established procedures.[8][10]

Materials:

  • Magnesium turnings

  • Methyl chloride (or methyl iodide/bromide)

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-dibromoethane (as initiator)

  • Cyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask under a nitrogen atmosphere.

    • Add a small volume of anhydrous THF and a few drops of 1,2-dibromoethane to initiate the reaction.

    • Prepare a solution of methyl chloride in anhydrous THF. Add this solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for 1 hour to ensure complete formation of the Grignard reagent. The solution will typically appear grey to black.[10]

  • Reaction with Cyclohexanone:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Add a solution of cyclohexanone in anhydrous THF to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature between 0°C and 10°C.[10] The mixture will likely become more viscous.

    • After the addition is complete, let the mixture stir at this temperature for an additional 1-1.5 hours.[10]

  • Quenching and Work-up:

    • While still cooling in the ice bath, slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction.[10] A white solid will precipitate.

    • Once the reaction is fully quenched, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain pure this compound.[10]

Quantitative Data Summary

ParameterValue / ConditionNotes
Reactant Molar Ratio ~1.1 : 1.0 (Grignard : Cyclohexanone)A slight excess of the Grignard reagent is often used to ensure full conversion of the ketone.
Grignard Formation Temp. ~35°C (sustained by reflux)The reaction is initiated and then self-sustains at the boiling point of the solvent/reagent mixture.[10]
Cyclohexanone Addition Temp. 0 - 10°CCritical for controlling the exotherm and minimizing side reactions.[10]
Quenching Temperature < 20°CEssential for safely managing the exothermic quenching process.[10]
Typical Yield ~75-85%Yield is dependent on strict adherence to anhydrous conditions and temperature control.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Anhydrous Apparatus & Reagents B Form Grignard Reagent (CH3MgCl) A->B C Add Cyclohexanone (0-10°C) B->C D Stir to Complete Reaction C->D E Quench with aq. NH4Cl (<20°C) D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify via Distillation G->H I This compound (Final Product) H->I

Caption: Experimental workflow for the synthesis of this compound.

ExothermManagement Start Monitor Temperature During Grignard Reagent Addition CheckTemp Is Temperature Rising Rapidly? Start->CheckTemp Action1 Slow or Stop Addition Enhance Cooling CheckTemp->Action1 Yes Continue Continue Monitoring CheckTemp->Continue No CheckControl Is Reaction Under Control? Action1->CheckControl Action2 Emergency Quench (If Safe) CheckControl->Action2 No Resume Resume Cautious Addition CheckControl->Resume Yes Resume->CheckTemp Continue->CheckTemp

Caption: Decision-making process for managing reaction exotherms.

Caption: Simplified reaction pathway for this compound synthesis.

References

Technical Support Center: 1-Methylcyclohexanol Work-up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing emulsions during the work-up of reactions involving 1-Methylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: Why is emulsion formation common during the work-up of reactions with this compound?

Emulsion formation is common due to the amphiphilic nature of this compound. As a seven-carbon alcohol, it possesses both a nonpolar hydrocarbon structure and a polar hydroxyl group. This allows it to act as a surfactant, stabilizing the interface between the organic and aqueous layers and making it difficult for them to separate cleanly.[1][2] This issue is particularly prevalent in reactions such as the acid-catalyzed dehydration of this compound to 1-methylcyclohexene, where the unreacted alcohol can promote emulsification during the aqueous work-up.

Q2: What are the primary causes of emulsions in a chemical work-up?

Several factors can contribute to the formation of a stable emulsion during liquid-liquid extraction:

  • Presence of Emulsifying Agents: Unreacted starting materials like this compound, or certain byproducts with surfactant-like properties, can stabilize emulsions.

  • Fine Particulate Matter: Insoluble solid byproducts or residual catalysts can accumulate at the interface between the two liquid phases, preventing the droplets from coalescing.

  • Vigorous Shaking: Excessive agitation of the separatory funnel can create very fine droplets of one liquid dispersed in the other, leading to a stable emulsion.

  • High Concentration of Solutes: A high concentration of dissolved substances can increase the viscosity of either phase, hindering separation.

  • pH of the Aqueous Phase: Emulsions are particularly common when using chlorinated solvents to extract from a basic aqueous solution.

Q3: How can I prevent emulsion formation in the first place?

Preventative measures are often more effective than trying to break a stable emulsion. Consider the following strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal mechanical force.[3]

  • Solvent Choice: If possible, choose a solvent less prone to emulsion formation. For example, ethyl acetate or diethyl ether are often better choices than chlorinated solvents like dichloromethane.

  • Dilution: Diluting the reaction mixture with more of the organic extraction solvent can sometimes prevent emulsion formation.

  • Pre-filtration: If solid particulates are expected, filtering the reaction mixture before the aqueous work-up can be beneficial.

Troubleshooting Guide for Emulsions

If an emulsion has already formed, the following step-by-step guide provides methods to resolve it, starting with the simplest techniques.

Initial Steps

Q4: An emulsion has formed. What is the first thing I should do?

The simplest approach is often effective. Allow the separatory funnel to stand undisturbed for 10 to 30 minutes. Gravity alone may be sufficient to break a weak emulsion. Gently tapping the side of the funnel can sometimes aid this process.

Chemical and Physical Interventions

Q5: Waiting didn't work. What is the next step?

"Salting out" is a highly effective and widely used technique. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer reduces the solubility of organic components within it, promoting a cleaner separation of the two phases.

Q6: I've added brine, but the emulsion persists. What other chemical adjustments can I make?

Adjusting the pH of the aqueous layer can be very effective, especially if the emulsion is stabilized by acidic or basic impurities. Adding a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) can neutralize these impurities, changing their solubility and breaking the emulsion. Always add these solutions slowly and monitor for any reaction (e.g., gas evolution).

Q7: Are there any physical methods I can use to break a stubborn emulsion?

Yes, several physical methods can be employed:

  • Filtration through Celite®: This is particularly effective if the emulsion is caused by fine solid particles. Filtering the entire mixture through a pad of Celite® can remove these solids and break the emulsion.

  • Centrifugation: If the equipment is available, centrifuging the emulsified mixture is a very effective method to force the separation of the layers.

  • Gentle Heating: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the liquids and help to break the emulsion. Be cautious with flammable organic solvents.

Summary of Emulsion Breaking Techniques

TechniquePrinciple of OperationAdvantagesDisadvantages
Waiting Gravity-induced separation of the two phases.Simple, no addition of reagents.Time-consuming and often ineffective for stable emulsions.
Salting Out (Brine Wash) Increases the ionic strength of the aqueous phase, reducing the solubility of the organic component.Highly effective, inexpensive, and generally applicable.Adds salt to the aqueous layer.
pH Adjustment Neutralizes acidic or basic emulsifying agents, changing their solubility.Effective for emulsions stabilized by acidic or basic species.May affect the stability of the desired product.
Filtration through Celite® Physically removes fine solid particles that can stabilize an emulsion.Very effective for emulsions caused by suspended solids.Requires an additional filtration step.
Centrifugation Accelerates the separation of the phases through centrifugal force.Highly effective for most emulsions.Requires access to a centrifuge of appropriate size.
Gentle Heating Reduces the viscosity of the liquids, aiding in phase separation.Can be effective for viscous emulsions.Risk of fire with flammable solvents; potential for product degradation.
Solvent Addition Adding a small amount of a different solvent can alter the polarity of the organic phase and disrupt the emulsion.Can be very effective if the right solvent is chosen.Introduces another solvent that must be removed later.

Experimental Protocols

Protocol 1: Standard Work-up for the Dehydration of this compound with Emulsion Prevention

This protocol is for the work-up of the acid-catalyzed dehydration of this compound to 1-methylcyclohexene.

  • Cool the Reaction Mixture: Allow the reaction mixture to cool to room temperature.

  • Transfer to Separatory Funnel: Transfer the cooled mixture to a separatory funnel.

  • Aqueous Wash: Add an equal volume of cold water to the separatory funnel.

  • Gentle Mixing: Stopper the funnel and gently invert it 5-10 times, venting frequently to release any pressure. Avoid vigorous shaking.

  • Layer Separation: Place the funnel in a ring stand and allow the layers to separate.

  • Drain the Aqueous Layer: Drain the lower aqueous layer.

  • Neutralizing Wash: Add an equal volume of 5% sodium bicarbonate solution to the organic layer in the separatory funnel. Mix gently with venting. This will neutralize any remaining acid catalyst.

  • Brine Wash: Drain the bicarbonate layer and then wash the organic layer with an equal volume of saturated sodium chloride (brine) solution, again with gentle mixing.

  • Drying: Drain the brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), swirl, and let it stand for 10-15 minutes.

  • Isolation: Decant or filter the dried organic layer to remove the drying agent. The solvent can then be removed by distillation or rotary evaporation to yield the crude product.

Protocol 2: Breaking a Persistent Emulsion by Filtration through Celite®

Use this protocol if a stable emulsion forms during the aqueous work-up and does not resolve with waiting or a brine wash.

  • Prepare a Celite® Pad: Place a piece of filter paper in a Büchner funnel and add a 1-2 cm layer of Celite®. Gently press it down to form a compact pad.

  • Wet the Pad: Wet the Celite® pad with the organic solvent being used for the extraction.

  • Filter the Emulsion: Carefully pour the entire emulsified mixture onto the Celite® pad and apply gentle vacuum. The Celite® should trap the fine suspended solids that are causing the emulsion.

  • Collect the Filtrate: Collect the filtrate, which should now be a clean two-phase mixture, in the filter flask.

  • Separate the Layers: Transfer the filtrate back to a clean separatory funnel and proceed with the layer separation as described in Protocol 1.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting emulsion formation during the work-up of this compound.

Emulsion_Troubleshooting start Emulsion Forms During Work-up wait Allow to Stand for 10-30 min start->wait brine Add Saturated NaCl (Brine) wait->brine No Separation success Phases Separate: Continue Work-up wait->success Separation Occurs ph_adjust Adjust pH (Dilute Acid/Base) brine->ph_adjust No Separation brine->success Separation Occurs celite Filter through Celite® ph_adjust->celite No Separation ph_adjust->success Separation Occurs centrifuge Centrifuge the Mixture celite->centrifuge No Separation celite->success Separation Occurs centrifuge->success Separation Occurs fail Emulsion Persists centrifuge->fail No Separation

Caption: Troubleshooting workflow for emulsion breaking.

References

Validation & Comparative

A Comparative Guide to Confirming the Purity of Synthesized 1-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods to confirm the purity of 1-methylcyclohexanol, a tertiary alcohol often synthesized via the Grignard reaction of cyclohexanone with a methyl magnesium halide. We present a detailed analysis of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, supported by experimental data and protocols.

Comparison with Alternatives

To illustrate the efficacy of these analytical techniques, we will compare the spectral data of this compound with two common alternatives:

  • Cyclohexanone: A common starting material for the synthesis of this compound, and therefore a potential impurity.

  • tert-Butanol: A structurally similar simple tertiary alcohol, which can be used as a reference compound.

Data Presentation

The following tables summarize the key quantitative data for this compound and the selected alternatives, which are essential for their identification and purity assessment.

Table 1: Gas Chromatography (GC) Retention Times

CompoundTypical Retention Time (minutes)
This compound~8.5
Cyclohexanone~7.8
tert-Butanol~3.2

Note: Retention times are approximate and can vary depending on the specific GC column, temperature program, and carrier gas flow rate.

Table 2: ¹H NMR Chemical Shifts (in CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound1.25s-CH₃
1.40-1.65m-CH₂- (cyclohexyl)
1.70s-OH
Cyclohexanone2.30t-CH₂- (α to C=O)
1.85p-CH₂- (β to C=O)
1.70p-CH₂- (γ to C=O)
tert-Butanol1.28s-CH₃
1.85s-OH

Table 3: ¹³C NMR Chemical Shifts (in CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound70.0C-OH
38.0-CH₂- (adjacent to C-OH)
25.5-CH₂-
22.0-CH₂-
29.0-CH₃
Cyclohexanone212.0C=O
42.0-CH₂- (α to C=O)
27.0-CH₂- (β to C=O)
25.0-CH₂- (γ to C=O)
tert-Butanol69.0C-OH
31.0-CH₃

Table 4: Key Infrared (IR) Absorption Bands

CompoundWavenumber (cm⁻¹)Functional Group
This compound3600-3200 (broad)O-H stretch
2930, 2860C-H stretch (alkane)
1150C-O stretch
Cyclohexanone2940, 2865C-H stretch (alkane)
1715 (strong)C=O stretch
tert-Butanol3600-3200 (broad)O-H stretch
2970, 2870C-H stretch (alkane)
1205C-O stretch

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of the synthesized product and quantify their relative abundance.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • Inlet Conditions: Set the injector temperature to 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Maintain 200°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their retention times and mass spectra with reference libraries (e.g., NIST). The purity of this compound can be estimated from the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the synthesized product and identify any impurities based on their unique chemical shifts and coupling patterns.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts of the signals with the expected values for this compound and any potential impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the synthesized product.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the neat liquid sample of synthesized this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the known spectrum of this compound. The absence of a strong C=O stretch around 1715 cm⁻¹ is a key indicator of the absence of the cyclohexanone starting material. The presence of a broad O-H stretch between 3600-3200 cm⁻¹ confirms the presence of an alcohol.

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the purity of synthesized this compound and the relationship between the analytical techniques.

Purity_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesized_Product Synthesized this compound GC_MS GC-MS Analysis Synthesized_Product->GC_MS NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR Retention_Time Retention Time & Mass Spectrum GC_MS->Retention_Time Chemical_Shifts Chemical Shifts & Integration NMR->Chemical_Shifts Functional_Groups Functional Group Identification FTIR->Functional_Groups Purity_Confirmed Purity Confirmed (>95%) Retention_Time->Purity_Confirmed Repurify Repurification Required Retention_Time->Repurify Chemical_Shifts->Purity_Confirmed Chemical_Shifts->Repurify Functional_Groups->Purity_Confirmed Functional_Groups->Repurify Analytical_Technique_Relationship cluster_separation Separation & Identification cluster_structure Structural Elucidation cluster_functional Functional Group Analysis Compound Synthesized Compound GC_MS GC-MS (Separates components, provides molecular weight and fragmentation) Compound->GC_MS NMR NMR (Provides detailed information on the carbon-hydrogen framework) Compound->NMR FTIR FTIR (Identifies the presence of specific functional groups, e.g., -OH, C=O) Compound->FTIR GC_MS->NMR Confirms identity of separated peaks NMR->FTIR Corroborates functional groups in the determined structure FTIR->GC_MS Suggests potential impurities to look for

A Researcher's Guide to Determining Regioisomer Ratios in Dehydration Reactions: GC Analysis vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the acid-catalyzed dehydration of alcohols is a fundamental reaction for creating carbon-carbon double bonds. However, this reaction often yields a mixture of constitutional isomers, known as regioisomers. Accurately determining the ratio of these isomers is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring the purity of the final product. Gas chromatography (GC) is a cornerstone technique for this analysis, offering high resolution and sensitivity. This guide provides a comprehensive comparison of GC analysis with other common techniques, supported by experimental data and detailed protocols.

The Power of Gas Chromatography in Regioisomer Analysis

Gas chromatography is a powerful analytical technique that separates volatile compounds in a mixture based on their differential partitioning between a stationary phase and a mobile gaseous phase. In the context of dehydration reactions, GC can effectively separate regioisomeric alkenes, allowing for their individual quantification.

A typical example is the dehydration of 2-methylcyclohexanol, which can produce 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene.[1][2][3] The relative amounts of these products depend on the reaction conditions and the stereochemistry of the starting alcohol.[1] GC analysis of the reaction mixture provides a chromatogram where each peak corresponds to a different compound. The area under each peak is proportional to the amount of that compound in the mixture, enabling the calculation of the regioisomer ratio.[2][4]

Quantitative Comparison of Analytical Methods

While GC is a primary method, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are also employed for regioisomer analysis. The choice of method depends on factors such as the complexity of the mixture, the required accuracy, and the available instrumentation. Below is a comparative summary of these techniques.

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on volatility and interaction with a stationary phase.Analysis of the magnetic properties of atomic nuclei.
Sensitivity High (ppm to ppb range).Lower than GC, typically requires more sample.[5][6]
Resolution Excellent for separating volatile isomers.[7]Can be challenging for complex mixtures with overlapping signals.
Quantification Requires response factors or a calibration curve for accurate quantification, as detector response can vary for different isomers.[4][5]Generally provides a more direct molar ratio from the integration of distinct signals, assuming proper relaxation delays are used.[5]
Sample Throughput High, with relatively short analysis times per sample.[8]Can be slower, especially if long acquisition times are needed for good signal-to-noise.
Hyphenation Easily coupled with Mass Spectrometry (GC-MS) for definitive peak identification.[1][9]Can be coupled with LC (LC-NMR) but is less common for this application.
Limitations Not suitable for non-volatile or thermally labile compounds. Potential for on-column reactions.[10]Can be less sensitive and may require isotopic labeling for complex metabolic studies.[11]

Experimental Protocol: GC Analysis of 2-Methylcyclohexanol Dehydration

This protocol outlines the general steps for analyzing the product mixture from the acid-catalyzed dehydration of 2-methylcyclohexanol.

1. Sample Preparation:

  • Quench the reaction mixture and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Wash the organic layer to remove any remaining acid and dry it over an anhydrous salt (e.g., Na2SO4).

  • Carefully evaporate the solvent to obtain the crude product mixture.

  • Dilute a small aliquot of the product mixture in a volatile solvent (e.g., hexane or ethyl acetate) to a concentration suitable for GC analysis (typically 1-10 mg/mL).

2. GC Instrument Setup:

  • Injector: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) is often suitable for separating hydrocarbon isomers.

  • Oven Program: A temperature program is used to achieve good separation. For example:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Final hold: 150 °C for 5 minutes.

  • Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis. Set the detector temperature to 250-300 °C.

  • Carrier Gas: Use an inert gas like Helium or Nitrogen at a constant flow rate.

3. Data Acquisition and Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Record the chromatogram.

  • Identify the peaks corresponding to the different regioisomers by comparing their retention times to those of authentic standards or by using GC-MS for mass spectral identification.[1]

  • Integrate the area of each identified peak.

  • Calculate the regioisomer ratio by dividing the area of each isomer's peak by the total area of all isomer peaks and multiplying by 100 to get the percentage of each. For more accurate results, determine the response factors for each isomer.[4]

Workflow for GC-based Regioisomer Ratio Determination

GC_Analysis_Workflow cluster_reaction Dehydration Reaction cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Alcohol Alcohol Starting Material Reaction Acid-Catalyzed Dehydration Alcohol->Reaction Product_Mixture Mixture of Regioisomers Reaction->Product_Mixture Workup Reaction Workup & Extraction Product_Mixture->Workup Dilution Dilution in Volatile Solvent Workup->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Peak Detection (FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Ratio_Calculation Regioisomer Ratio Calculation Peak_Integration->Ratio_Calculation

Caption: Workflow for determining the regioisomer ratio in a dehydration reaction using GC analysis.

Head-to-Head Comparison: GC vs. NMR

For the specific task of determining the regioisomer ratio in a typical dehydration reaction, GC often holds an advantage in terms of sensitivity and resolving power for closely related isomers. The ability to couple GC with MS provides unambiguous identification of each product, which is particularly useful when unexpected rearrangements occur.[1][9]

NMR, on the other hand, offers a non-destructive analysis and can provide a more direct molar ratio without the need for response factor correction, which can be a source of error in GC if not performed carefully.[5] However, severe peak overlap in the ¹H NMR spectrum of a complex alkene mixture can make accurate integration challenging. While ¹³C NMR can offer better resolution, its lower sensitivity necessitates longer acquisition times or more concentrated samples.[11]

Ultimately, the two techniques can be complementary. GC-MS can be used to identify all the components in the mixture and provide an initial quantitative estimate, while NMR can be used to confirm the structures and, in cases with well-resolved signals, provide a robust quantification of the major isomers.

Conclusion

For researchers engaged in synthetic chemistry and drug development, accurate determination of regioisomer ratios is paramount. Gas chromatography stands out as a highly effective and widely accessible technique for this purpose, offering excellent separation and sensitivity. When coupled with mass spectrometry, it provides definitive identification of the products formed in a dehydration reaction. While NMR offers a valuable alternative with its own set of advantages, the high throughput and resolving power of GC make it an indispensable tool for the routine analysis and optimization of reactions that produce isomeric mixtures.

References

Spectroscopic Differentiation of 1-methylcyclohexene and Methylenecyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of isomeric organic compounds is a critical task in chemical research and drug development. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate between the constitutional isomers 1-methylcyclohexene and methylenecyclohexane. By leveraging the distinct features in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectra, researchers can confidently distinguish between these two compounds.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from IR, 1H NMR, 13C NMR, and Mass Spectrometry for 1-methylcyclohexene and methylenecyclohexane.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group Vibration Mode 1-methylcyclohexene (cm-1) Methylenecyclohexane (cm-1) Key Differentiator
C=CStretch1640-1680[1]~1650The C=C stretch in 1-methylcyclohexene is generally weaker due to the trisubstituted nature of the double bond.
=C-HStretch~3020~3080The =C-H stretch in methylenecyclohexane is typically at a higher wavenumber.
=C-HBend (Out-of-plane)Not prominent~890The strong out-of-plane bend for the =CH2 group is a key signature for methylenecyclohexane.
C-H (sp3)Stretch<3000<3000Present in both, but the pattern may differ slightly.

Table 2: 1H NMR Spectroscopy Data (Chemical Shifts in ppm)

Proton Type 1-methylcyclohexene (δ) Methylenecyclohexane (δ) Key Differentiator
Vinylic (=C-H)~5.4 (1H, broad singlet)[2]~4.7 (2H, singlet)The number of vinylic protons (1 vs. 2) and their chemical shifts are distinct.
Allylic (-CH2-C=)~1.9-2.0 (4H, multiplet)[2]~2.1 (4H, multiplet)Similar regions, but coupling patterns may differ.
Methyl (-CH3)~1.6 (3H, singlet)[3]N/AThe presence of a methyl singlet is characteristic of 1-methylcyclohexene.
Other Aliphatic~1.5-1.6 (4H, multiplet)[2]~1.5 (6H, multiplet)Overlapping signals, less useful for direct differentiation.

Table 3: 13C NMR Spectroscopy Data (Chemical Shifts in ppm)

Carbon Type 1-methylcyclohexene (δ) Methylenecyclohexane (δ) Key Differentiator
Vinylic (=C)~134 (quaternary), ~121 (CH)~150 (quaternary), ~106 (CH2)The chemical shifts of the sp2 carbons are significantly different.
Allylic (-CH2-C=)~30, ~25~35 (2C)
Methyl (-CH3)~23N/AThe presence of a methyl signal is unique to 1-methylcyclohexene.
Other Aliphatic~23, ~22~28, ~26Due to symmetry, methylenecyclohexane shows fewer signals in the aliphatic region.[4][5]
Total Signals 7 5 [4][5]The number of distinct signals is a definitive differentiator due to the higher symmetry of methylenecyclohexane.

Table 4: Mass Spectrometry Data (m/z)

Ion 1-methylcyclohexene (m/z) Methylenecyclohexane (m/z) Key Differentiator
Molecular Ion [M]+96[6]96[7]Both isomers have the same molecular weight and thus the same molecular ion peak.
Base Peak81 ([M-CH3]+)[8]81 ([M-CH3]+)The base peak is often the same or very similar.
Key Fragments68, 67, 55[9]67, 54Fragmentation patterns can show subtle differences, particularly in the relative intensities of the fragments. The retro-Diels-Alder fragmentation is more characteristic for 1-methylcyclohexene.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples like 1-methylcyclohexene and methylenecyclohexane, the neat liquid is used. A drop of the analyte is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[9][10]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm-1.

    • The background spectrum is automatically subtracted from the sample spectrum to yield the final spectrum of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

  • Sample Preparation:

    • Approximately 5-20 mg of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean vial.[4][11] For 13C NMR, a more concentrated sample (20-50 mg) may be required.[4]

    • The solution is transferred to a 5 mm NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), can be added for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is locked onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized through a process called shimming.

    • For 1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

    • For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

    • The acquired FID is then Fourier transformed to produce the NMR spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Data Acquisition:

    • A small volume (typically 1 µL) of the prepared solution is injected into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

    • As each compound elutes from the column, it enters the mass spectrometer.

    • In the mass spectrometer, the molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

    • A mass spectrum is recorded for each eluting component.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for differentiating between 1-methylcyclohexene and methylenecyclohexane using the spectroscopic data.

Spectroscopic_Identification cluster_start Start with Unknown Isomer cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_conclusion Identification Unknown Unknown Isomer (C7H12) NMR_Analysis Acquire 1H and 13C NMR Spectra Unknown->NMR_Analysis Primary Method IR_Analysis Acquire IR Spectrum Unknown->IR_Analysis Confirmatory MS_Analysis Acquire Mass Spectrum Unknown->MS_Analysis Supportive Data NMR_Decision Number of 13C Signals? NMR_Analysis->NMR_Decision NMR_Decision_Proton 1H NMR: Methyl Singlet? NMR_Analysis->NMR_Decision_Proton Methylcyclohexene 1-Methylcyclohexene NMR_Decision->Methylcyclohexene 7 Signals Methylenecyclohexane Methylenecyclohexane NMR_Decision->Methylenecyclohexane 5 Signals NMR_Decision_Proton->Methylcyclohexene Yes NMR_Decision_Proton->Methylenecyclohexane No IR_Decision Strong =CH2 bend (~890 cm-1)? IR_Analysis->IR_Decision IR_Decision->Methylcyclohexene No IR_Decision->Methylenecyclohexane Yes MS_Decision Analyze Fragmentation Pattern MS_Analysis->MS_Decision MS_Decision->Methylcyclohexene Retro-Diels-Alder Fragment prominent MS_Decision->Methylenecyclohexane Different relative intensities

References

A Comparative Analysis of the Reactivity of 1-Methylcyclohexanol and 2-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-methylcyclohexanol and 2-methylcyclohexanol, focusing on key reaction types relevant to organic synthesis and drug development. The differences in their reactivity are primarily dictated by their structural distinction: this compound is a tertiary alcohol, while 2-methylcyclohexanol is a secondary alcohol. This fundamental difference influences the stability of reactive intermediates and the preferred reaction pathways.

I. Structural and Mechanistic Overview

This compound possesses a hydroxyl group attached to a tertiary carbon atom, which is a carbon bonded to three other carbon atoms. In contrast, the hydroxyl group in 2-methylcyclohexanol is attached to a secondary carbon, which is bonded to two other carbon atoms. This structural variance is the cornerstone of their differential reactivity, particularly in reactions involving carbocation intermediates.

II. Comparative Reactivity Data

The following tables summarize the key differences in reactivity between this compound and 2-methylcyclohexanol in common organic reactions.

Table 1: Comparison of Dehydration Reactions
FeatureThis compound (Tertiary Alcohol)2-Methylcyclohexanol (Secondary Alcohol)
Reaction Mechanism Predominantly E1Predominantly E1 (can have some E2 character)
Carbocation Intermediate Tertiary (more stable)Secondary (less stable, prone to rearrangement)
Relative Rate FasterSlower
Major Product(s) 1-Methylcyclohexene1-Methylcyclohexene (major), 3-Methylcyclohexene (minor)[1]
Typical Product Distribution >98% 1-Methylcyclohexene~66-77% 1-Methylcyclohexene, ~23-34% 3-Methylcyclohexene[1]
Governing Principle Zaitsev's RuleZaitsev's Rule
Table 2: Comparison of Oxidation Reactions
FeatureThis compound (Tertiary Alcohol)2-Methylcyclohexanol (Secondary Alcohol)
Reactivity Resistant to oxidation under standard conditionsReadily oxidized
Product No reaction2-Methylcyclohexanone
Reason Absence of an α-hydrogen on the carbinol carbonPresence of an α-hydrogen on the carbinol carbon
Table 3: Comparison of Nucleophilic Substitution (SN1) Reactions
FeatureThis compound (Tertiary Alcohol)2-Methylcyclohexanol (Secondary Alcohol)
Reaction Mechanism Predominantly SN1Can undergo SN1, but slower than tertiary
Carbocation Intermediate Tertiary (more stable)Secondary (less stable)
Relative Rate FasterSlower
Typical Product (with HBr) 1-Bromo-1-methylcyclohexane1-Bromo-2-methylcyclohexane and other rearranged products

III. Experimental Protocols

The following are generalized experimental protocols for key reactions. For a direct comparison, it is crucial to maintain identical reaction conditions (e.g., temperature, concentration, reaction time) for both substrates.

A. Acid-Catalyzed Dehydration

Objective: To compare the products and relative ease of dehydration of this compound and 2-methylcyclohexanol.

Materials:

  • This compound

  • 2-Methylcyclohexanol (cis/trans mixture)

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous calcium chloride

  • Saturated sodium bicarbonate solution

  • Distillation apparatus

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place a measured amount (e.g., 5.0 g) of either this compound or 2-methylcyclohexanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 1-2 mL) to the flask while cooling in an ice bath.

  • Set up a simple distillation apparatus and gently heat the mixture.

  • Collect the distillate, which is a mixture of alkenes and water.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash.

  • Dry the organic layer over anhydrous calcium chloride.

  • Analyze the product distribution using GC-MS. The relative peak areas in the gas chromatogram can be used to determine the percentage of each alkene isomer formed.[1]

B. Oxidation with Acidified Dichromate

Objective: To visually compare the susceptibility to oxidation of a tertiary versus a secondary alcohol.

Materials:

  • This compound

  • 2-Methylcyclohexanol

  • Potassium dichromate (K₂Cr₂O₇) solution

  • Dilute sulfuric acid

  • Test tubes

  • Water bath

Procedure:

  • Prepare an acidic oxidizing solution by adding a few drops of dilute sulfuric acid to a potassium dichromate solution. The solution will be orange.

  • Place a small amount (e.g., 1 mL) of this compound in one test tube and 1 mL of 2-methylcyclohexanol in another.

  • Add a few drops of the acidified potassium dichromate solution to each test tube.

  • Gently warm both test tubes in a water bath.

  • Observe any color change. A positive test for oxidation is the change in color from orange (Cr₂O₇²⁻) to green (Cr³⁺).

IV. Reaction Mechanisms and Visualizations

The following diagrams, generated using DOT language, illustrate the key reaction pathways for this compound and 2-methylcyclohexanol.

A. Dehydration Mechanisms

The acid-catalyzed dehydration of both alcohols proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate. The stability of this carbocation is a key determinant of the reaction rate.

E1_Dehydration cluster_1_methyl This compound (Tertiary) cluster_2_methyl 2-Methylcyclohexanol (Secondary) 1_alc This compound 1_prot_alc Protonated Alcohol 1_alc->1_prot_alc + H+ 1_carbocation Tertiary Carbocation (more stable) 1_prot_alc->1_carbocation - H2O (fast) 1_alkene 1-Methylcyclohexene 1_carbocation->1_alkene - H+ 2_alc 2-Methylcyclohexanol 2_prot_alc Protonated Alcohol 2_alc->2_prot_alc + H+ 2_carbocation Secondary Carbocation (less stable) 2_prot_alc->2_carbocation - H2O (slower) 2_alkene1 1-Methylcyclohexene 2_carbocation->2_alkene1 - H+ 2_alkene2 3-Methylcyclohexene 2_carbocation->2_alkene2 - H+

Caption: E1 Dehydration of 1- and 2-Methylcyclohexanol.

B. SN1 Reaction Mechanism

The SN1 reaction is also favored for tertiary alcohols due to the stability of the tertiary carbocation intermediate.

SN1_Reaction start_alc This compound protonated_alc Protonated Alcohol start_alc->protonated_alc + HBr carbocation Tertiary Carbocation protonated_alc->carbocation - H2O (Rate-determining step) product 1-Bromo-1-methylcyclohexane carbocation->product + Br-

Caption: SN1 reaction of this compound with HBr.

C. Oxidation of 2-Methylcyclohexanol

Secondary alcohols can be oxidized to ketones, a reaction that is not possible for tertiary alcohols under mild conditions.

Oxidation_Reaction sec_alc 2-Methylcyclohexanol ketone 2-Methylcyclohexanone sec_alc->ketone [O] (e.g., K2Cr2O7, H+)

Caption: Oxidation of a secondary alcohol to a ketone.

V. Conclusion

The reactivity of this compound and 2-methylcyclohexanol is a clear illustration of the structure-reactivity relationship in organic chemistry. The tertiary nature of this compound facilitates reactions proceeding through a stable carbocation, such as E1 and SN1 reactions, and renders it inert to oxidation. Conversely, the secondary nature of 2-methylcyclohexanol leads to slower E1 and SN1 reactions via a less stable carbocation and allows for oxidation to a ketone. These predictable differences in reactivity are fundamental for planning synthetic routes and understanding the metabolic pathways of alicyclic compounds in drug development.

References

Dehydration Rates of Tertiary vs. Secondary Cyclohexanols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of cyclohexanols is a fundamental reaction in organic synthesis, pivotal for the formation of cyclohexenes. The rate of this elimination reaction is profoundly influenced by the substitution of the alcohol, with tertiary cyclohexanols generally exhibiting significantly higher dehydration rates than their secondary counterparts. This guide provides a comparative analysis of the dehydration of tertiary versus secondary cyclohexanols, supported by established mechanistic principles and experimental data.

Executive Summary

The dehydration of both secondary and tertiary cyclohexanols proceeds predominantly through an E1 (unimolecular elimination) mechanism. The rate-determining step of this reaction is the formation of a carbocation intermediate. Tertiary cyclohexanols dehydrate more rapidly than secondary cyclohexanols because they form a more stable tertiary carbocation intermediate. This increased stability lowers the activation energy for the rate-determining step, leading to a faster reaction.

Data Presentation: A Comparative Overview

Alcohol TypeSubstrate ExampleCarbocation IntermediateRelative StabilityTypical Reaction ConditionsObserved Dehydration Rate
Secondary CyclohexanolSecondaryLess StableHigher temperatures and/or more concentrated acidSlower
Tertiary 1-MethylcyclohexanolTertiaryMore StableMilder temperatures and/or less concentrated acidFaster

One study provides a comparison of yields for the formation of 1-methylcyclohexene from this compound (a tertiary alcohol) and 2-methylcyclohexanol (a secondary alcohol) under different acidic conditions, which supports the higher reactivity of the tertiary alcohol.[1]

Starting MaterialCatalystTemperature (°C)Reaction TimeYield of 1-Methylcyclohexene
This compoundConcentrated H₂SO₄903 hours84%
2-Methylcyclohexanol85% H₃PO₄DistillationNot specified66.08%

Note: The different catalysts and reaction conditions in the cited study do not allow for a direct rate comparison but illustrate the effective dehydration of both alcohol types.

Reaction Mechanism: The E1 Pathway

The acid-catalyzed dehydration of both secondary and tertiary cyclohexanols proceeds via a three-step E1 mechanism. The key difference lies in the stability of the carbocation formed in the second step, which is the rate-determining step.

  • Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is protonated by the acid catalyst to form a good leaving group (water).[2][3]

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, forming a carbocation intermediate. This is the slowest step in the reaction.[2][3] The stability of this carbocation is crucial to the reaction rate.

  • Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst.[2][3]

The greater stability of the tertiary carbocation formed from a tertiary alcohol, due to hyperconjugation and inductive effects from the three alkyl groups, lowers the activation energy of the rate-determining step compared to the formation of a secondary carbocation from a secondary alcohol.[4][5] This fundamental difference in carbocation stability is the primary reason for the observed difference in dehydration rates.[4][5][6][7]

Dehydration_Mechanism cluster_secondary Secondary Cyclohexanol Dehydration cluster_tertiary Tertiary Cyclohexanol Dehydration Secondary_Alcohol Secondary Cyclohexanol Protonated_Secondary Protonated Secondary Alcohol Secondary_Alcohol->Protonated_Secondary + H+ Secondary_Carbocation Secondary Carbocation (Less Stable, Slower Formation) Protonated_Secondary->Secondary_Carbocation - H2O (Rate-Determining) Alkene_S Cyclohexene Secondary_Carbocation->Alkene_S - H+ Rate_Comparison Tertiary > Secondary Tertiary_Alcohol Tertiary Cyclohexanol Protonated_Tertiary Protonated Tertiary Alcohol Tertiary_Alcohol->Protonated_Tertiary + H+ Tertiary_Carbocation Tertiary Carbocation (More Stable, Faster Formation) Protonated_Tertiary->Tertiary_Carbocation - H2O (Rate-Determining) Alkene_T Methylcyclohexene Tertiary_Carbocation->Alkene_T - H+

Caption: E1 dehydration mechanism for secondary and tertiary cyclohexanols.

Experimental Protocols

The following are generalized experimental protocols for the acid-catalyzed dehydration of a secondary (cyclohexanol) and a tertiary (this compound) cyclohexanol.

Dehydration of Cyclohexanol (Secondary Alcohol)

This procedure is adapted from multiple sources describing the dehydration of cyclohexanol to cyclohexene.

Materials:

  • Cyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride or sodium sulfate

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Place cyclohexanol and a few boiling chips into a round-bottom flask.

  • Carefully add 85% phosphoric acid or concentrated sulfuric acid to the flask.

  • Assemble a simple or fractional distillation apparatus.

  • Gently heat the mixture to distill the product. The distillate will contain cyclohexene and water.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium chloride solution to remove the majority of the water.

  • Separate the organic layer (top layer) and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride or sodium sulfate).

  • Decant or filter the dried liquid to obtain the cyclohexene product.

  • Further purification can be achieved by a final distillation.

Dehydration of this compound (Tertiary Alcohol)

This procedure is based on protocols for the dehydration of this compound to 1-methylcyclohexene.

Materials:

  • This compound

  • Concentrated Sulfuric acid (H₂SO₄) or 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

  • Boiling chips

  • Round-bottom flask

  • Fractional distillation apparatus

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • In a round-bottom flask, place this compound and a few boiling chips.

  • Slowly and carefully add concentrated sulfuric acid or 85% phosphoric acid while stirring. The addition is exothermic.

  • Set up a fractional distillation apparatus.

  • Gently heat the mixture. The lower-boiling products (1-methylcyclohexene and water) will co-distill.

  • Collect the distillate.

  • Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer first with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash again with water.

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the crude product with anhydrous magnesium sulfate.

  • Decant or filter the dried liquid and perform a final simple distillation to purify the 1-methylcyclohexene product.

Experimental_Workflow cluster_secondary_exp Secondary Cyclohexanol Dehydration Workflow cluster_tertiary_exp Tertiary Cyclohexanol Dehydration Workflow S_Start Mix Cyclohexanol and Acid S_Distill Distill Product (Cyclohexene + Water) S_Start->S_Distill S_Wash Wash with Brine S_Distill->S_Wash S_Dry Dry Organic Layer S_Wash->S_Dry S_Isolate Isolate Cyclohexene S_Dry->S_Isolate Comparison_Node Note: Tertiary alcohol dehydration is generally faster and may proceed under milder conditions. T_Start Mix this compound and Acid T_Distill Distill Product (1-Methylcyclohexene + Water) T_Start->T_Distill T_Wash Wash with Water and NaHCO3 T_Distill->T_Wash T_Dry Dry Organic Layer T_Wash->T_Dry T_Isolate Isolate 1-Methylcyclohexene T_Dry->T_Isolate

Caption: General experimental workflows for cyclohexanol dehydration.

References

Dehydration of 1-Methylcyclohexanol: A Validation of Zaitsev's Rule

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the acid-catalyzed dehydration of 1-methylcyclohexanol, validating Zaitsev's rule through experimental data and detailed protocols.

The acid-catalyzed dehydration of alcohols is a fundamental and illustrative reaction in organic chemistry, often employed to demonstrate the principles of elimination reactions and carbocation stability. This guide focuses on the dehydration of this compound, a classic example used to validate Zaitsev's rule, which predicts the formation of the most substituted alkene as the major product. This principle is of paramount importance in synthetic chemistry, where controlling the regioselectivity of reactions is crucial for obtaining the desired product.

In the case of this compound, a tertiary alcohol, the reaction proceeds through an E1 (unimolecular elimination) mechanism.[1][2] This process involves the formation of a stable tertiary carbocation intermediate, which can then lose a proton from an adjacent carbon to form a double bond.[1][2] The possible products are the trisubstituted alkene, 1-methylcyclohexene, and the disubstituted alkenes, 3-methylcyclohexene and methylenecyclohexane. According to Zaitsev's rule, the more thermodynamically stable 1-methylcyclohexene is expected to be the major product.

This guide provides a comparative analysis of the expected product distribution, supported by experimental data from a closely related compound, and outlines a detailed protocol for conducting the reaction and analyzing the products.

Product Distribution and Zaitsev's Rule

The dehydration of this compound can theoretically yield three different alkene products. The stability of these alkenes, and thus their expected yield, is governed by the degree of substitution of the double bond.

  • 1-Methylcyclohexene: A trisubstituted alkene, predicted by Zaitsev's rule to be the most stable and therefore the major product.

  • 3-Methylcyclohexene: A disubstituted alkene, expected to be a minor product.

  • Methylenecyclohexane: A disubstituted exocyclic alkene, also expected to be a minor product.

ProductStructureType of AlkeneExperimental Yield (%) from 2-Methylcyclohexanol Dehydration
1-Methylcyclohexene1-MethylcyclohexeneTrisubstituted66.08% - 81.8%
3-Methylcyclohexene3-MethylcyclohexeneDisubstituted17.61% - 33.65%
MethylenecyclohexaneMethylenecyclohexaneDisubstitutedMinor/Not Reported

Note: The experimental yield data is based on the dehydration of 2-methylcyclohexanol and is presented here as a comparative illustration of Zaitsev's rule. The actual product distribution for this compound may vary.[3][4]

Reaction Mechanism and Experimental Workflow

The dehydration of this compound follows a three-step E1 mechanism, as illustrated in the diagram below. The experimental workflow involves the acid-catalyzed reaction followed by purification and analysis of the alkene products, typically by gas chromatography (GC).

reaction_mechanism cluster_reactant This compound cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation reactant This compound protonated_alcohol Protonated Alcohol reactant->protonated_alcohol + H⁺ carbocation Tertiary Carbocation protonated_alcohol->carbocation - H₂O product_major 1-Methylcyclohexene (Major) carbocation->product_major - H⁺ (Zaitsev) product_minor1 3-Methylcyclohexene (Minor) carbocation->product_minor1 - H⁺ product_minor2 Methylenecyclohexane (Minor) carbocation->product_minor2 - H⁺

Caption: E1 reaction mechanism for the dehydration of this compound.

experimental_workflow start Start: this compound add_acid Add Acid Catalyst (e.g., H₂SO₄ or H₃PO₄) start->add_acid distill Heat and Distill Alkene Products add_acid->distill wash Wash Distillate (H₂O, NaHCO₃, Brine) distill->wash dry Dry Organic Layer (e.g., Anhydrous MgSO₄) wash->dry analyze Analyze by Gas Chromatography (GC) dry->analyze end End: Product Distribution Data analyze->end

Caption: General experimental workflow for this compound dehydration.

Experimental Protocols

The following is a general procedure for the acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Round-bottom flask

  • Distillation apparatus (simple or fractional)

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle

  • Gas chromatograph

Procedure:

  • Reaction Setup: Place this compound in a round-bottom flask. Slowly add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid while swirling. Add a boiling chip to ensure smooth boiling.

  • Distillation: Assemble a distillation apparatus and heat the mixture gently. The alkene products, being more volatile than the starting alcohol, will distill over with water. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or calcium chloride.

  • Analysis: Decant or filter the dried liquid into a clean, dry vial. Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of the different alkene isomers. The peaks can be identified by comparing their retention times to those of known standards or by using GC-MS to determine the mass of each component.

Alternative Methods

While acid-catalyzed dehydration is the most common method, other reagents can be used to effect the elimination of water from alcohols. These include:

  • Phosphorus oxychloride (POCl₃) in pyridine: This method is often used for alcohols that are sensitive to strong acids and typically follows an E2 mechanism.

  • Solid acid catalysts: Alumina (Al₂O₃) or silica gel impregnated with acid can be used for gas-phase dehydrations at high temperatures. These methods can sometimes offer different selectivities compared to liquid-phase acid catalysis.

The choice of method depends on the substrate, the desired selectivity, and the reaction scale. For the validation of Zaitsev's rule in an academic or research setting, the straightforward acid-catalyzed dehydration remains the most instructive and widely used approach.

References

Comparative study of acid catalysts for alcohol dehydration

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Acid Catalysts for Alcohol Dehydration

For researchers and professionals in drug development and chemical synthesis, the efficient dehydration of alcohols to produce alkenes is a critical reaction. The choice of an acid catalyst is paramount in determining the reaction's efficiency, selectivity, and overall viability. This guide provides an objective comparison of common acid catalysts for alcohol dehydration, supported by experimental data, to aid in catalyst selection and process optimization.

Experimental Protocols

The following outlines a general experimental methodology for the comparative evaluation of acid catalysts in alcohol dehydration. Specific parameters may be adjusted based on the alcohol and catalysts being studied.

Catalyst Preparation and Characterization:

Solid acid catalysts such as zeolites (e.g., H-ZSM-5, H-Beta) and γ-alumina are typically activated before use. This is commonly achieved by calcination in air at a specific temperature (e.g., 500-600 °C) for several hours to remove any adsorbed water or organic impurities. The physical and chemical properties of the catalysts, such as surface area, pore volume, and acidity, are characterized using techniques like Brunauer-Emmett-Teller (BET) analysis and ammonia temperature-programmed desorption (NH3-TPD).

Catalytic Dehydration Reaction:

The dehydration of alcohols is typically carried out in a continuous-flow fixed-bed reactor system.[1]

  • Reactor Setup: A specific amount of the catalyst is packed into a tubular reactor (e.g., quartz or stainless steel) and secured with quartz wool. The reactor is placed inside a furnace equipped with a temperature controller.

  • Reaction Conditions: The catalyst is heated to the desired reaction temperature under an inert gas flow (e.g., nitrogen or argon). The alcohol feed is then introduced into the reactor using a high-performance liquid chromatography (HPLC) pump. The feed can be neat or an aqueous solution. Key reaction parameters that are systematically varied include:

    • Temperature: Typically ranging from 150 °C to 450 °C.

    • Weight Hourly Space Velocity (WHSV): This is the ratio of the mass flow rate of the reactant to the mass of the catalyst, and it determines the contact time.

  • Product Collection and Analysis: The reactor effluent, which is in the gas phase, is passed through a condenser to separate the liquid products. The gaseous products are collected in gas bags. Both liquid and gas phases are analyzed to determine the composition.

  • Analytical Method: Gas chromatography (GC) is the standard method for analyzing the reaction products.[2] A GC equipped with a flame ionization detector (FID) and a suitable capillary column is used to separate and quantify the reactants and products. This allows for the calculation of alcohol conversion, and the selectivity and yield of the desired alkene and any byproducts, such as ethers.

Performance Comparison of Acid Catalysts

The performance of different acid catalysts is evaluated based on their activity (alcohol conversion) and selectivity towards the desired alkene. The data presented below is a summary from various studies on the dehydration of ethanol and n-butanol.

Table 1: Comparative Performance of Solid Acid Catalysts in Ethanol Dehydration

CatalystTemperature (°C)WHSV (h⁻¹)Ethanol Conversion (%)Ethylene Selectivity (%)Ethylene Yield (%)Reference
H-Beta Zeolite (HBZ) 400Not Specified>99~99.4~99.4[3][4]
H-ZSM-5 250<5>90>90>81[5]
γ-Al₂O₃ 420~1.0 mL/minNot Specified~100>88[6]
NiAPSO-34 Not SpecifiedNot SpecifiedHighHighNot Specified[7]
SAPO-34 Not SpecifiedNot SpecifiedModerateModerateNot Specified[7]

Table 2: Comparative Performance of Solid Acid Catalysts in n-Butanol Dehydration

CatalystTemperature (°C)Inlet n-butanol pressure (kPa)n-Butanol Conversion (%)Butenes Selectivity (%)Reference
nano-HZSM-5/γ-Al₂O₃ Hybrid 24029HighHigh[8]
Commercial HZSM-5 (c-HZSM-5) 24029Highest ActivityNot Specified[8]
γ-Al₂O₃ 24029Lowest ActivityHigh[8]
H-MFI (ZSM-5 type) Not SpecifiedNot SpecifiedMost Active & StableHigh[9]
H-FAU Not SpecifiedNot SpecifiedLower ActivityHigh[9]
H-MOR Not SpecifiedNot SpecifiedLower ActivityLower Ether Formation[9]

Experimental Workflow and Signaling Pathways

The general workflow for a comparative study of acid catalysts in alcohol dehydration is depicted below. This process involves catalyst selection and preparation, the catalytic reaction itself, and finally, product analysis and performance evaluation.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Dehydration cluster_analysis Product Analysis & Evaluation cat_select Catalyst Selection (e.g., H-ZSM-5, γ-Al₂O₃) cat_prep Catalyst Preparation (e.g., Calcination) cat_select->cat_prep cat_char Characterization (BET, NH₃-TPD) cat_prep->cat_char reactor Fixed-Bed Reactor cat_char->reactor conditions Reaction Conditions (Temp, WHSV) reactor->conditions alcohol_feed Alcohol Feed (Pump) alcohol_feed->reactor inert_gas Inert Gas (N₂ or Ar) inert_gas->reactor collection Product Collection (Condenser, Gas Bag) conditions->collection gc_analysis Gas Chromatography (GC-FID) collection->gc_analysis data_analysis Data Analysis (Conversion, Selectivity, Yield) gc_analysis->data_analysis comparison Catalyst Performance Comparison data_analysis->comparison

Caption: General experimental workflow for the comparative study of acid catalysts in alcohol dehydration.

The acid-catalyzed dehydration of an alcohol to an alkene generally proceeds through the following key steps. The exact mechanism (E1 or E2) can depend on the structure of the alcohol.

Dehydration_Mechanism Alcohol Alcohol (R-OH) Protonated_Alcohol Protonated Alcohol (R-OH₂⁺) Alcohol->Protonated_Alcohol + H⁺ Carbocation Carbocation (R⁺) Protonated_Alcohol->Carbocation - H₂O H2O H₂O Alkene Alkene Carbocation->Alkene - H⁺ H_plus_regenerated H⁺ (regenerated) H_plus H⁺ (from Acid)

Caption: Simplified reaction pathway for the acid-catalyzed dehydration of an alcohol.

References

A Comparative Guide to the Synthesis of 1-Methylcyclohexanol: An Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics for two primary synthetic routes to 1-methylcyclohexanol: the Grignard reaction of cyclohexanone with a methylmagnesium halide and the acid-catalyzed hydration of 1-methylcyclohexene. Understanding the kinetic profiles of these reactions is paramount for optimizing reaction conditions, maximizing yield, and ensuring the efficient production of this key chemical intermediate.

Executive Summary

The synthesis of this compound can be efficiently achieved through two principal methods, each with distinct kinetic and mechanistic characteristics. The Grignard reaction offers a direct and high-yielding route from a readily available ketone, while the acid-catalyzed hydration of an alkene provides an alternative pathway. The choice between these methods will depend on factors such as the desired reaction rate, available starting materials, and control over reaction conditions. This guide presents a comparative analysis of the kinetics, supported by experimental protocols and mechanistic visualizations, to aid researchers in selecting the optimal synthetic strategy.

Comparative Analysis of Reaction Kinetics

Table 1: Comparison of Kinetic Parameters for this compound Synthesis

ParameterGrignard Reaction with CyclohexanoneAcid-Catalyzed Hydration of 1-Methylcyclohexene
Reactants Cyclohexanone, Methylmagnesium Halide (e.g., CH₃MgBr)1-Methylcyclohexene, Water
Catalyst None (Reagent-driven)Strong Acid (e.g., H₂SO₄, H₃PO₄)
Reaction Order Complex: Approximates first-order in ketone; order in Grignard reagent varies with concentration.[1]Typically second-order overall: first-order in alkene and first-order in the acid catalyst.
Rate-Determining Step Nucleophilic attack of the Grignard reagent on the carbonyl carbon.Protonation of the alkene to form a tertiary carbocation.[1]
Key Kinetic Factors - Concentration of reactants- Purity of magnesium- Solvent (typically ether)- Temperature- Acid concentration (Acidity function, H₀)- Alkene structure (stability of carbocation intermediate)- Temperature
Relative Rate Generally very fast, often requiring cooling to control the exothermic reaction.Rate is dependent on acid strength and temperature; can be controlled by adjusting these parameters.

Method 1: Grignard Reaction of Cyclohexanone

The reaction of a Grignard reagent, such as methylmagnesium bromide, with a ketone like cyclohexanone is a classic and highly effective method for forming a tertiary alcohol.[2][3]

Reaction Kinetics and Mechanism

The Grignard reaction is a nucleophilic addition to the carbonyl group. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of cyclohexanone. The reaction is generally considered to proceed through a complex mechanism that can be influenced by the aggregation of the Grignard reagent in solution (the Schlenk equilibrium).

The rate of the reaction is influenced by several factors:

  • Concentration: The reaction rate is dependent on the concentrations of both the ketone and the Grignard reagent. Studies on similar systems suggest the reaction is first-order with respect to the ketone, while the order with respect to the Grignard reagent can vary from one at low concentrations to zero at higher concentrations, indicating the formation of a pre-reaction complex.

  • Solvent: The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates the magnesium ion and is crucial for the formation and reactivity of the Grignard reagent.

  • Temperature: The reaction is highly exothermic and is often initiated at low temperatures (e.g., 0 °C) and then allowed to proceed at room temperature or with gentle heating to ensure completion. Controlling the temperature is critical to avoid side reactions.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Methyl iodide or methyl bromide

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of methyl halide in anhydrous ether/THF is added dropwise from the dropping funnel. The reaction is initiated with gentle warming and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Cyclohexanone: The Grignard reagent solution is cooled in an ice bath. A solution of cyclohexanone in anhydrous ether/THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Work-up: After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at room temperature. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride with vigorous stirring.

  • Isolation: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The product can be purified by distillation.

Signaling Pathway and Workflow

grignard_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Cyclohexanone Cyclohexanone Intermediate Alkoxide Intermediate Cyclohexanone->Intermediate Nucleophilic Attack MeMgBr Methylmagnesium Bromide MeMgBr->Intermediate Quenching Quenching (NH4Cl aq.) Intermediate->Quenching Protonation Product This compound Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Distillation->Product

Grignard Synthesis Workflow for this compound

Method 2: Acid-Catalyzed Hydration of 1-Methylcyclohexene

An alternative route to this compound is the acid-catalyzed hydration of 1-methylcyclohexene. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[4]

Reaction Kinetics and Mechanism

The acid-catalyzed hydration of an alkene is a multi-step process involving a carbocation intermediate. The generally accepted mechanism is as follows:

  • Protonation of the alkene: The alkene's π-bond acts as a nucleophile, attacking a proton from the acid catalyst (e.g., H₃O⁺) to form a carbocation intermediate. This step is the rate-determining step of the reaction.[1]

  • Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

  • Deprotonation: A base (another water molecule) removes a proton from the oxonium ion to yield the alcohol and regenerate the acid catalyst.

The rate of this reaction is highly dependent on the stability of the carbocation intermediate. For 1-methylcyclohexene, protonation leads to a stable tertiary carbocation, which favors a relatively fast reaction rate compared to alkenes that would form less stable secondary or primary carbocations. The rate law for this reaction is typically second-order, being first-order in both the alkene and the acid catalyst.

Experimental Protocol: Synthesis of this compound via Hydration

Materials:

  • 1-Methylcyclohexene

  • 50% aqueous sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure: [5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, 1-methylcyclohexene is added to a stirred solution of 50% aqueous sulfuric acid at 0 °C.

  • Reaction: The mixture is stirred for 1-2 hours, allowing it to slowly warm to room temperature.

  • Work-up: The reaction is quenched by the addition of cold water. The product is extracted with diethyl ether.

  • Washing: The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The product can be purified by distillation.

Signaling Pathway and Workflow

hydration_synthesis cluster_reactants Reactants cluster_reaction Reaction Mechanism cluster_workup Work-up & Purification Alkene 1-Methylcyclohexene Carbocation Tertiary Carbocation Alkene->Carbocation Protonation (Rate-Determining) Acid H3O+ Acid->Carbocation Oxonium Oxonium Ion Carbocation->Oxonium Nucleophilic Attack by H2O Product This compound Oxonium->Product Deprotonation Quenching Quenching (Water) Product->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Distillation->Product

References

A Comparative Guide to Purity Assessment of 1-Methylcyclohexanol by Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods for assessing the purity of 1-Methylcyclohexanol, focusing on the classical melting point determination technique and the more advanced Differential Scanning Calorimetry (DSC). The objective is to offer clear, actionable insights into the application, advantages, and limitations of each method, supported by detailed experimental protocols.

Introduction

This compound is a versatile organic compound used as a solvent and an intermediate in the synthesis of pharmaceuticals and fragrances.[1] Ensuring its purity is critical for the quality, safety, and efficacy of the final products. The melting point of a crystalline solid is a sensitive indicator of its purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[2][3] This guide compares the traditional melting point apparatus method with Differential Scanning Calorimetry (DSC), a modern thermal analysis technique that provides more quantitative and detailed information about the melting process and purity.[4][5]

Comparative Data

The following table summarizes the key performance characteristics of melting point determination using a standard apparatus versus Differential Scanning Calorimetry (DSC) for the purity assessment of this compound.

ParameterMelting Point ApparatusDifferential Scanning Calorimetry (DSC)
Reported Melting Point 24-26 °C[6][7]25-26 °C[8][9][10][11]
Principle Visual observation of phase transition from solid to liquid.Measurement of heat flow into the sample as a function of temperature.
Information Provided Melting point range.Melting point, heat of fusion, and quantitative purity.[4][12]
Sample Size Small (a few milligrams).1-3 mg for high purity samples.[13][14]
Accuracy Qualitative to semi-quantitative.High (can determine purity with high precision).[5]
Precision Operator-dependent.High and reproducible.
Throughput Low to medium.Medium to high (with autosampler).
Cost Low.High.

Experimental Protocols

1. Purity Assessment by Melting Point Apparatus

This protocol describes the determination of the melting point range of this compound using a standard capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Mortar and pestle (if the sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation: If the this compound is solidified, ensure it is a fine, dry powder. If necessary, gently crush the solid in a mortar.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample should be tightly packed to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point (around 20°C). As the temperature nears the expected melting point, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Interpretation: A pure sample will exhibit a sharp melting range of 1-2°C. A broader melting range indicates the presence of impurities.[2]

2. Purity Assessment by Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of purity of this compound using DSC, based on the van't Hoff equation which relates melting point depression to impurity concentration.[12][13]

Materials:

  • This compound sample

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • Crimper for sealing pans

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.[13]

  • Pan Sealing: Hermetically seal the pan using a crimper to prevent any loss of volatile material during heating.[5]

  • DSC Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 10°C).

    • Ramp the temperature at a slow, constant rate, typically 0.5-2°C per minute, through the melting transition.[13][14] A slower heating rate allows for better resolution of the melting peak.

    • Continue heating to a temperature sufficiently above the melting point to establish a stable post-melting baseline.

  • Data Analysis:

    • The DSC software will generate a thermogram (heat flow vs. temperature).

    • The onset temperature of the melting endotherm is taken as the melting point.

    • The area under the melting peak corresponds to the heat of fusion.

    • The purity is calculated by the software based on the van't Hoff equation, which analyzes the shape of the leading edge of the melting peak.[12]

Visualized Workflows

The following diagrams illustrate the logical flow of each experimental protocol.

cluster_mp Melting Point Apparatus Workflow mp_start Start mp_prep Prepare Sample (Solid, Powdered) mp_start->mp_prep mp_load Load Capillary Tube mp_prep->mp_load mp_setup Place in Apparatus mp_load->mp_setup mp_heat Heat and Observe mp_setup->mp_heat mp_record Record Melting Range mp_heat->mp_record mp_interpret Interpret Purity mp_record->mp_interpret mp_end End mp_interpret->mp_end

Caption: Workflow for purity assessment using a melting point apparatus.

cluster_dsc DSC Purity Analysis Workflow dsc_start Start dsc_weigh Weigh Sample (1-3 mg) dsc_start->dsc_weigh dsc_seal Seal in Hermetic Pan dsc_weigh->dsc_seal dsc_load Load Sample and Reference Pans into DSC dsc_seal->dsc_load dsc_program Run Thermal Program (Slow Heating Rate) dsc_load->dsc_program dsc_acquire Acquire Thermogram dsc_program->dsc_acquire dsc_analyze Analyze Data (van't Hoff Equation) dsc_acquire->dsc_analyze dsc_purity Determine Quantitative Purity dsc_analyze->dsc_purity dsc_end End dsc_purity->dsc_end

Caption: Workflow for purity assessment using Differential Scanning Calorimetry.

Alternative Purity Assessment Method: Gas Chromatography (GC)

For a comprehensive purity profile, Gas Chromatography (GC) is a highly effective alternative. GC separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[15] This technique can not only determine the percentage purity of this compound but also separate, identify, and quantify individual impurities.[16][17][18] GC is particularly useful for detecting impurities that have similar melting points to the main compound but different boiling points or polarities.[19]

Conclusion

The choice of method for purity assessment of this compound depends on the specific requirements of the analysis. The melting point apparatus provides a rapid, low-cost, and straightforward method for a preliminary, qualitative assessment of purity. For researchers and professionals in drug development requiring high accuracy, precision, and quantitative data, Differential Scanning Calorimetry is the superior technique. DSC not only provides a precise melting point but also a quantitative measure of purity, which is often essential for regulatory submissions and quality control. For the most detailed analysis of impurities, Gas Chromatography should be considered.

References

A Comparative Guide to Experimental and Theoretical Spectroscopic Data for 1-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of molecular structures is paramount. Spectroscopic analysis provides a detailed view of a molecule's framework and functional groups. This guide offers a comprehensive cross-referencing of experimental spectroscopic data for 1-Methylcyclohexanol with theoretical principles, facilitating a deeper understanding of its structural features.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the experimental spectroscopic data for this compound and compare it with theoretically expected values derived from established principles of spectroscopy.

Infrared (IR) Spectroscopy
Experimental Peak (cm⁻¹)IntensityAssignmentTheoretical Expectation
~3400Strong, BroadO-H stretch (alcohol)3200-3600 cm⁻¹ for H-bonded O-H stretch[1]
2930, 2855StrongC-H stretch (alkane)2850-3000 cm⁻¹ for sp³ C-H stretch[1]
1450MediumC-H bend1450-1470 cm⁻¹ for C-H bend[1]
1150StrongC-O stretch1000-1320 cm⁻¹ for C-O stretch in alcohols[1]

Experimental data sourced from various databases including NIST WebBook and SpectraBase.[2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Shift (ppm)MultiplicityIntegrationAssignmentTheoretical Expectation
~1.2Singlet3H-CH₃~1.2 ppm for a methyl group on a quaternary carbon
~1.4-1.6Multiplet10H-CH₂- (cyclohexane ring)~1.2-1.8 ppm for cyclohexane protons
~1.6Broad Singlet1H-OHVariable, often broad, 1-5 ppm for tertiary alcohols[4]

Experimental data sourced from ChemicalBook and SpectraBase.[5][6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Shift (ppm)AssignmentTheoretical Expectation
~70C-OH (quaternary)65-90 ppm for a tertiary alcohol carbon
~38-CH₂- (adjacent to C-OH)30-45 ppm
~25-CH₂-20-35 ppm
~22-CH₂-20-35 ppm
~29-CH₃20-35 ppm for a methyl group

Experimental data sourced from ChemicalBook and other NMR databases.[7][8]

Mass Spectrometry (MS)
Experimental m/zRelative IntensityAssignmentTheoretical Fragmentation Pathway
114Low[M]⁺ (Molecular Ion)Molecular ion of C₇H₁₄O
99High[M-CH₃]⁺Alpha-cleavage, loss of a methyl radical[9][10]
96Medium[M-H₂O]⁺Dehydration, loss of a water molecule[9][10]
81Medium[M-CH₃-H₂O]⁺Loss of methyl followed by dehydration
71High[M-C₃H₇]⁺Cleavage of the cyclohexane ring
58Base Peak[C₃H₆O]⁺Further fragmentation

Experimental data sourced from NIST WebBook and PubChem.[11][12] The molecular weight of this compound is 114.19 g/mol .[2][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key spectroscopic techniques.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is made by grinding a small amount of the sample with KBr powder and pressing it into a disk, or an ATR-FTIR can be used.[11]

  • Data Acquisition: The prepared sample is placed in the IR spectrometer. A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[13][14] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[13]

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon.[13]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. Integration of the signals in ¹H NMR is performed to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, a common method is direct injection into the ion source or introduction via a gas chromatograph (GC-MS).[11]

  • Ionization: Electron Impact (EI) is a common ionization technique where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[15][16]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-referencing of experimental and theoretical spectroscopic data for molecular structure elucidation.

Spectroscopic_Data_Cross_Referencing cluster_experimental Experimental Data Acquisition cluster_theoretical Theoretical Prediction & Analysis cluster_comparison Data Cross-Referencing exp_sample This compound Sample exp_ir IR Spectroscopy exp_sample->exp_ir exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_sample->exp_nmr exp_ms Mass Spectrometry exp_sample->exp_ms compare_ir Compare IR Data exp_ir->compare_ir compare_nmr Compare NMR Data exp_nmr->compare_nmr compare_ms Compare MS Data exp_ms->compare_ms the_ir Expected IR Frequencies (Functional Groups) the_ir->compare_ir the_nmr Expected NMR Shifts (Chemical Environment) the_nmr->compare_nmr the_ms Expected Fragmentation (Molecular Structure) the_ms->compare_ms structure_elucidation Structure Elucidation / Confirmation compare_ir->structure_elucidation compare_nmr->structure_elucidation compare_ms->structure_elucidation

Caption: Workflow for spectroscopic data comparison.

References

Safety Operating Guide

Proper Disposal of 1-Methylcyclohexanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-Methylcyclohexanol is paramount in any laboratory setting. As a flammable solid that is harmful if swallowed or inhaled and causes skin and eye irritation, adherence to strict disposal protocols is essential to protect personnel and the environment.[1][2] This guide provides a comprehensive, step-by-step procedure for the proper management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Key Properties for Disposal Consideration

Understanding the physicochemical properties of this compound is the first step in its safe handling and disposal. This data informs the necessary precautions and regulatory classifications for waste management.

PropertyValue
Physical State White solid or clear colorless liquid[3]
Flash Point 67 °C / 152.6 °F[1][3][4]
Melting Point 26 °C / 78.8 °F[1]
Boiling Point 168 °C / 334.4 °F[1]
UN Number 1325[2][5]
Transport Hazard Class 4.1 (Flammable Solid)[2][5]
Packing Group II[2]

Detailed Disposal Protocol for this compound

This protocol outlines the necessary steps from the point of waste generation to its final disposal. Following these procedures ensures compliance with safety regulations and minimizes risks.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound waste, it is crucial to be equipped with the appropriate PPE to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[4]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 standards should be implemented.[4]

  • Work Area: Ensure an eyewash station and a safety shower are readily accessible in the facility.[4]

Waste Segregation and Containerization

Proper segregation and containment are critical to prevent hazardous reactions and ensure safe storage.

  • Do Not Mix: Never mix this compound waste with other waste streams.[5] It should be collected in its own designated container.

  • Original Containers: Whenever possible, leave the chemical waste in its original container.[5]

  • Waste Container Requirements: If not in the original container, use a compatible, properly sealed container to prevent leakage or rupture.[6] The container must have a secure screw cap.[6] Do not fill containers beyond the neck to allow for expansion.[6]

Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Content Identification: All waste containers must be clearly labeled with their contents.[7] For mixtures, identify every component by percent or volume.[6]

  • Hazard Communication: The label should clearly state "Hazardous Waste" and identify the specific hazards (e.g., "Flammable Solid").

Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are required for the temporary collection of hazardous waste within the laboratory.

  • Location: The SAA must be at or near the point of waste generation.[8]

  • Storage Conditions: Store containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[4][7]

  • Incompatible Materials: Ensure that incompatible substances are not stored in a way that they could mix in the event of a leak.[6] Specifically, store acids and bases separately, and keep acids away from cyanides or sulfides.[6]

  • Container Integrity: Keep waste containers closed at all times, except when adding or removing waste.[8][9] Inspect the SAA weekly for any signs of container leakage.[6]

Arranging for Professional Disposal

This compound waste must be disposed of through a licensed and approved waste disposal service.

  • Prohibited Disposal Methods: It is strictly forbidden to dispose of this compound via the sewer system, in regular trash, or by evaporation.[7][9]

  • Contacting a Disposal Service: Offer surplus and non-recyclable solutions to a licensed disposal company.[2][5] Your institution's Environmental Health & Safety (EH&S) department will typically manage the hazardous waste collection program.[8][9]

  • Regulatory Compliance: The disposal method, such as incineration, must comply with all federal, state, and local regulations.[2]

Management of Empty Containers and Spills
  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[5] They retain product residue and can be dangerous.[4] These containers should be disposed of as unused product through the hazardous waste program.[5]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert substance like vermiculite, sand, or earth and place it in a suitable, closed container for disposal.[4] Use non-sparking tools and ensure adequate ventilation during cleanup.[10] Remove all ignition sources from the area immediately.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points in the proper disposal procedure for this compound.

G start Waste this compound Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Do Not Mix with Other Chemicals) ppe->segregate containerize 3. Containerize & Label - Use Compatible, Sealed Container - Label 'Hazardous Waste' - List Contents & Date segregate->containerize storage 4. Store in Designated SAA - Cool, Dry, Ventilated Area - Away from Ignition Sources containerize->storage inspection Weekly Inspection of SAA for Leaks storage->inspection leak_no No Leak inspection->leak_no OK leak_yes Leak Detected inspection->leak_yes Leak disposal_request 5. Arrange for Disposal (Contact EH&S or Licensed Vendor) leak_no->disposal_request spill_proc Follow Spill Cleanup Procedure leak_yes->spill_proc spill_proc->storage pickup 6. Professional Waste Pickup & Manifesting disposal_request->pickup end_proc Proper Disposal Complete (Incineration/Treatment) pickup->end_proc

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for 1-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of 1-Methylcyclohexanol, reinforcing our commitment to laboratory safety and building trust through comprehensive guidance.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE and safety protocols.

Category Requirement Specification Citation
Eye/Face Protection Chemical safety goggles or eyeglassesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Protective glovesWear chemical-resistant gloves. PVC gloves are suggested, but suitability depends on the frequency and duration of contact. For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a class 3 or higher (> 60 minutes) is suitable.[1][2]
Protective clothingWear appropriate protective clothing to prevent skin exposure. For large-scale use, tight-weave, non-static clothing and non-sparking safety footwear are recommended. A PVC apron can provide additional protection.[1][2]
Respiratory Protection RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed if workplace conditions warrant respirator use. A Type A filter of sufficient capacity is recommended.[1][2]
Engineering Controls VentilationUse in a well-ventilated area. Local exhaust ventilation or a process enclosure may be necessary for flammable liquids. Ventilation equipment should be explosion-resistant.[1][2]
Safety EquipmentFacilities should be equipped with an eyewash station and a safety shower.[1][3]

Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Avoid all personal contact, including inhalation of vapors.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

  • Keep the container tightly closed when not in use.[1]

  • Keep away from heat, sparks, and open flames, as it is a flammable solid.[5][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5]

  • Empty containers may retain product residue and can be dangerous. Do not cut, drill, grind, or weld on or near them.[2]

Storage:

  • Store in a cool, dry, well-ventilated area.[1]

  • Keep containers tightly closed.[5]

  • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1][3]

  • Avoid storing in pits, depressions, or basements where vapors may accumulate.[2]

Emergency and Disposal Procedures

A clear plan for emergencies and disposal is essential for safe laboratory operations.

Spill Response:

  • Immediate Action: Remove all sources of ignition and evacuate personnel from the area.[3][7]

  • Containment: For minor spills, absorb the chemical with an inert material like vermiculite, sand, or earth.[1] For large spills, dike the area far ahead of the spill for later disposal.[7]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable, sealed container for disposal.[7]

  • Ventilation and Decontamination: Ventilate the area and wash the spill site after the material has been removed.[3]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Disposal:

  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.[4]

  • It may be necessary to dispose of this chemical as a hazardous waste.[3]

  • Do not mix with other waste. Leave the chemical in its original container for disposal by a licensed professional waste disposal service.[5][6]

Operational Workflow Diagram

The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Procedure & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Ventilation, Spill Kit) B->C D Dispense this compound C->D Proceed with caution E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Procedure complete G Segregate & Label Waste F->G I Doff & Dispose of/Clean PPE F->I H Dispose of Waste via Licensed Contractor G->H J Spill Occurs K Follow Spill Response Protocol J->K L Exposure Occurs M Administer First Aid & Seek Medical Attention L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylcyclohexanol
Reactant of Route 2
Reactant of Route 2
1-Methylcyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.